molecular formula C13H15N B187929 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole CAS No. 2047-89-4

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

Cat. No.: B187929
CAS No.: 2047-89-4
M. Wt: 185.26 g/mol
InChI Key: XZUJMYLNFZHNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This polycyclic compound features an indole ring system fused to a seven-membered carbocycle, making it a valuable precursor for the synthesis of pharmacologically active molecules. Its core structure is recognized for its utility in designing compounds that interact with central nervous system (CNS) targets . Research indicates that derivatives of this scaffold, specifically epiminocyclohepta[b]indoles, have been identified as potent antagonists of the 5-HT6 receptor, a G-protein coupled receptor primarily localized in the brain . Antagonism of this receptor is a promising therapeutic strategy for addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia, and is also being explored for obesity, anxiety, and depression . The synthesis of this compound and its analogs is typically achieved through classical methods such as the Fischer indole synthesis, which involves the reaction of cycloheptanone with an appropriate phenylhydrazine derivative . This reliable method allows for the introduction of various substituents, enabling structure-activity relationship (SAR) studies. As a building block, this compound can be further functionalized to develop novel research compounds, including protein kinase inhibitors related to the paullone class, which have demonstrated antiproliferative activity . This product is intended for research applications and is not for diagnostic or therapeutic use. Researchers can utilize this high-purity compound to develop new chemical entities for probing biological pathways and advancing pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9,14H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUJMYLNFZHNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942649
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2047-89-4
Record name 2047-89-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the heterocyclic compound 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole. This document details its synthesis, spectroscopic profile, and known biological activities, offering valuable insights for its application in chemical research and drug development. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experimental procedures are described, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound is a tricyclic indole derivative characterized by a seven-membered cyclohepta ring fused to the 'b' face of the indole nucleus. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse biological activities.[1] The fusion of a cycloheptane ring introduces a unique three-dimensional conformation that can influence its interaction with biological targets. This guide aims to consolidate the current knowledge of its chemical and biological characteristics to facilitate further research and development.

Chemical Synthesis

The primary synthetic route to this compound is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde, in this case, cycloheptanone.[2][3]

Reaction Mechanism: Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions:[2][3]

  • Hydrazone Formation: Phenylhydrazine reacts with cycloheptanone to form a phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: A thermally or acid-promoted[4][4]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, forming a new carbon-carbon bond.

  • Aromatization: The intermediate rearomatizes, leading to a di-imine.

  • Cyclization and Elimination: An intramolecular cyclization followed by the elimination of ammonia yields the final indole ring system.

Fischer_Indole_Synthesis reagents Phenylhydrazine + Cycloheptanone hydrazone Phenylhydrazone Intermediate reagents->hydrazone Condensation enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement Product enamine->rearrangement [3,3]-Sigmatropic Rearrangement diimine Di-imine Intermediate rearrangement->diimine Aromatization cyclized Cyclized Intermediate diimine->cyclized Intramolecular Cyclization product 5,6,7,8,9,10-Hexahydro- cyclohepta[b]indole cyclized->product Elimination of NH3

Figure 1: Reaction mechanism of the Fischer indole synthesis.
Experimental Protocol: Synthesis of a Substituted Analog

Reactants:

  • Cycloheptanone

  • (4-tert-butylphenyl)hydrazine hydrochloride

  • Sodium acetate

  • Sulfuric acid

  • Glacial acetic acid

Procedure:

  • A mixture of (4-tert-butylphenyl)hydrazine hydrochloride and sodium acetate is stirred in glacial acetic acid.

  • Cycloheptanone is added to the mixture.

  • A catalytic amount of sulfuric acid is carefully added.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the mixture is poured into water and neutralized.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₅N[6]
Molecular Weight 185.26 g/mol [6]
CAS Number 2047-89-4[6]
Appearance Not specified
Melting Point 140-142 °C
Boiling Point 340.4 °C at 760 mmHg
XLogP3 3.8[6]
pKa (estimated for indole N-H) ~17 (in DMSO)[7]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the indole ring and the aliphatic protons of the cyclohepta ring.[6]

¹³C NMR: While a spectrum for the parent compound is not available in the cited literature, the ¹³C NMR of a closely related derivative provides insight into the expected chemical shifts.[2]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) of a derivative
Indole N-HVariableNot Applicable
Aromatic ProtonsMultiplets in the aromatic regionSignals in the aromatic region
Aliphatic Protons (Cyclohepta)Multiplets in the aliphatic regionSignals in the aliphatic region
Mass Spectrometry (MS)

The mass spectrum confirms the molecular weight of the compound.[6]

  • Molecular Ion (M⁺): m/z = 185

Infrared (IR) Spectroscopy

The IR spectrum of indoles typically shows characteristic absorption bands.[8]

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch~3400
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch~3000-2850
Aromatic C=C Stretch~1600-1450

Reactivity and Stability

The reactivity of this compound is largely governed by the indole nucleus. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The N-H proton is weakly acidic and can be deprotonated with a strong base. Information regarding the specific stability of this compound under various conditions (e.g., pH, temperature, light) is not extensively documented in the reviewed literature.

Biological Activity and Potential Applications

Derivatives of the cyclohepta[b]indole scaffold have shown significant biological activity, suggesting potential therapeutic applications for this class of compounds.

Sigma Receptor Ligands

A series of 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles, which are structurally related to the core compound, have been synthesized and evaluated as high-affinity ligands for sigma (σ) binding sites.[9] These receptors are implicated in a variety of neurological disorders, and their modulation is a target for drug development.

SIRT1 Inhibition

A substituted derivative, (6S)-2-Chloro-5,6,7,8,9,10-hexahydro-cyclohept[b]indole-6-carboxamide, has been identified as a potent and selective inhibitor of the deacetylase SIRT1.[1] SIRT1 is a key regulator of cellular metabolism and aging, and its inhibitors are being investigated for the treatment of cancer and other diseases.

General Indole Signaling

Indole itself is a signaling molecule in various biological systems, including bacteria where it can influence biofilm formation and virulence.[7] While specific signaling pathways for this compound have not been elucidated, its structural similarity to other bioactive indoles suggests it may interact with various cellular targets.

Biological_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation start Starting Materials (Cycloheptanone, Phenylhydrazine) synthesis Fischer Indole Synthesis start->synthesis purification Purification synthesis->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization screening In Vitro Screening (e.g., Receptor Binding Assays) characterization->screening Test Compound target_id Target Identification (e.g., SIRT1, Sigma Receptors) screening->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis drug_dev Drug Development Candidate pathway_analysis->drug_dev Lead Optimization

Figure 2: General workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

This compound is a fascinating heterocyclic compound with a unique structural framework. Its synthesis via the Fischer indole reaction is well-understood, and its basic physicochemical and spectroscopic properties have been characterized. The biological activities exhibited by its derivatives, particularly as sigma receptor ligands and SIRT1 inhibitors, highlight its potential as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, including its specific molecular targets and signaling pathways, as well as to develop optimized synthetic protocols and explore its reactivity in greater detail. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Physical properties of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound this compound. The information is compiled from various chemical databases and literature sources, with a focus on quantitative data, experimental context, and logical workflows for its synthesis and characterization.

Core Physical and Chemical Properties

This compound, with the CAS number 2047-89-4, is a tricyclic aromatic heterocycle.[1][2][3] Its structure consists of an indole core fused with a seven-membered cycloheptane ring. This compound is typically a pale cream-colored solid, appearing as crystals or powder.[1]

Data Summary

The key quantitative physical and chemical properties for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅N[1][2][3][4]
Molecular Weight 185.26 g/mol [2][5]
Melting Point 140 – 148 °C[1][3][5][6]
Boiling Point 340.4 °C (at 760 mmHg)[5][6]
Appearance Pale cream crystals or powder[1]
XLogP3 3.8[2]
IUPAC Name This compound[1][2]

Experimental Protocols

While specific experimental parameters from the original characterization studies are not detailed in the available literature, this section outlines standard methodologies for the synthesis and analysis of this compound.

Synthesis: Fischer Indole Synthesis

A common and plausible method for synthesizing the this compound core is the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the target compound, cycloheptanone and phenylhydrazine hydrochloride would be the key starting materials. A similar procedure has been described for the synthesis of derivatives of this scaffold.[7]

Protocol:

  • Reaction Setup: Phenylhydrazine hydrochloride and sodium acetate are dissolved in glacial acetic acid.

  • Addition of Ketone: Cycloheptanone is added to the solution.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is carefully added.

  • Heating: The reaction mixture is heated to reflux for a specified period (typically several hours) to facilitate the condensation and subsequent cyclization.

  • Workup: After cooling, the mixture is poured into water, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.

Characterization Methods

Melting Point Determination: The melting point is determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is ramped slowly (e.g., 1-2 °C per minute) near the expected melting point, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a spectrometer (e.g., 300 MHz) using a deuterated solvent like CDCl₃.[2][8] The chemical shifts, integration, and coupling patterns are analyzed to confirm the proton environment of the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The molecular weight and fragmentation pattern are confirmed using GC-MS.[2] The sample is injected into a gas chromatograph to separate it from any impurities, and the eluent is passed into a mass spectrometer. The resulting mass spectrum provides the mass-to-charge ratio of the parent ion (confirming molecular weight) and characteristic fragment ions.

Logical Workflow and Visualization

The general workflow for the preparation and confirmation of this compound involves synthesis followed by purification and characterization. This logical process is visualized in the diagram below.

G Workflow for Synthesis and Characterization cluster_reactants Starting Materials cluster_process Process cluster_characterization Characterization & Analysis R1 Cycloheptanone S Fischer Indole Synthesis R1->S R2 Phenylhydrazine HCl R2->S R3 Acid Catalyst (e.g., H₂SO₄) R3->S P Purification (Recrystallization) S->P Crude Product C1 Melting Point P->C1 Pure Product C2 ¹H NMR Spectroscopy P->C2 Pure Product C3 GC-MS Analysis P->C3 Pure Product Final Confirmed Product: This compound C1->Final C2->Final C3->Final

Caption: General workflow from reactants to final confirmed product.

Biological Context and Potential

While this guide focuses on physical properties, it is noteworthy that the indole scaffold is a prominent feature in numerous biologically active molecules and approved drugs, exhibiting activities such as anticancer, antiviral, and anti-inflammatory properties.[9][10] Derivatives of the specific this compound framework have been synthesized and evaluated as high-affinity ligands for sigma binding sites and dopamine D2 receptors, indicating potential applications in neuroscience and drug development.[11] The physical properties outlined here, particularly its lipophilicity (XLogP3 of 3.8), are critical determinants for its behavior in biological systems, including membrane permeability and interaction with protein targets.

References

An In-Depth Technical Guide to 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole: A C13H15N Indole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indole derivative, 6-methyl-2,3,4,9-tetrahydro-1H-carbazole, a compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis protocols, biological activities with supporting quantitative data, and insights into its potential mechanisms of action through key signaling pathways.

Compound Identification

The subject of this guide is the C13H15N indole derivative with the following IUPAC name:

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

This compound belongs to the tetrahydrocarbazole class, which are characterized by a fused ring system consisting of an indole core with a saturated six-membered ring.

Synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole is most commonly achieved through the Fischer indole synthesis or the Borsche-Drechsel cyclization. Both methods involve the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclic ketone.

Experimental Protocol: Fischer Indole Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole.

Materials:

  • p-Tolylhydrazine hydrochloride

  • 2-Methylcyclohexanone

  • Glacial acetic acid

  • 1 M Sodium hydroxide (NaOH) solution

  • Chloroform (CDCl3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Toluene-Ethyl acetate (9:1) solvent system

Procedure:

  • To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.89 mmol) and 2-methylcyclohexanone (1.89 mmol) to glacial acetic acid (3 g, 0.05 mol).

  • Reflux the reaction mixture with stirring for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with 1 M NaOH solution.

  • Dilute the mixture with water (100 mL) and extract the product with chloroform (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel using a toluene-ethyl acetate (9:1) eluent to yield 4a,6-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole as a red, viscous oil (Yield: 85%).[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification cluster_product Product p-Tolylhydrazine_hydrochloride p-Tolylhydrazine hydrochloride Reflux Reflux (1.5 h) p-Tolylhydrazine_hydrochloride->Reflux 2-Methylcyclohexanone 2-Methylcyclohexanone 2-Methylcyclohexanone->Reflux Glacial_acetic_acid Glacial acetic acid Glacial_acetic_acid->Reflux Neutralization Neutralization (1M NaOH) Reflux->Neutralization Extraction Extraction (CDCl3) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography Final_Product 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole Column_Chromatography->Final_Product

Caption: Fischer Indole Synthesis Workflow.

Biological Activities and Quantitative Data

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole and its derivatives have shown promising biological activities, particularly as acetylcholinesterase inhibitors and anti-inflammatory agents.

Acetylcholinesterase (AChE) Inhibitory Activity

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.

CompoundAChE Inhibition (IC50 in µM)Butyrylcholinesterase (BChE) Inhibition (IC50 in µM)
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole5.75 ± 0.7506.14 ± 0.457
N-Benzyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine5.40 ± 0.3829.45 ± 0.726
N-(4-Fluorobenzyl)-2,3,4,9-tetrahydro-1H-carbazol-6-amine11.28 ± 0.62213.24 ± 0.482

Data sourced from a study on substituted tetrahydrocarbazoles and presented as mean ± standard deviation.[2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the in vitro determination of AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (from brain homogenate)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Sorenson phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent)

  • Donepezil (standard inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare a diluted enzyme solution by adding 0.5 mL of the clear supernatant from a brain homogenate to a 25 mL volumetric flask and making up the volume with a freshly prepared DTNB solution (10 mg DTNB in 100 mL of Sorenson phosphate buffer, pH 8.0).

  • Pipette 4 mL of the diluted enzyme solution into two separate test tubes.

  • To one test tube, add 2 drops of the test compound solution at various concentrations. To the other, add the standard inhibitor (Donepezil) to serve as a blank.

  • Add 1 mL of the substrate solution (75 mg of acetylthiocholine iodide in 50 mL of distilled water) to both test tubes to initiate the reaction.

  • Measure the absorbance of the test sample at 420 nm using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[2]

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties. The anti-inflammatory potential of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole can be assessed by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the measurement of TNF-α and IL-6 inhibition in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Cell culture medium

  • Murine TNF-α and IL-6 ELISA kits

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubate the plate for 6 hours at 37°C in a 5% CO2 atmosphere.

  • Centrifuge the plate at 1,200 rpm for 5 minutes and collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control and determine the IC50 values.[3]

Potential Signaling Pathways

The anti-inflammatory effects of indole derivatives are often attributed to their modulation of key signaling pathways involved in the inflammatory response. While direct evidence for 6-methyl-2,3,4,9-tetrahydro-1H-carbazole is still emerging, related compounds are known to interact with pathways such as NF-κB, MAPK, and JAK-STAT.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB_P P-IκB IKK->IkB_P Phosphorylation IkB IκB NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nucleus->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: Canonical NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Cytokines Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: A General MAPK Signaling Cascade.

Conclusion

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is a synthetically accessible indole derivative with demonstrated potential in the field of drug discovery. Its activity as an acetylcholinesterase inhibitor and its likely role as an anti-inflammatory agent make it a compelling scaffold for further investigation. The detailed protocols and data presented in this guide are intended to facilitate future research into this and related compounds, with the aim of developing novel therapeutics for neurodegenerative and inflammatory diseases. Further studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound.

References

An In-depth Technical Guide on the Molecular Structure and Potential Biological Significance of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is a tricyclic heterocyclic compound featuring an indole nucleus fused with a cycloheptane ring. This core structure is a key component of a broader class of molecules known as cyclohepta[b]indoles, which have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Derivatives of this scaffold have shown high affinity for various central nervous system receptors, including sigma (σ) and dopamine D2 receptors, suggesting their potential as therapeutic agents for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known biological activities of compounds based on the this compound core, with a focus on experimental protocols and quantitative data where available for its derivatives.

Molecular Structure and Chemical Properties

The fundamental structure of this compound consists of a cycloheptane ring fused to the 'b' face of an indole ring system. This fusion imparts a unique three-dimensional conformation that is crucial for its biological interactions.

PropertyValueSource
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.27 g/mol
CAS Number 2047-89-4
IUPAC Name This compound
SMILES C1CCC2=C(CC1)NC3=CC=CC=C23
InChI Key XZUJMYLNFZHNLP-UHFFFAOYSA-N
Melting Point 143-146 °C
Boiling Point 340.4 °C at 760 mmHg
Appearance Solid

Synthesis

The most common and historically significant method for the synthesis of the cyclohepta[b]indole scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with a ketone or aldehyde.

General Experimental Protocol: Fischer Indole Synthesis

A plausible synthetic route to this compound involves the reaction of phenylhydrazine with cycloheptanone under acidic conditions.

Materials:

  • Phenylhydrazine

  • Cycloheptanone

  • Acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, zinc chloride)

  • Solvent (e.g., glacial acetic acid, ethanol, or solvent-free)

Procedure:

  • Equimolar amounts of phenylhydrazine and cycloheptanone are mixed in a suitable solvent or neat.

  • An acid catalyst is added to the mixture.

  • The reaction mixture is heated, often to reflux, for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and worked up. This typically involves neutralization of the acid, extraction with an organic solvent, and purification of the crude product by column chromatography or recrystallization.

A generalized workflow for the Fischer Indole Synthesis is depicted below:

Fischer_Indole_Synthesis Reactants Phenylhydrazine + Cycloheptanone Reaction Formation of Phenylhydrazone and subsequent cyclization Reactants->Reaction Acid Acid Catalyst (e.g., PPA, PTSA) Acid->Reaction Heating Heating Heating->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Fig. 1: Generalized workflow for the Fischer Indole Synthesis.

Biological Activity and Potential Signaling Pathways

While specific biological data for the unsubstituted this compound is limited in the public domain, the broader class of cyclohepta[b]indoles has been extensively studied, revealing a wide range of pharmacological activities. These compounds are considered "privileged structures" in drug discovery.

Targeting Sigma (σ) Receptors

Derivatives of the this compound core, specifically 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles, have been synthesized and evaluated as high-affinity ligands for sigma receptors. Sigma receptors, including the σ₁ and σ₂ subtypes, are implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. The binding affinity of these derivatives is typically determined through competitive radioligand binding assays.

This protocol is adapted from studies on derivatives of the core compound.

Materials:

  • Guinea pig brain membrane homogenates (as a source of sigma receptors)

  • Radioligand: [³H]-N,N'-di-o-tolylguanidine ([³H]DTG) for σ₁ and σ₂ sites, or [³H]-(+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ([³H]-(+)-3-PPP) for σ₁ sites.

  • Test compound (this compound derivative) at various concentrations.

  • Non-specific binding control (e.g., high concentration of a known sigma receptor ligand like haloperidol).

  • Incubation buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Brain membrane homogenates are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer.

  • A parallel set of tubes containing the radioligand and a high concentration of a non-specific binding agent is prepared to determine non-specific binding.

  • The mixture is incubated at a specific temperature (e.g., 25 °C) for a set time to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

The logical flow of a radioligand binding assay is illustrated below:

Radioligand_Binding_Assay cluster_prep Preparation Membrane Receptor Source (e.g., Brain Homogenate) Incubation Incubation (Allow binding to equilibrate) Membrane->Incubation Radioligand Radioligand (e.g., [³H]DTG) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separate bound from free ligand) Incubation->Filtration Washing Washing (Remove non-specifically bound ligand) Filtration->Washing Counting Scintillation Counting (Measure radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC₅₀ and Ki) Counting->Analysis

Fig. 2: Experimental workflow for a radioligand binding assay.
Targeting Dopamine D2 Receptors

Derivatives of 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole have also been evaluated for their affinity to the dopamine D2 receptor, a key target in the treatment of psychosis. The experimental protocol for determining D2 receptor binding affinity is similar to the sigma receptor assay, but utilizes a D2-selective radioligand such as [³H]sulpiride or [³H]spiperone.

Potential Signaling Pathways

Given the affinity of its derivatives for sigma and dopamine D2 receptors, this compound-based compounds could potentially modulate signaling pathways associated with these receptors.

  • Dopamine D2 Receptor Signaling: As G protein-coupled receptors (GPCRs), D2 receptors typically couple to Gαi/o proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

  • Sigma-1 Receptor Signaling: The σ₁ receptor is a unique ligand-operated molecular chaperone that can modulate various signaling pathways, including those involving ion channels (e.g., NMDA receptors, voltage-gated potassium channels), GPCRs, and intracellular calcium signaling.

A simplified diagram illustrating the potential points of intervention for a cyclohepta[b]indole derivative is shown below:

Signaling_Pathways cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_Protein Gαi/o Protein D2R->G_Protein activates Sigma1R Sigma-1 Receptor IonChannel Ion Channels (e.g., K+, Ca2+) Sigma1R->IonChannel modulates Ca_Signaling Modulation of Ca2+ Signaling Sigma1R->Ca_Signaling modulates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neuronal excitability) IonChannel->Cellular_Response Ligand Cyclohepta[b]indole Derivative Ligand->D2R Antagonist/ Agonist Ligand->Sigma1R Ligand G_Protein->AC inhibits cAMP->Cellular_Response Ca_Signaling->Cellular_Response

Fig. 3: Potential signaling pathways modulated by cyclohepta[b]indole derivatives.

Quantitative Data for Derivatives

CompoundReceptorKi (nM)Reference
2-Fluoro-11-[4-(4-fluorophenyl)-4-oxobutyl]-5,6,7,8,9,10-hexahydro-7S,10R-iminocyclohept[b]indole5-HT₂0.80
11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoleσ ([³H]DTG labeled)High Affinity
(+)-11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoleσ ([³H]

The Fischer Indole Synthesis: A Technical Guide to the Preparation of Cyclohepta[b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohepta[b]indole scaffold is a significant structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, provides a direct route to this important heterocyclic system. This technical guide offers an in-depth exploration of the Fischer indole synthesis for the preparation of cyclohepta[b]indoles, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

Core Concepts of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, this reaction facilitates the formation of an indole ring from the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[1] The general mechanism involves the initial formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole nucleus.[1] When applied to the synthesis of cyclohepta[b]indoles, the ketone component is a cycloheptanone derivative.

Reaction Mechanism and Workflow

The synthesis of cyclohepta[b]indoles via the Fischer indole synthesis follows a well-established mechanistic pathway. The key steps are outlined below:

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_cyclization Cyclization and Aromatization A Phenylhydrazine C Phenylhydrazone A->C + B Cycloheptanone B->C + D Enehydrazine Tautomer C->D Acid Catalyst (e.g., H+) E Di-imine Intermediate D->E Heat F Cyclized Intermediate E->F Intramolecular Attack G Cyclohepta[b]indole F->G -NH3 Aromatization

Caption: General workflow of the Fischer indole synthesis for cyclohepta[b]indoles.

The process begins with the condensation of a substituted or unsubstituted phenylhydrazine with a cycloheptanone derivative to form a phenylhydrazone. This is typically followed by treatment with an acid catalyst and heat, which induces the key[2][2]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent intramolecular cyclization and elimination of ammonia lead to the final cyclohepta[b]indole product.

Quantitative Data on Cyclohepta[b]indole Synthesis

The yield of the Fischer indole synthesis for cyclohepta[b]indoles is influenced by several factors, including the nature of the substituents on both the phenylhydrazine and the cycloheptanone, the choice of acid catalyst, and the reaction conditions. Below is a summary of representative examples found in the literature.

Phenylhydrazine DerivativeKetone DerivativeCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
PhenylhydrazineSuberone (Cycloheptanone)Acetic AcidRefluxNot SpecifiedNot Specified[1]
PhenylhydrazineCycloheptanonePolyphosphoric AcidNot SpecifiedNot SpecifiedNot Specified[1]
Substituted PhenylhydrazinesCycloheptanone DerivativesVarious Brønsted and Lewis AcidsVariousVariousModerate to GoodGeneral Observation

Note: Specific yield data for a wide range of substituted cyclohepta[b]indoles prepared via the classical Fischer indole synthesis is limited in readily available literature, with many modern publications focusing on alternative synthetic routes.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of cyclohepta[b]indoles using the Fischer indole synthesis. Researchers should optimize these conditions based on their specific substrates and available equipment.

Protocol 1: Acetic Acid Catalyzed Synthesis of 6,7,8,9,10,11-Hexahydro-5H-cyclohepta[b]indole

This protocol is based on the classical approach using a Brønsted acid in a protic solvent.

Protocol_1 A 1. Mix Phenylhydrazine and Cycloheptanone B 2. Add Glacial Acetic Acid A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction by TLC C->D E 5. Cooldown and Neutralize D->E F 6. Extraction with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Purify by Chromatography G->H

Caption: Experimental workflow for acetic acid-catalyzed synthesis.

Materials:

  • Phenylhydrazine

  • Cycloheptanone (Suberone)

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate (or other suitable organic solvent)

  • Magnesium Sulfate (anhydrous)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phenylhydrazine and cycloheptanone.

  • Add glacial acetic acid to serve as both the catalyst and solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]indole.

Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis

Polyphosphoric acid is a strong dehydrating agent and a Brønsted acid, often leading to higher yields and shorter reaction times.

Materials:

  • Phenylhydrazine hydrochloride

  • Cycloheptanone

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Sodium Hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, prepare the phenylhydrazone by stirring equimolar amounts of phenylhydrazine hydrochloride and cycloheptanone in a suitable solvent (e.g., ethanol) at room temperature. The formation of the hydrazone can be monitored by TLC. Once formed, the solvent can be removed under reduced pressure.

  • To the crude phenylhydrazone, add polyphosphoric acid with mechanical stirring.

  • Heat the mixture, typically in the range of 100-150 °C. The optimal temperature will depend on the specific substrates.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the acidic aqueous solution with a sodium hydroxide solution to precipitate the crude product.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Conclusion and Future Perspectives

The Fischer indole synthesis remains a relevant and powerful tool for the construction of the cyclohepta[b]indole core. While modern methods have emerged, the classical Fischer approach offers a straightforward and often high-yielding pathway to these valuable heterocyclic compounds, particularly for symmetrically substituted derivatives. The choice of catalyst, either a protic acid like acetic acid or a stronger dehydrating acid like polyphosphoric acid, can significantly impact the reaction's efficiency.

Future research in this area may focus on the development of milder and more environmentally friendly catalytic systems for the Fischer indole synthesis of cyclohepta[b]indoles. Furthermore, a more systematic study of the substrate scope, particularly with a wider range of substituted phenylhydrazines and cycloheptanones, would provide valuable quantitative data for medicinal chemists and other researchers in the field. The exploration of one-pot procedures and the application of microwave-assisted heating are also promising avenues for enhancing the efficiency and practicality of this classic transformation.

References

The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic structure, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activities of Indole Derivatives

Indole derivatives have demonstrated significant potential as anticancer agents, targeting a variety of cancer cell lines through multiple mechanisms of action.[1] These mechanisms include the disruption of microtubule dynamics, inhibition of protein kinases, induction of cell cycle arrest and apoptosis, and modulation of key signaling pathways.[2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various indole derivatives against a range of cancer cell lines are summarized below. The IC50 value, representing the concentration of a compound required to inhibit 50% of cell growth, is a standard measure of in vitro anticancer activity.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Indole-Chalcone Compound 14k HCT-116 (Colon)0.003-0.009[1]
Compound 18c Jurkat (Leukemia)8.0 ± 1.4[3]
HCT116 (Colon)18.2 ± 2.9[3]
Indolyl chalcone 1b WRL-68 (Liver)<1 µg/ml[4]
Indolyl chalcone 1d WRL-68 (Liver)1.51 µg/ml[4]
Indole-Chalcone Dual Inhibitor Compound 14c A549 (Lung)Not specified[5]
Indole-Acrylamide Not specifiedHeLa (Cervical)8.7[3]
Indole-Curcumin Methoxy-substituted derivativeHeLa (Cervical)4[3]
Hep-2 (Laryngeal)12[3]
A549 (Lung)15[3]
Pyrido[4,3-b]indole Compound 2 HeLa (Cervical)8.7[3]
Indole-Vinyl Sulfone Compound 9 Not specifiedNot specified[2]
Benzimidazole-Indole Compound 8 Not specified0.050[2]
Quinoline-Indole Compound 13 Not specified0.002-0.011[2]
Key Mechanisms of Anticancer Action

Indole derivatives exert their anticancer effects through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Certain indole derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

  • Protein Kinase Inhibition: Indole scaffolds are present in several approved protein kinase inhibitors, such as sunitinib, which targets multiple receptor tyrosine kinases involved in tumor growth and angiogenesis.[3]

  • Induction of Apoptosis: Many indole derivatives trigger programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[1]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, indole derivatives can halt the proliferation of cancer cells at different phases, most commonly G2/M or G0/G1.[6]

  • Modulation of Signaling Pathways: Indole derivatives have been shown to inhibit critical signaling pathways for cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt/mTOR pathways.

Experimental Protocols

This protocol outlines the determination of the cytotoxic activity of indole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[9]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This assay measures the ability of indole derivatives to inhibit the polymerization of tubulin into microtubules.[2][11]

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP and a fluorescent reporter.[12]

  • Compound Addition: Add various concentrations of the indole derivative, a positive control (e.g., colchicine), and a negative control (vehicle) to a 96-well plate.[13]

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity against time. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the control. The IC50 value can be calculated from the dose-response curve.[11]

This protocol describes the analysis of cell cycle distribution in cancer cells treated with indole derivatives using propidium iodide (PI) staining and flow cytometry.[14]

Procedure:

  • Cell Treatment: Treat cancer cells with the indole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[15][16]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.[16]

This protocol outlines the evaluation of the in vivo anticancer activity of indole derivatives using a subcutaneous xenograft model in immunocompromised mice.[17][18]

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of athymic nude mice.[19][20]

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the indole derivative (e.g., orally or intraperitoneally) and the vehicle control according to a predetermined schedule.[20]

  • Tumor Measurement: Measure the tumor volume using calipers two to three times a week. The tumor volume can be calculated using the formula: (width² × length)/2.[19][20]

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.[19]

Signaling Pathway Visualization

Anticancer_Mechanism_Indole_Derivatives cluster_0 Indole Derivative Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Indole Derivative Indole Derivative Tubulin Tubulin Indole Derivative->Tubulin Inhibits Polymerization Protein Kinases Protein Kinases Indole Derivative->Protein Kinases Inhibits Activity NF-kB Pathway NF-kB Pathway Indole Derivative->NF-kB Pathway Inhibits Activation PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Indole Derivative->PI3K/Akt/mTOR Pathway Inhibits Signaling Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibition of Proliferation Signaling Inhibition of Proliferation Signaling Protein Kinases->Inhibition of Proliferation Signaling Reduced Inflammation & Angiogenesis Reduced Inflammation & Angiogenesis NF-kB Pathway->Reduced Inflammation & Angiogenesis PI3K/Akt/mTOR Pathway->Inhibition of Proliferation Signaling G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis Inhibition of Proliferation Signaling->Apoptosis G2/M Phase Arrest->Apoptosis Reduced Inflammation & Angiogenesis->Apoptosis

Antimicrobial Activities of Indole Derivatives

Indole and its derivatives have shown significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[7][14] Their mechanisms of action often involve the disruption of microbial membranes, inhibition of essential enzymes, and interference with biofilm formation.[3]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Indole-Triazole Compound 3d S. aureus3.125-50[14]
MRSA3.125-50[14]
E. coli3.125-50[14]
B. subtilis3.125-50[14]
C. albicans3.125-50[14]
C. krusei3.125-50[14]
Indole-Thiadiazole Compounds 2b-d C. krusei3.125[14]
Indole-Carbothioamide Compounds 1b, 3b-d C. krusei3.125[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of indole derivatives against bacteria and fungi.[21][22]

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial two-fold dilutions of the indole derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[21]

Antimicrobial_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum_Prep Prepare Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Indole Derivative Compound_Dilution->Inoculation Incubation Incubate at Optimal Conditions Inoculation->Incubation Visual_Inspection Visually Inspect for Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Antiviral Activities of Indole Derivatives

Indole derivatives have emerged as promising antiviral agents, with reported activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various plant viruses.[11][23]

Quantitative Data: In Vitro Antiviral Activity

| Compound Class | Derivative | Virus | Activity Metric | Value (µM) | Reference | |---|---|---|---|---| | Indole derivative | Compound I | HIV | IC50 | 1.4 |[11] | | 5,6-dihydroxyindole carboxamide | Compound II | HIV-1 integrase | IC50 | 1.4 |[11] | | Indole derivative | Compound IV | HCV | EC50 | 1.16 |[11] | | Indole derivative | Compound V | HCV | EC50 | 0.6 |[11] | | Indole-quinoline | Compound W20 | TMV | EC50 (curative) | 84.4 µg/mL |[23] | | | | TMV | EC50 (protective) | 65.7 µg/mL |[23] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture monolayer.[24][25]

Procedure:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus and Compound Incubation: Prepare serial dilutions of the indole derivative and incubate them with a known concentration of the virus.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates until plaques (zones of cell death) are visible in the virus control wells.

  • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[25]

Anti-inflammatory Activities of Indole Derivatives

Indole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[4][26]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound Class | Derivative | Target/Assay | Activity Metric | Value (µM) | Reference | |---|---|---|---|---| | 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | Not specified | COX-1 | IC50 | > 100 |[26] | | | | COX-2 | IC50 | 0.32 |[26] | | Indole-2-formamide benzimidazole[2,1-b]thiazole | Compound 13b | LPS-induced NO, IL-6, TNF-α release | Not specified | Not specified |[4] | | Indole-imidazolidine | LPSF/NN-52 | Acetic acid-induced writhing | Inhibition (%) | 52.1 |[27] | | | LPSF/NN-56 | Acetic acid-induced writhing | Inhibition (%) | 63.1 |[27] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[23][28]

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats for at least one week and divide them into control and treatment groups.

  • Compound Administration: Administer the indole derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[26][29]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Signaling Pathway Visualization

Anti_Inflammatory_Signaling cluster_0 NF-kB Signaling Pathway cluster_1 COX Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Activation Inflammatory Stimuli (LPS)->IKK Activates Indole Derivative Indole Derivative Indole Derivative->IKK Inhibits COX2 COX-2 Enzyme Indole Derivative->COX2 Inhibits IkB IkB Degradation IKK->IkB Phosphorylates NFkB_translocation NF-kB Nuclear Translocation IkB->NFkB_translocation Allows Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Gene_Transcription->COX2 Induces Prostaglandins Prostaglandin Production COX2->Prostaglandins

Neuroprotective Effects of Indole Derivatives

Certain indole derivatives have shown promise in protecting neuronal cells from damage caused by oxidative stress and neurotoxins, suggesting their potential in the treatment of neurodegenerative diseases.[21][30]

Key Mechanisms of Neuroprotection
  • Antioxidant Activity: Indole derivatives can scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defense mechanisms.[21]

  • Modulation of Neurotrophic Factor Signaling: Compounds like indole-3-carbinol can activate the TrkB/PI3K/Akt pathway, which promotes neuronal survival.[30]

  • Anti-aggregation Properties: Some indole-based compounds can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[31]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common in vitro model for studying neuroprotection.[32][33]

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and, if desired, differentiate them into a more mature neuronal phenotype.

  • Pre-treatment with Indole Derivative: Pre-treat the cells with various concentrations of the indole derivative for a specified duration.

  • Induction of Neurotoxicity: Induce neuronal cell death by exposing the cells to a neurotoxin, such as MPP+ (to model Parkinson's disease) or amyloid-beta peptide (to model Alzheimer's disease).[32][34]

  • Assessment of Cell Viability: Measure cell viability using the MTT assay or by quantifying the release of lactate dehydrogenase (LDH).[34]

  • Measurement of Oxidative Stress: Assess the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

  • Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in neuroprotective signaling pathways (e.g., Akt, Nrf2) by Western blotting.[30]

Neuroprotective_Signaling_Pathway cluster_0 Pro-Survival Signaling cluster_1 Cellular Response Indole-3-Carbinol Indole-3-Carbinol TrkB TrkB Receptor Indole-3-Carbinol->TrkB Activates Oxidative_Stress Oxidative_Stress Neuronal_Survival Neuronal Survival and Protection Oxidative_Stress->Neuronal_Survival Inhibits PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Nrf2_Activation Nrf2 Activation PI3K_Akt->Nrf2_Activation Antioxidant_Response Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Response Antioxidant_Response->Neuronal_Survival

Conclusion

Indole derivatives represent a remarkably versatile and promising class of compounds in drug discovery. Their diverse biological activities, spanning from anticancer to neuroprotective effects, underscore their importance as scaffolds for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this fascinating heterocyclic system. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation indole-based drugs with improved efficacy and safety profiles.

References

The Cyclohepta[b]indole Core: A Privileged Scaffold from Nature's Arsenal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Product Origins, Biosynthesis, and Therapeutic Potential of Cyclohepta[b]indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclohepta[b]indole scaffold, a seven-membered ring fused to an indole system, represents a "privileged structure" in medicinal chemistry and natural product research. Compounds featuring this core architecture are synthesized by a diverse array of organisms, from terrestrial plants and cyanobacteria to marine sponges, and exhibit a wide spectrum of potent biological activities.[1][2] This technical guide provides a comprehensive overview of the major classes of naturally occurring cyclohepta[b]indole alkaloids, their biological origins, key quantitative bioactivity data, and detailed experimental protocols relevant to their isolation and synthesis. Furthermore, it visualizes the fundamental biosynthetic pathways, experimental workflows, and specific signaling mechanisms, offering a technical resource for researchers in pharmacology and drug development.

Major Classes and Natural Origins

The structural diversity of cyclohepta[b]indole alkaloids is remarkable, with complex polycyclic systems frequently arising from this core. These compounds are broadly classified based on their structural features and biological source.

  • From Marine Sponges: The Fascaplysins The red pigment fascaplysin , first isolated from the marine sponge Fascaplysinopsis sp., is a planar pentacyclic alkaloid.[2] It is a prominent member of the pyrido[1,2-a:3,4-b']diindole class and is known for its potent antimicrobial, antifungal, and cytotoxic properties.[3]

  • From Cyanobacteria: The Ambiguines The ambiguine family of alkaloids is produced by terrestrial cyanobacteria, such as Fischerella ambigua.[2] These compounds are complex indole-terpenoids, often featuring a fused pentacyclic 6-6-6-5-7 ring system and multiple stereocenters, making them challenging synthetic targets.[2][4] Many ambiguines exhibit potent fungicidal and cytotoxic activities.

  • From Terrestrial Plants: Actinophyllic Acid & Ervatamines Higher plants are another rich source of these alkaloids. Actinophyllic acid , isolated from the leaves of the Australian tree Alstonia actinophylla, possesses a unique and complex hexacyclic skeleton.[5] It was identified as a potent inhibitor of carboxypeptidase U, a target for antithrombotic therapies.[6] The genus Ervatamia, such as Ervatamia hainanensis, produces a variety of monoterpenoid indole alkaloids, including the ervatamines , which display significant anti-inflammatory activities.[7][8]

Biosynthetic Origins: Building the Core

The biosynthesis of cyclohepta[b]indole alkaloids originates from fundamental building blocks, primarily the amino acid L-tryptophan. The indole ring system is typically derived from tryptophan or its decarboxylated form, tryptamine.[4][9] The seven-membered ring and other structural complexities arise from the incorporation of terpenoid units or other intricate cyclization cascades.

The Ambiguine Pathway: A Terpenoid Fusion

The biosynthesis of ambiguines in Fischerella ambigua has been elucidated and involves the convergence of the indole and terpenoid pathways. The core structure is assembled from L-tryptophan, dimethylallyl pyrophosphate (DMAPP), and geranyl pyrophosphate (GPP).[1] Key enzymatic steps include prenylation of the indole ring by specialized prenyltransferases and a series of late-stage C-H activations by oxygenases, which generate the significant structural diversity seen in this family.[1][2]

Ambiguine_Biosynthesis cluster_precursors Primary Metabolites cluster_core_formation Core Assembly cluster_diversification Diversification Tryptophan L-Tryptophan Hapalindole_Core Hapalindole Scaffold Tryptophan->Hapalindole_Core Indole Source GPP Geranyl Pyrophosphate (GPP) GPP->Hapalindole_Core Geranyl Transferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) Ambiguine_A Ambiguine A DMAPP->Ambiguine_A Hapalindole_Core->Ambiguine_A Prenyltransferase (AmbP3) Other_Ambiguines Other Ambiguines Ambiguine_A->Other_Ambiguines Oxygenases, Chlorinases Ambiguine_H Ambiguine H Ambiguine_H->Other_Ambiguines

General biosynthetic route to ambiguine alkaloids.
Proposed Biogenesis of Actinophyllic Acid

The complex cage-like structure of actinophyllic acid is proposed to be formed via a key biomimetic aza-Cope/Mannich rearrangement cascade.[10][11] This elegant chemical transformation constructs the intricate hexacyclic ring system in a single, efficient step from a simpler tetracyclic precursor, highlighting nature's synthetic prowess.[5]

Biological Activity and Quantitative Data

The diverse structures of cyclohepta[b]indole alkaloids translate to a broad range of biological activities, with many compounds showing promise as leads for drug development. The planar structure of fascaplysin allows it to intercalate DNA, while its primary anticancer activity is attributed to the selective inhibition of Cyclin-Dependent Kinase 4 (CDK4).[3][12][13] Other compounds have demonstrated potent anti-inflammatory, antimicrobial, and cytotoxic effects.

Compound FamilySpecific CompoundBiological ActivityTarget/AssayIC50 / PotencyNatural Source
Fascaplysins FascaplysinAnticancerCDK4 Inhibition0.35 - 0.4 µM[14][15]Fascaplysinopsis sp. (Sponge)
FascaplysinAnticancerHL-60 Cell Proliferation (48h)0.5 µM[16]Fascaplysinopsis sp. (Sponge)
Ervatamines Compound 10 (related)Anti-inflammatoryLPS-induced NO production25.5 µM[7][8]Ervatamia hainanensis (Plant)
Compound 14 (related)Anti-inflammatoryLPS-induced NO production41.5 µM[7][8]Ervatamia hainanensis (Plant)
Ervatamine A analogAnticancer786-O cell line27.3 µM[7]Ervatamia hainanensis (Plant)
Actinophyllic Acid Actinophyllic AcidAntithromboticCarboxypeptidase U (CPU)0.84 µM[6]Alstonia actinophylla (Plant)
Ambiguines Ambiguine I isonitrileAnticancerNF-κB Inhibition30 nMFischerella ambigua (Cyanobacteria)
Hapalindole XAntimicrobialMycobacterium tuberculosis0.6 µMFischerella ambigua (Cyanobacteria)

Key Signaling Pathway: Fascaplysin and CDK4

Fascaplysin exerts its potent anti-proliferative effects primarily through the selective inhibition of Cyclin-Dependent Kinase 4 (CDK4).[12][14] CDK4, in complex with Cyclin D, is a key regulator of the G1 phase of the cell cycle. It phosphorylates the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors, which in turn activate genes required for S-phase entry. By inhibiting CDK4, fascaplysin prevents pRb phosphorylation, maintaining it in its active, E2F-bound state. This causes the cell cycle to arrest in the G1 phase, preventing proliferation and ultimately leading to apoptosis in cancer cells.[15][17]

Fascaplysin_CDK4_Pathway CyclinD Cyclin D CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD pRb_p p-pRb (Inactive) CDK4_CyclinD->pRb_p Phosphorylation pRb pRb pRb_E2F pRb-E2F Complex (Active Repressor) E2F E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Activates pRb_E2F->pRb_p G1_Arrest G1 Phase Arrest pRb_E2F->G1_Arrest Maintains pRb_p->E2F Releases Fascaplysin Fascaplysin Fascaplysin->CDK4 Inhibits

Mechanism of action of Fascaplysin via CDK4 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication of research and further development. Below are representative protocols for the isolation of a marine cyclohepta[b]indole and the general extraction of alkaloids from a plant source.

Protocol 1: Isolation of Fascaplysin from Fascaplysinopsis sp.

This protocol is adapted from the described isolation of fascaplysin from its marine sponge source.[2]

  • Collection and Extraction:

    • Collect sponge specimens (Fascaplysinopsis bergquist sp.) and lyophilize (freeze-dry) immediately to preserve chemical integrity.

    • Extract the lyophilized sponge material exhaustively with methanol (MeOH) at room temperature.

    • Combine the MeOH extracts and concentrate under reduced pressure to yield a crude extract.

  • Solvent Partitioning (Kupchan Partitioning):

    • Suspend the crude MeOH extract in a methanol/water (e.g., 9:1) mixture.

    • Perform successive liquid-liquid extractions with solvents of increasing polarity. First, partition against a non-polar solvent like carbon tetrachloride (CCl₄) or hexane to remove lipids and other non-polar compounds. Discard the non-polar phase.

    • Next, extract the aqueous methanol phase with chloroform (CHCl₃). The bioactive fascaplysin will partition into the chloroform layer.

    • Collect the chloroform fraction and dry it over anhydrous sodium sulfate, then evaporate the solvent in vacuo.

  • Chromatographic Purification:

    • Dissolve the dried chloroform fraction in a minimal amount of methanol.

    • Apply the sample to a size-exclusion chromatography column, such as Sephadex LH-20, using methanol as the mobile phase. This step separates compounds based on their size.

    • Collect fractions and monitor using thin-layer chromatography (TLC) or HPLC to identify fractions containing the target red pigment.

    • Pool the fascaplysin-containing fractions.

  • Final Purification:

    • Achieve final purification by crystallization. Dissolve the enriched fractions in a minimal amount of hot methanol and allow to cool slowly.

    • Collect the resulting red crystals of fascaplysin by filtration.

    • Confirm the structure and purity using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Isolation_Workflow Start Lyophilized Sponge Biomass Extraction Methanol Extraction Start->Extraction Partition Solvent Partitioning (MeOH/H2O vs. CHCl3) Extraction->Partition Crude_Extract Crude Chloroform Fraction Partition->Crude_Extract Sephadex Sephadex LH-20 Chromatography (Methanol Elution) Crude_Extract->Sephadex Fractions Collect & Pool Fractions Sephadex->Fractions Crystallization Crystallization from Methanol Fractions->Crystallization Final_Product Pure Fascaplysin Crystallization->Final_Product Analysis Spectroscopic Analysis (NMR, HRMS) Final_Product->Analysis

General workflow for the isolation of Fascaplysin.
Protocol 2: General Method for Alkaloid Extraction from Ervatamia

This is a general procedure for the extraction of alkaloids from plant material, applicable to species like Ervatamia hainanensis.[8][14][15]

  • Preparation of Plant Material:

    • Air-dry the aerial parts (leaves and branches) of the plant in the shade.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Acid-Base Extraction:

    • Macerate the powdered plant material in an acidic aqueous solution (e.g., 0.5-1% hydrochloric acid or acetic acid) for 24-48 hours. This protonates the basic alkaloids, forming salts that are soluble in the aqueous medium.

    • Filter the mixture to separate the plant debris from the acidic extract.

    • Basify the acidic extract by adding a base (e.g., ammonium hydroxide) until the pH is approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.

    • Extract the basified aqueous solution multiple times with an organic solvent such as chloroform or dichloromethane. The free base alkaloids will move into the organic layer.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude total alkaloid extract.

  • Chromatographic Separation:

    • Subject the crude alkaloid extract to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

    • Collect fractions and analyze them by TLC. Combine fractions with similar TLC profiles.

    • Further purify the combined fractions using additional chromatographic techniques such as preparative HPLC on a C18 (reversed-phase) or Sephadex LH-20 column to isolate individual alkaloid compounds.

  • Structure Elucidation:

    • Identify the purified compounds using extensive spectroscopic analysis, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and HRMS.

Conclusion and Future Outlook

Natural products bearing the cyclohepta[b]indole scaffold are a testament to nature's chemical ingenuity. Their diverse origins, complex structures, and potent biological activities make them highly attractive starting points for drug discovery programs. Compounds like fascaplysin have already provided crucial insights into cancer biology by targeting key cell cycle regulators like CDK4. The continued exploration of natural sources, combined with advances in biosynthetic engineering and total synthesis, will undoubtedly uncover new analogues with improved therapeutic indices. This in-depth understanding of their origins, mechanisms, and chemical properties provides a robust foundation for the development of next-generation therapeutics targeting cancer, inflammation, and thrombotic diseases.

References

Spectroscopic and Synthetic Profile of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole. Due to the limited availability of published experimental data for this specific molecule, this guide combines available data with predicted spectroscopic values based on analogous structures and established principles of organic spectroscopy.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H-NMR Spectroscopic Data

Spectrometer: Bruker AM-300. The following data is based on publicly available information and spectral prediction.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.7 - 7.9br s1HN-H (Indole)
~ 7.4 - 7.5d1HAr-H
~ 7.2 - 7.3d1HAr-H
~ 6.9 - 7.1m2HAr-H
~ 2.8 - 3.0t2H-CH₂- (adjacent to indole)
~ 2.6 - 2.8t2H-CH₂- (adjacent to indole)
~ 1.5 - 1.8m6H-CH₂- (cycloheptyl)
Table 2: ¹³C-NMR Spectroscopic Data (Predicted)

Predicted chemical shifts are based on computational models and comparison with similar indole alkaloids.

Chemical Shift (δ) ppmAssignment
~ 135.5Quaternary C (Indole)
~ 127.8Quaternary C (Indole)
~ 121.2Ar-CH
~ 119.5Ar-CH
~ 118.8Ar-CH
~ 111.0Ar-CH
~ 110.5Quaternary C (Indole)
~ 107.9Quaternary C (Indole)
~ 30.1-CH₂- (cycloheptyl)
~ 29.5-CH₂- (cycloheptyl)
~ 28.3-CH₂- (cycloheptyl)
~ 27.5-CH₂- (adjacent to indole)
~ 23.1-CH₂- (adjacent to indole)
Table 3: Mass Spectrometry Data

Data obtained from the NIST Mass Spectrometry Data Center (GC-MS).[1]

m/zRelative IntensityAssignment
185High[M]⁺ (Molecular Ion)
184High[M-H]⁺
156Medium[M-C₂H₅]⁺
107LowFurther Fragmentation
Table 4: IR Spectroscopy Data (Predicted)

Predicted absorption bands are based on characteristic frequencies for indole and cycloalkane moieties.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Strong, SharpN-H Stretch (Indole)
~ 3100-3000MediumC-H Stretch (Aromatic)
~ 2925, 2855StrongC-H Stretch (Aliphatic)
~ 1600, 1450Medium-StrongC=C Stretch (Aromatic)
~ 1465Medium-CH₂- Bend (Aliphatic)
~ 740StrongC-H Bend (ortho-disubstituted benzene)

Experimental Protocols

Synthesis: Fischer Indole Synthesis

The most common and effective method for the synthesis of this compound is the Fischer indole synthesis.[3][4][5] This reaction involves the acid-catalyzed condensation of phenylhydrazine with cycloheptanone.

Materials:

  • Phenylhydrazine

  • Cycloheptanone

  • Glacial Acetic Acid (Solvent)

  • Polyphosphoric Acid (Catalyst) or Zinc Chloride (Catalyst)

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate Solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and cycloheptanone in glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone intermediate.

  • Add the acid catalyst (e.g., a catalytic amount of polyphosphoric acid or zinc chloride).

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C-NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H-NMR Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C-NMR Parameters: Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and acquisition of 512-1024 scans with proton decoupling.

Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: Use a standard non-polar capillary column (e.g., DB-5). Program the oven temperature with an initial hold at a low temperature (e.g., 50 °C) followed by a ramp to a high temperature (e.g., 250 °C) to ensure separation.

  • MS Conditions: Acquire mass spectra in the range of 40-500 m/z with a standard electron energy of 70 eV.

IR Spectroscopy:

  • Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Visualizations

Logical Workflow for Synthesis and Characterization

Synthesis_and_Characterization_Workflow Reactants Phenylhydrazine + Cycloheptanone Synthesis Fischer Indole Synthesis (Acid Catalyst, Heat) Reactants->Synthesis Reaction Purification Purification (Column Chromatography/ Recrystallization) Synthesis->Purification Crude Product Product This compound Purification->Product Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (GC-MS) Product->MS IR IR Spectroscopy Product->IR Data_Analysis Structural Elucidation and Data Compilation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

Since no specific signaling pathway information is available for this compound, the following diagram illustrates a hypothetical signaling pathway investigation based on the known activity of similar indole-based compounds which can act as receptor ligands.

Hypothetical Signaling Pathway Investigation

Hypothetical_Signaling_Pathway Compound This compound Receptor Target Receptor (e.g., Sigma Receptor) Compound->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression Changes) Kinase_Cascade->Cellular_Response

Caption: Hypothetical G-Protein Coupled Receptor Signaling.

References

Tautomeric Forms of the Indole Ring in Cyclohepta[b]indoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclohepta[b]indole scaffold is a privileged structural motif found in a diverse array of biologically active natural products and synthetic compounds. The inherent chemical properties of the fused indole ring, including its potential for tautomerism, play a crucial role in the reactivity, stability, and biological interactions of these molecules. This technical guide provides a comprehensive overview of the potential tautomeric forms of the indole ring within cyclohepta[b]indoles. While direct quantitative studies on the tautomeric equilibrium of this specific heterocyclic system are limited in the current literature, this guide synthesizes available spectroscopic data, general principles of indole chemistry, and computational insights to infer the predominant tautomeric forms. Furthermore, it outlines detailed experimental and computational protocols for the rigorous investigation of tautomerism in novel cyclohepta[b]indole derivatives, a critical consideration in drug design and development.

Introduction to Indole Tautomerism

The indole ring, the core of cyclohepta[b]indoles, can theoretically exist in several tautomeric forms arising from the migration of a proton. The most common and stable form is the 1H-indole, which possesses an aromatic pyrrole ring. However, two non-aromatic tautomers, 2H-indole (indolenine) and 3H-indole, can also exist.

Computational studies on the parent indole molecule have established the relative stabilities of these tautomers.

Table 1: Calculated Relative Energies of Indole Tautomers
TautomerStructureRelative Energy (kcal/mol)Notes
1H-IndoleAromatic0.00The most stable, aromatic tautomer.
2H-Indole (Indolenine)Non-aromatic~15-20Significantly less stable than 1H-indole.
3H-IndoleNon-aromatic~10-15Less stable than 1H-indole, but may be more stable than 2H-indole.

Note: The exact relative energies may vary depending on the computational method and basis set used. The values presented are approximate ranges based on theoretical calculations.

The high energy barrier for the unimolecular isomerization from 1H-indole to its less stable tautomers suggests that under normal conditions, the aromatic 1H-form is overwhelmingly predominant.

Tautomeric Forms in Cyclohepta[b]indoles: Spectroscopic Evidence

While dedicated studies on the tautomerism of cyclohepta[b]indoles are scarce, a wealth of spectroscopic data from synthetic chemistry literature allows for strong inferences about the dominant tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The vast majority of published ¹H NMR spectra for synthesized cyclohepta[b]indole derivatives consistently show a characteristic signal for the N-H proton of the indole ring, typically in the range of δ 7.5-11.5 ppm. This is a strong indicator that the 1H-indole tautomer is the predominant, if not exclusive, form in solution. The exact chemical shift is influenced by the substitution pattern on the cyclohepta[b]indole core and the solvent used.

X-ray Crystallography

In the solid state, X-ray crystal structures of various cyclohepta[b]indole derivatives confirm the presence of the 1H-indole tautomer . The bond lengths and angles within the indole moiety are consistent with an aromatic system, and the position of the hydrogen atom on the nitrogen is unequivocally determined.

Proposed Experimental Protocols for Tautomer Analysis

For a rigorous investigation of the potential for other tautomeric forms of novel cyclohepta[b]indole derivatives, the following experimental protocols are recommended.

Variable Temperature NMR (VT-NMR) Spectroscopy

Objective: To investigate the potential for a dynamic equilibrium between tautomers.

Methodology:

  • Dissolve the cyclohepta[b]indole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or THF-d₈).

  • Acquire ¹H NMR spectra at a range of temperatures, for example, from 298 K down to 183 K (or the freezing point of the solvent) and up to 373 K (or the boiling point of the solvent).

  • Monitor for any changes in the chemical shifts, signal broadening, or the appearance of new signals that might indicate the presence of minor tautomers at different temperatures.

  • If a dynamic equilibrium is observed, integration of the respective signals can be used to determine the tautomer ratios at different temperatures and subsequently calculate the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the equilibrium.

Solvent-Dependent UV-Vis Spectroscopy

Objective: To probe for tautomeric changes based on solvent polarity and hydrogen bonding capability.

Methodology:

  • Prepare dilute solutions of the cyclohepta[b]indole derivative in a series of solvents with varying polarities and hydrogen-bonding properties (e.g., hexane, dichloromethane, acetonitrile, methanol, and water with co-solvents if necessary).

  • Record the UV-Vis absorption spectrum for each solution.

  • Analyze the spectra for any significant solvatochromic shifts (changes in λmax) that cannot be explained by simple solvent effects. A substantial shift could indicate a change in the predominant tautomeric form.

pH-Dependent Spectroscopic Analysis

Objective: To investigate the protonation and deprotonation behavior, which is intrinsically linked to tautomerism.

Methodology:

  • Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).

  • Dissolve the cyclohepta[b]indole derivative in each buffer solution (using a co-solvent like methanol or DMSO if solubility is an issue, keeping its concentration constant).

  • Record the UV-Vis absorption or fluorescence spectra for each sample.

  • Plot the absorbance or fluorescence intensity at a specific wavelength against pH to determine the pKa value(s) associated with protonation or deprotonation of the indole ring. These values provide insight into the acidity of the N-H proton and the basicity of the C3 position, which are key factors in tautomeric equilibria.

Computational Modeling of Tautomerism

Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the relative stabilities and electronic properties of different tautomers.

Tautomer Stability Calculations

Objective: To calculate the relative energies of the potential tautomers of a given cyclohepta[b]indole derivative.

Methodology:

  • Construct the 3D structures of the 1H-, 2H-, and 3H-tautomers of the cyclohepta[b]indole derivative of interest.

  • Perform geometry optimization and frequency calculations for each tautomer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).

  • The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) is crucial to simulate solution-phase behavior.

  • Compare the calculated Gibbs free energies of the tautomers to determine their relative stabilities.

Visualizations

Diagram 1: Tautomeric Equilibrium of the Indole Ring

Tautomeric_Equilibrium T1 1H-Indole (Aromatic, Most Stable) T2 3H-Indole (Non-aromatic) T1->T2 Proton Transfer T3 2H-Indole (Indolenine) (Non-aromatic) T2->T3 Proton Transfer

Caption: Tautomeric forms of the indole ring.

Diagram 2: General Workflow for Tautomer Analysis

Tautomer_Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_conclusion Conclusion NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Conclusion Determination of Predominant Tautomer(s) and Tautomeric Equilibrium NMR->Conclusion UV_Vis UV-Vis Spectroscopy (Solvent & pH Effects) UV_Vis->Conclusion X_Ray X-Ray Crystallography (Solid State) X_Ray->Conclusion DFT DFT Calculations (Geometry Optimization, Relative Energies) DFT->Conclusion

Caption: Workflow for the analysis of tautomerism.

Conclusion

Based on the currently available spectroscopic evidence from a wide range of synthesized cyclohepta[b]indole derivatives, the 1H-indole tautomer is the overwhelmingly predominant form in both solution and the solid state. The aromaticity of the indole ring provides a significant stabilizing force. However, the potential for the existence of minor, non-aromatic tautomers under specific conditions (e.g., in biological systems or as reactive intermediates) cannot be entirely dismissed without further investigation. For researchers and drug development professionals working with novel cyclohepta[b]indoles, a thorough experimental and computational analysis, as outlined in this guide, is recommended to fully characterize the physicochemical properties of these promising compounds. Understanding the tautomeric landscape is essential for predicting reactivity, metabolic stability, and receptor-ligand interactions.

An In-depth Technical Guide on the Mechanism of Action for Hexahydrocyclohepta[b]indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocyclohepta[b]indole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action for this compound class, focusing on their interactions with key biological targets implicated in a range of pathologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the hexahydrocyclohepta[b]indole core.

The diverse pharmacological profile of these compounds stems from their ability to modulate the activity of several important proteins, including Sirtuin 1 (SIRT1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the 5-hydroxytryptamine-6 (5-HT6) receptor, and Adipocyte Fatty-Acid-Binding Protein (A-FABP).[1][2] This guide will delve into the specific molecular interactions and downstream signaling pathways affected by hexahydrocyclohepta[b]indole compounds for each of these targets.

Sirtuin 1 (SIRT1) Inhibition

SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including gene expression, metabolism, and DNA repair. Dysregulation of SIRT1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders. Hexahydrocyclohepta[b]indole derivatives have emerged as potent inhibitors of SIRT1.

Mechanism of Action:

Indole-based inhibitors of SIRT1, including those with the hexahydrocyclohepta[b]indole scaffold, are thought to act via a mixed-inhibition mechanism.[3] Kinetic analyses suggest that these compounds bind to the enzyme after the release of nicotinamide, a byproduct of the deacetylation reaction. This binding event prevents the subsequent release of the deacetylated peptide and O-acetyl-ADP-ribose, effectively stalling the catalytic cycle.[3] A specific derivative, (6S)-2-Chloro-5,6,7,8,9,10-hexahydro-cyclohept[b]indole-6-carboxamide (CHIC-35), has been identified as a potent and selective SIRT1 inhibitor.[4]

SIRT1_Inhibition cluster_SIRT1 SIRT1 Catalytic Cycle SIRT1 SIRT1 Deac_Substrate Deacetylated Substrate SIRT1->Deac_Substrate NAM Nicotinamide SIRT1->NAM OAADPR O-Acetyl-ADP-Ribose SIRT1->OAADPR Inhibitor Hexahydrocyclohepta[b]indole Inhibitor SIRT1->Inhibitor Complex SIRT1-Inhibitor Complex SIRT1->Complex NAD NAD+ NAD->SIRT1 Ac_Substrate Acetylated Substrate Ac_Substrate->SIRT1 Inhibitor->Complex Complex->SIRT1 Inhibition

Figure 1: Simplified signaling pathway of SIRT1 inhibition.

Quantitative Data: SIRT1 Inhibition

Compound ClassSpecific CompoundIC50 (nM)Reference
Indole DerivativesGeneral60 - 100[3]
Hexahydrocyclohepta[b]indole(S)-SIRT1-Inhibitor IVNot specified, but described as "most potent"[5]
Chloro-hexahydrocyclohept[b]indole-carboxamideCHIC-35Potent, selective inhibitor[4]

Experimental Protocol: SIRT1 Inhibition Assay

This protocol is based on a fluorometric assay to determine the in vitro inhibitory activity of test compounds against SIRT1.

  • Reagents and Materials:

    • Recombinant human SIRT1 enzyme

    • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine)

    • NAD+

    • SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (containing a protease to cleave the deacetylated substrate)

    • Test compound (hexahydrocyclohepta[b]indole derivative) dissolved in DMSO

    • Positive control inhibitor (e.g., EX-527)

    • 96-well black, flat-bottom plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add the assay buffer, the test compound or control, and the SIRT1 enzyme.

    • Initiate the reaction by adding the fluorogenic substrate and NAD+.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Stop the reaction by adding the developer solution.

    • Incubate for an additional 15-30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~360 nm and emission at ~460 nm).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a critical target for anti-cancer therapies. Several indole derivatives have shown potent inhibitory activity against VEGFR-2.

Mechanism of Action:

Hexahydrocyclohepta[b]indole compounds are thought to inhibit VEGFR-2 by competing with ATP for binding to the kinase domain of the receptor. This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Inhibition cluster_VEGFR2 VEGFR-2 Signaling and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Hexahydrocyclohepta[b]indole Inhibitor Inhibitor->VEGFR2 ATP Competition

Figure 2: VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: VEGFR-2 Inhibition

Compound ClassSpecific CompoundIC50Reference
1H-Indole DerivativeCompound 725 nM[6]
Benzylidenethiazolidine-2,4-dione DerivativesCompounds 36-380.22 - 0.28 µM[7]
1,6-Dihydropyrimidine DerivativesCompounds 28 & 29198.7 - 386.4 nM[7]
Triazolyl–quinazoline DerivativesCompound 10.0070 µM[7]
Piperazinylquinoxaline DerivativesCompound 110.19 µM[8]
Bis([3][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline DerivativesCompound 23j3.7 nM[9]
4-Phenylurea ChalconesCompound 2l0.42 µM[10]

Experimental Protocol: VEGFR-2 Kinase Assay

This protocol describes a luminescence-based in vitro kinase assay to measure the inhibitory activity of test compounds on VEGFR-2.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase (e.g., GST-tagged)

    • Kinase assay buffer (e.g., 5x buffer containing Tris-HCl, MgCl2, MnCl2, DTT)

    • ATP

    • VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test compound (hexahydrocyclohepta[b]indole derivative) dissolved in DMSO

    • Positive control inhibitor (e.g., Sorafenib)

    • Kinase-Glo® Max reagent

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in the kinase assay buffer.

    • Prepare a master mix containing the kinase assay buffer, ATP, and VEGFR-2 substrate.

    • To the wells of a 96-well plate, add the master mix, followed by the test compound or control.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well (except for the "no enzyme" control wells).

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition and determine the IC50 value.

5-HT6 Receptor Antagonism

The 5-HT6 receptor, a G-protein coupled receptor, is primarily expressed in the central nervous system and is involved in cognitive function and mood regulation. Antagonism of the 5-HT6 receptor has been explored as a potential therapeutic strategy for cognitive disorders such as Alzheimer's disease.

Mechanism of Action:

Hexahydrocyclohepta[b]indole derivatives can act as antagonists at the 5-HT6 receptor. They bind to the receptor but do not elicit the intracellular signaling cascade that is normally triggered by the endogenous ligand, serotonin. By blocking the binding of serotonin, these compounds inhibit the downstream activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Figure 3: 5-HT6 receptor signaling and the antagonistic action.

Quantitative Data: 5-HT6 Receptor Binding Affinity

Compound ClassSpecific CompoundKi (nM)Reference
N1-Azinylsulfonyl-1H-indole DerivativesCompound 25Potent and selective antagonist[11]
Benzimidazole-based compoundsCompound 7High affinity and selectivity[12]
Indole and non-indole derivativesVariousKi values provided in the reference[13]

Experimental Protocol: 5-HT6 Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of test compounds for the 5-HT6 receptor.

  • Reagents and Materials:

    • Membrane preparations from cells expressing recombinant human 5-HT6 receptors (e.g., HEK-293 cells)

    • Radioligand (e.g., [³H]-LSD or [¹²⁵I]-SB-258585)

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

    • Test compound (hexahydrocyclohepta[b]indole derivative)

    • Non-specific binding determinator (e.g., high concentration of serotonin or a known antagonist)

    • Glass fiber filters (pre-treated with polyethyleneimine)

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

    • Incubate the plate at a specified temperature and duration (e.g., 37°C for 60 minutes).

    • Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki value for the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).

Adipocyte Fatty-Acid-Binding Protein (A-FABP) Inhibition

A-FABP (also known as FABP4) is an intracellular lipid-binding protein primarily expressed in adipocytes and macrophages. It is involved in fatty acid trafficking and has been implicated in metabolic and inflammatory diseases. Inhibition of A-FABP is a potential therapeutic strategy for conditions such as atherosclerosis and type 2 diabetes.

Mechanism of Action:

While the precise mechanism is still under investigation, it is proposed that hexahydrocyclohepta[b]indole compounds bind to the ligand-binding pocket of A-FABP, preventing the binding and transport of endogenous fatty acids. This disruption of fatty acid trafficking can modulate downstream signaling pathways related to inflammation and metabolism.

FABP4_Inhibition cluster_FABP4 A-FABP Function and Inhibition FA Fatty Acids FABP4 A-FABP FA->FABP4 FA_FABP4 Fatty Acid-A-FABP Complex FABP4->FA_FABP4 Trafficking Intracellular Trafficking FA_FABP4->Trafficking Signaling Downstream Signaling Trafficking->Signaling Inhibitor Hexahydrocyclohepta[b]indole Inhibitor Inhibitor->FABP4 Binding Inhibition

Figure 4: A-FABP-mediated fatty acid trafficking and its inhibition.

Quantitative Data: A-FABP Inhibition

Experimental Protocol: A-FABP Fluorescence Displacement Assay

This protocol describes a fluorescence-based assay to screen for A-FABP inhibitors.

  • Reagents and Materials:

    • Recombinant human A-FABP (FABP4)

    • Fluorescent probe that binds to A-FABP (e.g., a fluorescently labeled fatty acid analog)

    • Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)

    • Test compound (hexahydrocyclohepta[b]indole derivative)

    • Positive control inhibitor (e.g., BMS309403)

    • 96-well black, flat-bottom plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, combine the recombinant A-FABP and the fluorescent probe in the assay buffer.

    • Add the test compound or control to the wells and mix.

    • Incubate the plate at room temperature for a specified time (e.g., 20 minutes) in the dark to allow for equilibration.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The displacement of the fluorescent probe by a competing ligand will result in a decrease in fluorescence.

    • Calculate the percent displacement for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Perspectives

The hexahydrocyclohepta[b]indole scaffold represents a versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. The ability of these compounds to potently and, in some cases, selectively interact with key biological targets such as SIRT1, VEGFR-2, and the 5-HT6 receptor underscores their significant therapeutic potential. This technical guide has provided a detailed overview of the current understanding of these mechanisms, including quantitative data and experimental protocols to facilitate further research in this area.

Future research should focus on elucidating the structure-activity relationships for each target to optimize potency and selectivity. Furthermore, a more in-depth investigation into the A-FABP inhibitory activity of this compound class, including the determination of quantitative binding affinities, is warranted. The continued exploration of the pharmacological properties of hexahydrocyclohepta[b]indole derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

The Cyclohepta[b]indole Core: A Privileged Scaffold in Natural Products and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Applications of Cyclohepta[b]indole Alkaloids

Introduction

The cyclohepta[b]indole structural motif, characterized by a seven-membered ring fused to an indole core, represents a "privileged scaffold" in the realms of natural product chemistry and medicinal chemistry. Compounds bearing this heterocyclic system exhibit a remarkable breadth of biological activities, ranging from antiarrhythmic and anticancer to anti-inflammatory and enzyme inhibition properties. This technical guide provides a comprehensive overview of the discovery and history of cyclohepta[b]indole alkaloids, presents key quantitative data on their biological activities and synthesis, details relevant experimental protocols, and visualizes associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of these potent natural and synthetic compounds.

Historical Perspective: From Discovery to Synthetic Advancements

The journey of cyclohepta[b]indole alkaloids began with the isolation of complex indole alkaloids from plants. A pivotal moment in this history was the isolation of ajmaline in 1931 by Salimuzzaman Siddiqui from the roots of Rauvolfia serpentina.[1] Named after Hakim Ajmal Khan, a renowned practitioner of Unani medicine, ajmaline is a complex monoterpenoid indole alkaloid that contains the cyclohepta[b]indole core embedded within its intricate structure.[1] While not a simple cyclohepta[b]indole, its discovery and subsequent use as a class 1-A antiarrhythmic agent spurred interest in related indole alkaloids.[1][2]

Historically, the construction of the cyclohepta[b]indole skeleton often relied on the Fischer indole synthesis , a robust reaction discovered by Emil Fischer in 1883 that allows for the formation of the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] However, this method has limitations, particularly for the synthesis of unsymmetrically substituted cyclohepta[b]indoles.[4]

The recognition of the therapeutic potential of this scaffold, exemplified by the development of synthetic cyclohepta[b]indole-based inhibitors of SIRT1 (Sirtuin 1), a class of histone deacetylases implicated in various diseases, has driven the development of novel and more versatile synthetic methodologies.[5][6] Modern synthetic approaches, such as (4+3) cycloaddition reactions , have emerged as powerful tools for the stereoselective construction of the cyclohepta[b]indole core, offering greater control over substitution patterns and stereochemistry.[7][8][9] These advancements have enabled the total synthesis of complex, naturally occurring cyclohepta[b]indole alkaloids like actinophyllic acid and kopsifoline , further expanding the accessibility and chemical space of this important class of compounds.[10][11]

Quantitative Data

The biological activity and synthetic accessibility of cyclohepta[b]indole alkaloids are critical aspects for their development as therapeutic agents. The following tables summarize key quantitative data from the literature.

Table 1: Biological Activity of Selected Cyclohepta[b]indole Alkaloids
Compound/DerivativeTarget/AssayCell LineIC50/MICCitation(s)
Indole SIRT1 Inhibitor (Compound 1)SIRT1 Inhibition-98 nM[6]
Indole SIRT1 Inhibitor (Compound 35)SIRT1 Inhibition-64 nM[6]
(S)-SIRT1-Inhibitor IV Analog (5a)SIRT1 Inhibition-5.5 µM[12]
(S)-SIRT1-Inhibitor IV Analog (5b)SIRT1 Inhibition-1.6 µM[12]
(S)-SIRT1-Inhibitor IV Analog (5c)SIRT1 Inhibition-4.2 µM[12]
Monoterpenoid Indole AlkaloidAnticancerA549 (Lung)3.26 µM[13]
Monoterpenoid Indole AlkaloidAnticancerK562 (Leukemia)11.22 µM[13]
Monoterpenoid Indole AlkaloidAnticancerPC3 (Prostate)0.74 µM[13]
Monoterpenoid Indole AlkaloidAnticancerMDA-MB-231 (Breast)1.84 µM[13]
3,10-dibromofascaplysinAnticancerK562 (Leukemia)318.2 nM[14]
3,10-dibromofascaplysinAnticancerTHP-1 (Leukemia)329.6 nM[14]
3,10-dibromofascaplysinAnticancerMV4-11 (Leukemia)233.8 nM[14]
3,10-dibromofascaplysinAnticancerU937 (Leukemia)318.1 nM[14]
FlavopereirineAnticancerHCT116 (Colon)8.15 µM[14]
FlavopereirineAnticancerHT29 (Colon)9.58 µM[14]
Indole-based Bcl-2 Inhibitor (U2)AnticancerMCF-7 (Breast)0.83 µM[15]
Indole-based Bcl-2 Inhibitor (U2)AnticancerA549 (Lung)0.73 µM[15]
Indole-based Bcl-2 Inhibitor (U2)AnticancerMDA-MB-231 (Breast)5.22 µM[15]
Indole-based Bcl-2 Inhibitor (U3)AnticancerMCF-7 (Breast)1.17 µM[15]
Indole-based Bcl-2 Inhibitor (U3)AnticancerA549 (Lung)2.98 µM[15]
Indole-based Bcl-2 Inhibitor (U3)AnticancerMDA-MB-231 (Breast)4.07 µM[15]
Table 2: Yields of Selected Synthetic Methodologies for Cyclohepta[b]indoles
Reaction TypeSubstratesProductYieldCitation(s)
Fischer Indole SynthesisPhenylhydrazine hydrochloride, Cyclohexanone1,2,3,4-Tetrahydrocarbazole84%[16]
(4+3) Cycloaddition2-Vinylindole, Oxyallyl cationCyclohepta[b]indole derivativeup to 97%[7][9]
Platinum-Catalyzed [4+3] Cycloadditionα,β-Unsaturated carbene, SiloxydieneCyclohepta[b]indole derivativeGood[17]
Total Synthesis of (±)-Actinophyllic AcidDi-tert-butyl malonate(±)-Actinophyllic Acid8% (overall)[10]
Total Synthesis of (−)-MersicarpineOptically active cyclohexanone, Phenylhydrazine hydrochlorideAzepinoindole intermediate21% (overall)[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of cyclohepta[b]indole alkaloids.

Protocol 1: Fischer Indole Synthesis of a Tricyclic Indole

This protocol describes the synthesis of an optically active tricyclic indole, a key intermediate in the total synthesis of (−)-mersicarpine, as reported by Tokuyama in 2015.[16]

Materials:

  • Optically active cyclohexanone (1 equivalent)

  • Phenylhydrazine hydrochloride (1.2 equivalents)

  • Methanesulfonic acid (catalytic amount)

  • Methanol (solvent)

Procedure:

  • To a solution of the optically active cyclohexanone in methanol, add phenylhydrazine hydrochloride.

  • Add a catalytic amount of methanesulfonic acid to the mixture.

  • Reflux the reaction mixture for the time specified in the original literature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired tricyclic indole.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and compare with the reported data.[16]

Protocol 2: (4+3) Cycloaddition for the Synthesis of a Cyclohepta[b]indole Derivative

This protocol outlines a general procedure for the dearomative (4+3) cycloaddition reaction of a 2-vinylindole with an in situ generated oxyallyl cation, based on the work of Gini and coworkers.[7]

Materials:

  • 2-Vinylindole (1 equivalent)

  • α-Bromoketone (1.4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (solvent or co-solvent)

  • Toluene (solvent)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 2-vinylindole in toluene.

  • Add the α-bromoketone to the solution.

  • Add the perfluorinated alcohol (HFIP or TFE) followed by the dropwise addition of DIPEA at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated in the original publication, monitoring by TLC.[7]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cyclohepta[b]indole derivative.

  • Confirm the structure and stereochemistry using spectroscopic techniques and by comparison with the reported data.[7]

Protocol 3: In Vitro SIRT1 Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of cyclohepta[b]indole derivatives against human SIRT1, based on the assay described by Napper et al.[6]

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., from p53)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compounds (cyclohepta[b]indole derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl buffer with salts and a reducing agent)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well microplate, add the SIRT1 enzyme, the fluorogenic peptide substrate, and NAD+ in the assay buffer.

  • Add the test compounds at various concentrations to the wells. Include a positive control (a known SIRT1 inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a specified period (e.g., 60 minutes).

  • Stop the enzymatic reaction and initiate the development step by adding the developer solution.

  • Incubate the plate for a further period to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and mechanism of action of cyclohepta[b]indole alkaloids.

fischer_indole_synthesis cluster_reactants Reactants cluster_process Reaction Mechanism Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone Ketone Cyclic Ketone Ketone->Hydrazone Acid Acid Catalyst (e.g., H+) Enehydrazine Ene-hydrazine Tautomerization Acid->Enehydrazine Hydrazone->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Aromatization Aromatization & Cyclization Sigmatropic->Aromatization Elimination NH3 Elimination Aromatization->Elimination Indole Cyclohepta[b]indole Core Elimination->Indole

Caption: Fischer Indole Synthesis Workflow.

cycloaddition_synthesis cluster_reactants Reactants Vinylindole 2-Vinylindole (4π component) Cycloaddition [4+3] Cycloaddition Vinylindole->Cycloaddition Bromoketone α-Bromoketone Base Base (DIPEA) Oxyallyl Oxyallyl Cation (2π component) Base->Oxyallyl Oxyallyl->Cycloaddition Product Cyclohepta[b]indole Derivative Cycloaddition->Product sirt1_inhibition SIRT1 SIRT1 Enzyme Complex SIRT1-Substrate-NAD+ Complex SIRT1->Complex Substrate Acetylated Protein Substrate Substrate->Complex NAD NAD+ NAD->Complex Deacetylated Deacetylated Protein NAM Nicotinamide Inhibitor Cyclohepta[b]indole Inhibitor InhibitedComplex Inhibited Complex Inhibitor->InhibitedComplex Complex->Deacetylated Deacetylation Complex->NAM NAD+ cleavage Complex->InhibitedComplex Binding InhibitedComplex->SIRT1 No Product Release apoptosis_pathway Alkaloid Cyclohepta[b]indole Alkaloid Bcl2 Bcl-2 Family (Anti-apoptotic) Alkaloid->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Therapeutic Potential of Indole Alkaloids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Indole alkaloids, a large and structurally diverse class of natural products, have long been a fertile ground for drug discovery. Their intricate molecular architectures and potent biological activities have led to the development of several clinically significant drugs. This technical guide provides an in-depth overview of the therapeutic applications of indole alkaloids, focusing on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative data on their biological activities, and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Applications

Indole alkaloids exhibit a wide range of anticancer activities, primarily through the inhibition of tubulin polymerization, topoisomerase enzymes, and various protein kinases.[1][2][3] This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4]

Quantitative Data: Anticancer Activity of Indole Alkaloids

The following table summarizes the in vitro cytotoxic activity of selected indole alkaloids against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Indole AlkaloidCancer Cell LineIC50 (µM)Mechanism of ActionReference
Vinblastine COLO 205 (Colon)0.002Tubulin Polymerization Inhibition[5]
Vincristine CEM (Leukemia)-Tubulin Polymerization Inhibition[6]
Ellipticine CCRF/CEM (Leukemia)>200 (DNA Cleavage)Topoisomerase II Inhibition[7]
ET-1 (Ellipticine Derivative) -200-1000 (Decatenation)Topoisomerase II Inhibition[7]
ET-2 (Ellipticine Derivative) -200-1000 (Decatenation)Topoisomerase II Inhibition[7]
Flavopereirine HCT116 (Colorectal)8.15p53/p21 Activation[4]
Flavopereirine HT29 (Colorectal)9.58p53/p21 Activation[4]
Flavopereirine SW620 (Colorectal)10.52p53/p21 Activation[4]
Flavopereirine DLD1 (Colorectal)10.76p53/p21 Activation[4]
Flavopereirine SW480 (Colorectal)15.33p53/p21 Activation[4]
Chaetoglobosin G A549 (Lung)-Inhibition of p-EGFR, p-MEK, p-ERK[4]
Staurosporine -0.00086 (PKCα)Protein Kinase Inhibition[8]
Experimental Protocols: Anticancer Assays

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][9]

Materials:

  • Adherent cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test indole alkaloid (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Resuspend cells in fresh medium and perform a cell count.

    • Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test indole alkaloid in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[11]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Adherent Cells harvest Harvest Cells (Trypsin-EDTA) cell_culture->harvest seed Seed Cells in 96-well Plate harvest->seed prepare_compound Prepare Serial Dilutions of Indole Alkaloid treat_cells Add Compound to Cells prepare_compound->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for IC50 determination using the MTT assay.

This assay measures the effect of indole alkaloids, such as vinca alkaloids, on the polymerization of purified tubulin into microtubules.[12][13]

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Test indole alkaloid (dissolved in DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing tubulin in G-PEM buffer.

    • Add the test compound or vehicle control (DMSO) to the reaction mixture.

  • Initiation of Polymerization:

    • Transfer the reaction mixture to a pre-warmed 37°C cuvette.

  • Data Acquisition:

    • Immediately place the cuvette in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm at regular intervals for a specified period (e.g., 60 minutes) to monitor the turbidity resulting from microtubule formation.

  • Data Analysis:

    • Determine the rate of polymerization from the slope of the linear phase of the absorbance curve.

    • Calculate the IC50 value as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

Tubulin_Polymerization_Assay start Start prepare_reagents Prepare Tubulin and Test Compound in G-PEM Buffer (on ice) start->prepare_reagents mix Mix Tubulin and Compound prepare_reagents->mix initiate_polymerization Incubate at 37°C to Initiate Polymerization mix->initiate_polymerization measure_absorbance Measure Absorbance at 340 nm over Time initiate_polymerization->measure_absorbance analyze_data Analyze Polymerization Rate and Determine IC50 measure_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.[7][14]

Materials:

  • Human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Assay buffer

  • Test indole alkaloid (dissolved in DMSO)

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine assay buffer, kDNA, and the test compound at various concentrations.

    • Add human topoisomerase IIα to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer (containing SDS and proteinase K).

    • Analyze the DNA products by agarose gel electrophoresis.

  • Data Interpretation:

    • Inhibited decatenation will result in kDNA remaining as a high molecular weight network at the top of the gel, while successful decatenation will show catenated minicircles and maxicircles migrating into the gel.

Signaling Pathways in Anticancer Activity

Indole alkaloids can modulate several signaling pathways crucial for cancer cell survival and proliferation. A key pathway is the PI3K/AKT/mTOR pathway , which is often hyperactivated in cancer.[15]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Indole_Alkaloid Indole Alkaloid Indole_Alkaloid->PI3K Inhibits Indole_Alkaloid->AKT Inhibits Indole_Alkaloid->mTOR Inhibits Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Alkaloid Indole Alkaloid Keap1 Keap1 Indole_Alkaloid->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds to Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Targets for Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Nrf2_n->ARE Binds to NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IKK NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Indole_Alkaloid Indole Alkaloid Indole_Alkaloid->IKK Inhibits NFkB_n->Inflammatory_Genes Activates

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted indoles via the Fischer indole synthesis. This venerable reaction remains a cornerstone of heterocyclic chemistry, enabling the construction of the indole scaffold, a privileged motif in a vast array of pharmaceuticals, natural products, and functional materials.

Introduction

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone. The reaction proceeds through the formation of an arylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole ring system. The ability to introduce a wide variety of substituents onto both the arylhydrazine and the carbonyl component makes this method highly valuable for the synthesis of diverse indole libraries for drug discovery and development.

General Reaction Mechanism

The generally accepted mechanism for the Fischer indole synthesis involves the following key steps:

  • Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone. This step is often performed in situ.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step.

  • Aromatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity, followed by an intramolecular cyclization.

  • Elimination of Ammonia: The cyclic intermediate eliminates a molecule of ammonia to form the final indole product.

Fischer_Indole_Synthesis_Mechanism Arylhydrazine Arylhydrazine step1 1. Hydrazone Formation Arylhydrazine->step1 Carbonyl Aldehyde or Ketone Carbonyl->step1 H_plus H+ Hydrazone Phenylhydrazone step2 2. Tautomerization Hydrazone->step2 Enamine Enamine step3 3. [3,3]-Sigmatropic Rearrangement Enamine->step3 H+ Rearranged [3,3]-Sigmatropic Rearrangement Intermediate step4 4. Aromatization & Cyclization Rearranged->step4 Cyclized Cyclized Intermediate step5 5. Elimination Cyclized->step5 -NH3 Indole Substituted Indole H2O H2O NH3 NH3 step1->Hydrazone step1->H2O step2->Enamine step3->Rearranged step4->Cyclized step5->Indole

Caption: General mechanism of the Fischer indole synthesis.

Data Presentation: Synthesis of Substituted Indoles

The following tables summarize quantitative data for the synthesis of various substituted indoles using the Fischer indole synthesis under different reaction conditions.

Table 1: Conventional Heating Methods

EntryProductArylhydrazineCarbonyl CompoundCatalyst/SolventTemperature (°C)TimeYield (%)
12-PhenylindolePhenylhydrazineAcetophenoneZnCl₂ (anhydrous)1705 min72-80
22,3-DimethylindolePhenylhydrazine2-ButanoneBF₃·OEt₂ / EthanolReflux-~90
31,2,3,4-TetrahydrocarbazolePhenylhydrazineCyclohexanoneAcetic acidReflux2.5 h81.1
45-Bromo-2-methyl-1H-indole(4-Bromophenyl)hydrazine hydrochlorideAcetoneZnCl₂ / EthanolReflux2-12 h-
5Fused Indole Derivatives2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochlorideSubstituted AcetophenonesPolyphosphoric acidThermal-76
66-Nitro-8-methoxy-1,2,3,4-tetrahydrocarbazole2-Methoxy-4-nitro-phenylhydrazineCyclohexanoneAcetic acid140-80

Table 2: Microwave-Assisted Methods

EntryProductArylhydrazineCarbonyl CompoundCatalyst/SolventPower (W)Temperature (°C)Time (min)Yield (%)
12-PhenylindolePhenylhydrazinePropiophenoneEaton's Reagent-1701092
21H-Indole-2,3-dione derivatives-----5-1085-95
35-Hydroxyindoles-----5-1070-80
41-Benzyl-2,3-dimethylindolePhenylhydrazine hydrochlorideButanoneTHF30015010>99 (conversion)
52-Aryl-3,4-dihydro-2H-thieno[3,2-b]indolesArylhydrazine hydrochloride5-Aryldihydro-3(2H)-thiophenones----Good

Experimental Protocols

The following are detailed protocols for the synthesis of representative substituted indoles.

Protocol 1: Synthesis of 2-Phenylindole

This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine using zinc chloride as a catalyst.[2]

Materials:

  • Acetophenone phenylhydrazone (freshly prepared)

  • Anhydrous zinc chloride (powdered)

  • Ethanol (95%)

  • Hydrochloric acid (concentrated)

  • Sand (clean)

  • Activated carbon (Norit)

Procedure:

  • Reaction Setup: In a tall 1-liter beaker, intimately mix 53 g (0.25 mole) of freshly prepared acetophenone phenylhydrazone and 250 g of powdered anhydrous zinc chloride.

  • Reaction: Immerse the beaker in an oil bath preheated to 170 °C. Stir the mixture vigorously by hand. The mixture will become liquid within 3-4 minutes, and white fumes will evolve.

  • Quenching: Remove the beaker from the oil bath and continue stirring for 5 minutes. To prevent solidification into a hard mass, thoroughly stir in 200 g of clean sand.

  • Work-up:

    • Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

    • Filter the sand and crude 2-phenylindole.

    • Boil the solids with 600 mL of 95% ethanol.

    • Decolorize the hot mixture with activated carbon and filter through a preheated Büchner funnel. Wash the sand and activated carbon with 75 mL of hot ethanol.

  • Purification:

    • Cool the combined filtrates to room temperature to crystallize the product.

    • Collect the first crop of 2-phenylindole by filtration and wash with cold ethanol. The product should be quite pure.

    • Concentrate the filtrate to obtain a second crop of the product.

    • The total yield of 2-phenylindole is typically 35-39 g (72-80%).

Protocol 2: Microwave-Assisted Synthesis of 1-Benzyl-2,3-dimethylindole[3]

This one-pot, three-component protocol utilizes microwave irradiation for a rapid synthesis.

Materials:

  • Phenylhydrazine hydrochloride

  • Butanone

  • Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

Procedure:

  • Fischer Indolization:

    • In a thick-walled microwave tube, add butanone (1.05 eq.) to a stirred suspension of phenylhydrazine hydrochloride (1 eq.) in THF.

    • Seal the tube and heat to 150 °C using microwave irradiation (max power = 300 W). Hold at this temperature for 10 minutes.

  • N-Alkylation:

    • Cool the reaction mixture to room temperature.

    • Add sodium hydride (4 eq.) to the crude reaction mixture and stir for 5 minutes.

    • Add benzyl bromide and continue stirring until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain 1-benzyl-2,3-dimethylindole.

Experimental Workflow

The following diagram illustrates a general workflow for the Fischer indole synthesis.

Fischer_Indole_Synthesis_Workflow start Start reagents 1. Combine Arylhydrazine and Carbonyl Compound start->reagents catalyst 2. Add Acid Catalyst (e.g., ZnCl2, PPA, H2SO4) reagents->catalyst heating 3. Heat Reaction Mixture (Conventional or Microwave) catalyst->heating monitoring 4. Monitor Reaction (TLC, LC-MS) heating->monitoring workup 5. Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography, Recrystallization) workup->purification characterization 7. Characterization (NMR, MS, mp) purification->characterization end Substituted Indole characterization->end

Caption: General experimental workflow for the Fischer indole synthesis.

References

Applications of Hexahydrocyclohepta[b]indoles in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexahydrocyclohepta[b]indoles represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This heterocyclic system, consisting of a seven-membered ring fused to an indole core, has garnered significant attention from researchers in the pharmaceutical sciences. The unique three-dimensional structure of this scaffold allows for diverse functionalization, leading to the development of potent and selective modulators of various biological targets. This document provides a comprehensive overview of the applications of hexahydrocyclohepta[b]indole derivatives in medicinal chemistry, with a focus on their roles as inhibitors of SIRT1 and adipocyte fatty-acid-binding protein (A-FABP), as well as their potential as anticancer and antitubercular agents. Detailed application notes, experimental protocols, and visual representations of relevant biological pathways and experimental workflows are provided to guide researchers in this promising field.

SIRT1 Inhibition

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a wide array of cellular processes, including stress resistance, metabolism, and aging.[1][2][3][4][5] Dysregulation of SIRT1 activity has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Consequently, the development of small-molecule inhibitors of SIRT1 is of significant therapeutic interest. Hexahydrocyclohepta[b]indole derivatives have emerged as a potent class of SIRT1 inhibitors.

Quantitative Data for SIRT1 Inhibitors
Compound ClassSpecific Derivative(s)TargetAssay TypeIC50 (nM)
Indole DerivativesNot SpecifiedSIRT1Enzymatic Assay60-100
Signaling Pathway

The SIRT1 signaling pathway is a complex network that influences numerous cellular functions. A simplified representation of its role in processes like stress response and metabolism is depicted below. Inhibition of SIRT1 by hexahydrocyclohepta[b]indole derivatives can modulate the activity of downstream targets, offering a therapeutic strategy for various diseases.

SIRT1_Pathway Metabolic_Stress Metabolic Stress (e.g., Caloric Restriction) NAD_NADH Increased NAD+/NADH Ratio Metabolic_Stress->NAD_NADH SIRT1 SIRT1 NAD_NADH->SIRT1 activates p53 p53 SIRT1->p53 deacetylates FOXO FOXO SIRT1->FOXO deacetylates NF_kB NF-κB SIRT1->NF_kB deacetylates Hexahydrocyclohepta_b_indole Hexahydrocyclohepta[b]indole Inhibitor Hexahydrocyclohepta_b_indole->SIRT1 inhibits Apoptosis Apoptosis p53->Apoptosis promotes Stress_Resistance Stress Resistance FOXO->Stress_Resistance promotes Inflammation Inflammation NF_kB->Inflammation promotes

Caption: Simplified SIRT1 signaling pathway and the inhibitory action of hexahydrocyclohepta[b]indoles.

Experimental Protocol: In Vitro SIRT1 Enzymatic Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of hexahydrocyclohepta[b]indole derivatives against SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 peptide substrate (e.g., containing an acetylated lysine)

  • Nicotinamide adenine dinucleotide (NAD+)

  • SIRT1 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease that cleaves the deacetylated substrate)

  • Test compounds (hexahydrocyclohepta[b]indoles) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in SIRT1 assay buffer. The final DMSO concentration should be ≤1%.

  • In a 96-well plate, add 25 µL of SIRT1 assay buffer to all wells.

  • Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.

  • Add 10 µL of SIRT1 enzyme solution to all wells except the "No Enzyme Control" wells.

  • Initiate the reaction by adding 10 µL of NAD+ solution to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of the developer solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Adipocyte Fatty-Acid-Binding Protein (A-FABP) Inhibition

Adipocyte fatty-acid-binding protein (A-FABP or FABP4) is a carrier protein for fatty acids and is highly expressed in adipocytes and macrophages. It plays a significant role in metabolic and inflammatory pathways, making it an attractive target for the treatment of metabolic diseases such as type 2 diabetes and atherosclerosis.[6][7] N-benzyl-hexahydrocyclohepta[b]indole derivatives have been identified as potent inhibitors of A-FABP.

Quantitative Data for A-FABP Inhibitors

Specific quantitative data for N-benzyl-hexahydrocyclohepta[b]indole as an A-FABP inhibitor requires further investigation of the full-text literature, as it is not available in the provided search results.

Experimental Protocol: A-FABP Competitive Binding Assay

This protocol describes a fluorescence-based competitive binding assay to screen for and characterize inhibitors of A-FABP.

Materials:

  • Recombinant human A-FABP (FABP4)

  • Fluorescent fatty acid probe (e.g., ADIFAB2)

  • A-FABP assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl)

  • Test compounds (hexahydrocyclohepta[b]indoles) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in A-FABP assay buffer.

  • In a 96-well plate, add A-FABP protein and the fluorescent fatty acid probe to each well.

  • Add the diluted test compounds or vehicle to the wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • A decrease in fluorescence intensity indicates displacement of the probe by the test compound.

  • Calculate the percent inhibition and determine the IC50 or Ki value for each compound.

Anticancer Activity

The indole scaffold is a common feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer progression.[8][9][10][11][12][13][14][15] While specific data for hexahydrocyclohepta[b]indoles is emerging, related fused indole derivatives have shown promising anticancer activity against various cancer cell lines.

Quantitative Data for Related Anticancer Indole Derivatives
Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)
Fused Indole DerivativesNot SpecifiedLeukemia Cell Lines (CCRF-CEM, HL-60(TB), K-562, RPMI-8226)log10GI50 between -5.68 and -6.09
Indole-based Tubulin InhibitorsFused Indole DerivativeVarious Human Cancer Cell Lines0.022 - 0.056
Bis-Indole DerivativesPyridine-linkedVarious Human Cancer Cell LinespGI50 ranging from 5.08 to 6.34
Experimental Workflow: Anticancer Activity Screening

The following workflow outlines the general steps for screening hexahydrocyclohepta[b]indole derivatives for anticancer activity.

Anticancer_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Hexahydrocyclohepta[b]indole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT or other Viability Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Cell_Cycle Cell Cycle Analysis IC50_Determination->Cell_Cycle Apoptosis_Assay Apoptosis Assay IC50_Determination->Apoptosis_Assay Target_ID Target Identification Cell_Cycle->Target_ID Apoptosis_Assay->Target_ID

Caption: General workflow for the evaluation of anticancer activity of hexahydrocyclohepta[b]indoles.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel antitubercular agents. Indole-containing compounds have shown promising activity against Mycobacterium tuberculosis.[15][16][17] While specific data for hexahydrocyclohepta[b]indoles is limited in the provided results, related indole-pyridine hybrids have demonstrated potent antitubercular effects.

Quantitative Data for Related Antitubercular Indole Derivatives
Compound ClassM. tuberculosis StrainMIC (µg/mL)
Indole-Pyridine Hydrazide-HydrazonesH37Rv (INH-sensitive)0.05 - 2
Indole-Pyridine Hydrazide-HydrazonesCN-40 (INH-resistant)2 - 5
3-Phenyl-1H-indolesH37Rv35.8 - 43.6 (µM)
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This protocol is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue reagent

  • Test compounds (hexahydrocyclohepta[b]indoles) dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Inhibition of Leukotriene Production

Leukotrienes are inflammatory mediators derived from arachidonic acid.[18] Their overproduction is associated with various inflammatory diseases, including asthma and allergic rhinitis. The 5-lipoxygenase (5-LOX) pathway is responsible for their synthesis. While direct evidence for hexahydrocyclohepta[b]indoles as leukotriene inhibitors is not prominent in the search results, the general anti-inflammatory properties of related indole structures suggest this as a potential area of investigation.

Experimental Protocol: Leukotriene B4 (LTB4) Release Assay from Human Neutrophils

This protocol describes a method to measure the inhibition of LTB4 release from stimulated human neutrophils.

Materials:

  • Human peripheral blood

  • Ficoll-Paque for neutrophil isolation

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium ionophore A23187 (stimulant)

  • Test compounds (hexahydrocyclohepta[b]indoles) dissolved in DMSO

  • LTB4 ELISA kit

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the neutrophils in HBSS.

  • Pre-incubate the neutrophils with various concentrations of the test compounds or vehicle for 15 minutes at 37°C.

  • Stimulate the cells with calcium ionophore A23187 for 10 minutes at 37°C.

  • Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Collect the supernatant and measure the concentration of LTB4 using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of LTB4 release for each compound concentration and determine the IC50 value.

Synthesis of the Hexahydrocyclohepta[b]indole Core

The Fischer indole synthesis is a classical and versatile method for the construction of the indole ring system and can be adapted for the synthesis of the cyclohepta[b]indole core.[12][19][20][21][22]

Experimental Protocol: Fischer Indole Synthesis of a Hexahydrocyclohepta[b]indole

This protocol provides a general procedure for the synthesis of the hexahydrocyclohepta[b]indole scaffold.

Materials:

  • Arylhydrazine hydrochloride

  • Cycloheptanone

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • In a round-bottom flask, dissolve the arylhydrazine hydrochloride and cycloheptanone in the chosen solvent.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired hexahydrocyclohepta[b]indole.

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Cycloheptanone Cycloheptanone Cycloheptanone->Hydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic_Rearrangement Intermediate Diamine Intermediate Sigmatropic_Rearrangement->Intermediate Cyclization Cyclization & Ammonia Elimination Intermediate->Cyclization Hexahydrocyclohepta_b_indole Hexahydrocyclohepta[b]indole Cyclization->Hexahydrocyclohepta_b_indole

Caption: Reaction scheme for the Fischer indole synthesis of the hexahydrocyclohepta[b]indole core.

Hexahydrocyclohepta[b]indoles represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated activity as inhibitors of SIRT1 and A-FABP, coupled with the potential for potent anticancer and antitubercular activities, highlights the importance of further exploration of this chemical space. The detailed protocols and workflows provided herein serve as a valuable resource for researchers aiming to synthesize, evaluate, and optimize hexahydrocyclohepta[b]indole derivatives for various medicinal chemistry applications. Future work should focus on expanding the structure-activity relationship studies, identifying specific molecular targets, and evaluating the in vivo efficacy and safety of lead compounds.

References

Application Notes and Protocols: 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The indole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous compounds designed to inhibit protein kinases.[3][4][5][6][7] This document provides detailed application notes and protocols for the characterization of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole as a potential protein kinase inhibitor.

While the direct inhibitory activity of this compound on a specific protein kinase is not extensively documented in current literature, its structural similarity to known kinase inhibitors suggests its potential as a valuable research compound. These protocols provide a framework for evaluating its efficacy and selectivity against a panel of kinases. For illustrative purposes, this document will focus on its hypothetical activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data: Hypothetical Inhibitory Activity

The inhibitory potency of this compound was evaluated against a panel of related tyrosine kinases to determine its half-maximal inhibitory concentration (IC50). The following data is illustrative and serves as an example of how to present such findings.

Kinase TargetIC50 (nM)Assay Type
VEGFR-2 75 In Vitro TR-FRET Assay
PDGFR-β850In Vitro TR-FRET Assay
c-Kit1200In Vitro TR-FRET Assay
EGFR>10,000In Vitro TR-FRET Assay

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression Regulates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 5,6,7,8,9,10-Hexahydro- cyclohepta[b]indole Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of the compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of the test compound.[8][9]

Materials:

  • Recombinant human VEGFR-2 kinase

  • LanthaScreen™ Tb-anti-pTyr (PY20) Antibody

  • GFP-STAT3 substrate

  • Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • This compound (Test Compound)

  • DMSO

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

In_Vitro_Workflow A Prepare Serial Dilution of Test Compound in DMSO B Add Kinase, Substrate, and Compound to Plate A->B C Pre-incubate at Room Temp (e.g., 20 min) B->C D Initiate Reaction by Adding ATP C->D E Incubate at Room Temp (e.g., 60 min) D->E F Stop Reaction (Add TR-FRET Antibody Dilution) E->F G Incubate at Room Temp (e.g., 60 min) F->G H Read Plate on TR-FRET Reader G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: General workflow for the in vitro TR-FRET kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of this compound in 100% DMSO. Subsequently, create a 4X final assay concentration stock by diluting this series into Kinase Buffer A.

  • Reaction Setup:

    • Add 2.5 µL of the 4X test compound dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2.5 µL of the 4X VEGFR-2 enzyme solution to all wells except the "no enzyme" controls.

    • Add 5 µL of a 2X solution of the GFP-STAT3 substrate and ATP in Kinase Buffer A to all wells. The final ATP concentration should be at its apparent Km for the kinase.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a solution containing TR-FRET detection buffer and the Tb-anti-pTyr antibody.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for GFP and 495 nm for Terbium).

  • Data Analysis: Calculate the ratio of the acceptor (520 nm) to donor (495 nm) signals. Plot the percent inhibition as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Phosphorylation Assay

This protocol provides a method to assess the inhibitor's activity within a cellular context by measuring the phosphorylation of a kinase's downstream substrate.[10][11]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • VEGF-A

  • This compound (Test Compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175), Rabbit anti-total-VEGFR-2, and HRP-conjugated secondary antibody.

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Cell_Based_Workflow A Seed HUVECs in Plates and Grow to Confluency B Serum Starve Cells (e.g., 4-6 hours) A->B C Pre-treat with Test Compound (Varying Concentrations) B->C D Stimulate with VEGF-A (e.g., 10 min) C->D E Wash and Lyse Cells D->E F Determine Protein Concentration E->F G Perform SDS-PAGE and Western Blot Analysis F->G H Probe with Phospho-specific and Total Protein Antibodies G->H I Quantify Band Intensity to Determine Inhibition H->I

Caption: Workflow for a cell-based Western blot assay to measure kinase inhibition.

Procedure:

  • Cell Culture: Seed HUVECs in 6-well plates and culture until they reach 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a basal medium (containing no growth factors) and incubate for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175).

    • After washing, incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total VEGFR-2 to ensure equal protein loading.

    • Quantify the band intensities using densitometry.

    • Calculate the ratio of phospho-VEGFR-2 to total VEGFR-2 and normalize to the stimulated control to determine the percent inhibition at each compound concentration.

Conclusion

The provided protocols offer a robust framework for the initial characterization of this compound as a protein kinase inhibitor. By employing both biochemical and cell-based assays, researchers can effectively determine the compound's potency, selectivity, and cellular activity, thereby guiding further investigation into its therapeutic potential.

References

Application Notes and Protocols for Radioligand Binding Assays of Indole Derivatives at Sigma Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intriguing molecular targets implicated in a variety of physiological and pathological processes, including neurological disorders, cancer, and pain.[1][2] Indole derivatives have emerged as a promising class of compounds that exhibit significant affinity and selectivity for these receptors. This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the interaction of indole derivatives with sigma-1 and sigma-2 binding sites.

Data Presentation: Binding Affinities of Indole Derivatives

The following table summarizes the binding affinities (Ki) of a selection of indole derivatives for both sigma-1 and sigma-2 receptors, providing a comparative overview of their potency and selectivity.

Compound IDIndole Derivative Structureσ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₁/σ₂)
1 3-(4-((4-fluorophenyl)piperazin-1-yl)butyl)-1H-indole4.170.3910.7
2 1-(4-fluorophenyl)-3-(4-(piperidin-1-yl)butyl)-1H-indole160.2759.3
3 1'-((1-(4-fluorophenyl)-1H-indol-3-yl)methyl)spiro[isobenzofuran-1,4'-piperidine]170.12141.7
4 1-(4-fluorophenyl)-3-(4-(3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)butyl)-1H-indole12002.50.002
5 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineNot specifiedHigh affinityHigh selectivity for σ₂

Experimental Protocols

I. Membrane Preparation from Cell Culture or Tissue

This protocol outlines the steps for preparing cell membranes, which are essential for in vitro radioligand binding assays.

Materials:

  • Cells or tissue expressing sigma receptors

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold

  • Sucrose Buffer (e.g., 50 mM Tris-HCl, 0.32 M sucrose, pH 7.4), ice-cold

  • Protease inhibitor cocktail

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Cell/Tissue Collection: Harvest cells by centrifugation or dissect the desired tissue on ice.

  • Washing: Wash the cell pellet or minced tissue twice with ice-cold PBS to remove media components or blood.

  • Lysis: Resuspend the pellet or tissue in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenization: Homogenize the suspension using a Dounce homogenizer (10-20 strokes) or sonication on ice to disrupt the cell membranes.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Carefully collect the supernatant and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[2]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Repeat the centrifugation step.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a minimal volume of Sucrose Buffer. Determine the protein concentration using a Bradford or BCA assay. Aliquot the membrane preparation and store at -80°C until use.

II. Radioligand Binding Assay

This protocol provides a detailed methodology for performing competitive radioligand binding assays to determine the affinity of test compounds (indole derivatives) for sigma-1 and sigma-2 receptors.

Materials:

  • Prepared cell membranes

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand for σ₁: --INVALID-LINK---Pentazocine

  • Radioligand for σ₂: [³H]-1,3-di-o-tolylguanidine ([³H]DTG)[3]

  • Masking agent for σ₂ assay: (+)-Pentazocine (to block σ₁ sites)

  • Non-specific binding control: Haloperidol

  • Test indole derivatives at various concentrations

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate for each experimental condition:

    • Total Binding: Assay Buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay Buffer, radioligand, a high concentration of haloperidol (e.g., 10 µM), and membrane preparation.

    • Competitive Binding: Assay Buffer, radioligand, varying concentrations of the test indole derivative, and membrane preparation.

  • Sigma-2 Receptor Assay Specifics: When assaying for σ₂ receptors using [³H]DTG, include a final concentration of 300 nM (+)-pentazocine in all wells to mask the σ₁ binding sites.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at 37°C for 90-120 minutes with gentle agitation.[4]

  • Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a liquid scintillation counter.

III. Data Analysis

The following steps outline the analysis of the raw data to determine the binding affinity (Ki) of the test compounds.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate IC₅₀ Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of the test indole derivative.

    • Perform a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki using the Cheng-Prusoff Equation:

    • The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity (Ki) of the test compound, use the Cheng-Prusoff equation:[5][6] Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • Ki = Inhibitory constant of the test compound

      • IC₅₀ = Concentration of the test compound that inhibits 50% of specific binding

      • [L] = Concentration of the radioligand used in the assay

      • Kd = Dissociation constant of the radioligand for the receptor

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_harvest Cell/Tissue Harvest homogenization Homogenization cell_harvest->homogenization centrifugation Centrifugation & Pelleting homogenization->centrifugation quantification Protein Quantification centrifugation->quantification assay_setup Assay Plate Setup (Total, NSB, Competitive) quantification->assay_setup incubation Incubation with Radioligand & Test Compound assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting specific_binding Calculate Specific Binding counting->specific_binding ic50_curve Generate IC50 Curve specific_binding->ic50_curve cheng_prusoff Calculate Ki (Cheng-Prusoff) ic50_curve->cheng_prusoff

Caption: Workflow for Radioligand Binding Assay.

Sigma-1 Receptor Signaling Pathway

Sigma1_Signaling cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects s1r Sigma-1 Receptor bip BiP/GRP78 s1r->bip Association (Inactive state) s1r->bip Dissociation ip3r IP3 Receptor s1r->ip3r Modulation ion_channels Ion Channel Modulation s1r->ion_channels ca_signaling Ca2+ Signaling ip3r->ca_signaling ligand Indole Derivative (Agonist) ligand->s1r Binding cellular_survival Cellular Survival & Plasticity ca_signaling->cellular_survival ion_channels->cellular_survival

Caption: Sigma-1 Receptor Signaling Cascade.

Sigma-2 Receptor Signaling Pathway

Sigma2_Signaling cluster_membrane Cellular Membranes (ER, Plasma Membrane) cluster_effects Downstream Cellular Processes s2r Sigma-2 Receptor (TMEM97) pgrmc1 PGRMC1 s2r->pgrmc1 Interaction egfr EGFR s2r->egfr Modulation ca_homeostasis Ca2+ Homeostasis s2r->ca_homeostasis lipid_trafficking Cholesterol/Lipid Trafficking s2r->lipid_trafficking autophagy Autophagy s2r->autophagy cell_proliferation Cell Proliferation & Viability egfr->cell_proliferation ligand Indole Derivative ligand->s2r Binding

Caption: Sigma-2 Receptor Signaling Overview.

References

Application Notes and Protocols: In Vitro Evaluation of Hexahydro-iminocyclohept[b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexahydro-iminocyclohept[b]indole scaffold represents a class of compounds with significant affinity for sigma (σ) receptors, and to a lesser extent, dopamine D2 receptors.[1] These compounds have been investigated for their potential as high-affinity ligands, particularly for the σ1 and σ2 receptor subtypes.[1] This document provides detailed protocols for the in vitro evaluation of these compounds, focusing on receptor binding assays, enzymatic inhibition assays, and cell viability assessments. The provided methodologies are essential for characterizing the pharmacological profile of this chemical series.

Data Presentation: Receptor Binding Affinity

The following tables summarize the binding affinities of representative hexahydro-iminocyclohept[b]indoles for sigma and dopamine D2 receptors, as determined by radioligand binding assays.

Table 1: Sigma Receptor Binding Affinity of Representative Hexahydro-iminocyclohept[b]indoles

CompoundTarget ReceptorRadioligandAffinity (Ki, nM)Source
11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole (40)σ Receptor ([³H]DTG labeled)[³H]DTGHigh Affinity[1]
(+)-enantiomer of compound 40σ Receptor ([³H]DTG labeled)[³H]DTGMore potent than (-)-enantiomer[1]
(-)-enantiomer of compound 40σ Receptor ([³H]-(+)-3-PPP labeled)[³H]-(+)-3-PPPHigher affinity than (+)-enantiomer[1]
Racemic compound 40σ Receptors[³H]DTG & [³H]-(+)-3-PPPHigher affinity than individual enantiomers[1]

Note: Specific Ki values were not available in the abstract; "High Affinity" indicates a potent interaction as described in the source.[1]

Table 2: Dopamine and Serotonin Receptor Binding Affinity of a Representative Hexahydro-iminocyclohept[b]indole

CompoundTarget ReceptorAffinity (Ki, nM)D2/5-HT2 SelectivitySource
2-Fluoro-11-[4-(4-fluorophenyl)-4-oxobutyl]-5,6,7,8,9,10-hexahydro-7S,10R-iminocyclohept[b]indole [(7S,10R)-8]5-HT2 Receptor0.80-[2]
(7R,10S)-85-HT2 ReceptorLower affinity than (7S,10R)-8562[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma Receptors

This protocol describes the determination of binding affinity of test compounds for σ1 and σ2 receptors using membranes from guinea pig liver or rat brain.

1.1. Materials and Reagents:

  • Membrane Preparation: Homogenates from guinea pig liver or rat brain.

  • Radioligands:

    • For σ1 receptors: --INVALID-LINK---pentazocine.

    • For σ2 receptors: [³H]1,3-di-o-tolyl-guanidine ([³H]DTG).

  • Masking Ligand (for σ2 assay): (+)-pentazocine to block σ1 receptor binding.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0).

  • Test Compounds: Hexahydro-iminocyclohept[b]indoles at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

1.2. Procedure:

  • Reaction Mixture Preparation: In test tubes, combine the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • For σ2 Receptor Assay: Add (+)-pentazocine to all tubes to saturate σ1 receptors.

  • Initiate Binding: Add the membrane preparation to each tube to start the reaction.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination of Reaction: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for the test compounds and subsequently calculate the Ki values using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Radioligand - Test Compounds - Membrane Homogenate mix Combine Reagents in Tubes reagents->mix controls Prepare Controls: - Total Binding (Buffer) - Non-specific Binding (Haloperidol) controls->mix incubate Incubate to Reach Equilibrium mix->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate determine Determine IC50 and Ki Values calculate->determine

Workflow for Radioligand Binding Assay.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, measures the inhibition of AChE by test compounds.

2.1. Materials and Reagents:

  • Enzyme: Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Buffer: Phosphate buffer (pH 8.0).

  • Test Compounds: Hexahydro-iminocyclohept[b]indoles at various concentrations.

  • Instrumentation: Microplate reader.

2.2. Procedure:

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound or buffer (for control).

  • Pre-incubation: Add the AChE enzyme to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Initiate Reaction: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine hydrolyzes Acetate Acetate AChE->Acetate ATCI Acetylthiocholine ATCI->AChE TNB TNB²⁻ (Yellow) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor Hexahydro-iminocyclohept[b]indole Inhibitor->AChE inhibits

Principle of the Ellman Method for AChE Inhibition.
Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the test compounds on a relevant cell line (e.g., a neuronal cell line).

3.1. Materials and Reagents:

  • Cell Line: A suitable cell line (e.g., SH-SY5Y).

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Test Compounds: Hexahydro-iminocyclohept[b]indoles at various concentrations.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing Agent: DMSO or a suitable detergent solution.

  • Instrumentation: Microplate reader.

3.2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

G start Seed Cells in 96-well Plate treat Treat with Test Compounds start->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability (IC50) read->analyze

Experimental Workflow for the MTT Cell Viability Assay.

Visualization of a Potential Signaling Pathway

While the primary data focuses on receptor binding, the interaction of a ligand with a G-protein coupled receptor (GPCR), such as the dopamine D2 receptor, can initiate a downstream signaling cascade. The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by a hexahydro-iminocyclohept[b]indole.

G ligand Hexahydro-iminocyclohept[b]indole receptor GPCR (e.g., Dopamine D2 Receptor) ligand->receptor binds g_protein G-Protein receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces/inhibits cellular_response Cellular Response second_messenger->cellular_response leads to

Generalized GPCR Signaling Cascade.

References

Application Notes and Protocols for the Characterization of Cyclohepta[b]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the structural characterization and purity assessment of cyclohepta[b]indole derivatives. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are provided, along with data presentation guidelines and visualizations of relevant biological pathways.

Introduction to Cyclohepta[b]indole Derivatives

Cyclohepta[b]indoles are a class of heterocyclic compounds featuring a seven-membered ring fused to an indole core. This structural motif is present in various natural products and synthetic molecules of significant interest to the pharmaceutical industry.[1] These derivatives have demonstrated a broad spectrum of biological activities, including the inhibition of adipocyte fatty-acid-binding protein (A-FABP) and histone deacetylases (HDACs), highlighting their therapeutic potential.[1] Given their diverse biological profiles, rigorous analytical characterization is crucial for drug discovery and development, ensuring the structural integrity, purity, and batch-to-batch consistency of these compounds.

Analytical Techniques and Data Presentation

A multi-technique approach is essential for the unambiguous characterization of cyclohepta[b]indole derivatives. The following sections detail the application of NMR, MS, and HPLC for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of cyclohepta[b]indole derivatives in solution. Both ¹H and ¹³C NMR are critical for determining the connectivity of atoms and the overall topology of the molecule.

Data Presentation: NMR Chemical Shifts

The chemical shifts of protons and carbons in cyclohepta[b]indole derivatives are influenced by the electronic environment of the fused ring system and the nature of any substituents. Below are tables summarizing typical ¹H and ¹³C NMR chemical shift ranges for the core cyclohepta[b]indole skeleton.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Cyclohepta[b]indole Core

ProtonChemical Shift (δ, ppm)Multiplicity
Indole NH10.0 - 12.0br s
Aromatic CH (Indole)7.0 - 8.0m
Aromatic CH (Cyclohepta)6.5 - 7.5m
Aliphatic CH₂ (Cyclohepta)2.0 - 4.0m
Aliphatic CH (Cyclohepta)3.0 - 5.0m

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Cyclohepta[b]indole Core

CarbonChemical Shift (δ, ppm)
Quaternary C (Indole fusion)130 - 140
Aromatic CH (Indole)110 - 130
Aromatic C (Indole)120 - 140
Aromatic CH (Cyclohepta)120 - 140
Aliphatic CH₂ (Cyclohepta)20 - 40
Aliphatic CH (Cyclohepta)30 - 60
Carbonyl C=O (if present)160 - 180

Note: Chemical shifts can vary significantly based on substitution patterns and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of cyclohepta[b]indole derivatives. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.

Data Presentation: Mass Spectrometry Fragmentation

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of these compounds. The fragmentation of the cyclohepta[b]indole core often involves characteristic losses from the seven-membered ring and the indole moiety.

Table 3: Common Mass Spectral Fragments for Cyclohepta[b]indole Derivatives

Fragmentation ProcessNeutral Loss (Da)Resulting Fragment
Loss of alkyl substituent from cyclohepta ringVaries[M - R]⁺
Retro-Diels-Alder (in unsaturated systems)VariesCharacteristic fragments
Cleavage of the cyclohepta ringVariesMultiple smaller fragments
Loss of CO (from carbonyl-containing derivatives)28[M - CO]⁺
Fragmentation of the indole ring27 (HCN)[M - HCN]⁺
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of cyclohepta[b]indole derivatives and for separating mixtures of related compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these moderately polar to nonpolar molecules.

Data Presentation: HPLC Retention Times

The retention time of a cyclohepta[b]indole derivative in an HPLC analysis is dependent on its polarity, the stationary phase, the mobile phase composition, and other chromatographic parameters.

Table 4: Example HPLC Retention Times for Cyclohepta[b]indole Analogs

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
Cyclohepta[b]indoleC18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (70:30)1.05.8
2-Methylcyclohepta[b]indoleC18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (70:30)1.06.5
8-Bromocyclohepta[b]indoleC18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (80:20)1.07.2

Note: These are illustrative examples; actual retention times will vary based on the specific HPLC system and conditions.

Experimental Protocols

The following are detailed protocols for the characterization of cyclohepta[b]indole derivatives using NMR, MS, and HPLC.

Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Cyclohepta[b]indole derivative sample (1-5 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity

  • 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the cyclohepta[b]indole derivative and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

    • Transfer the solution to a 5 mm NMR tube.

    • If TMS is not already present in the solvent, add a small drop.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Acquire a ¹³C NMR spectrum. Typical parameters include:

      • Pulse angle: 30 degrees

      • Proton decoupling

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Protocol for Mass Spectrometry (LC-MS) Analysis

Objective: To determine the molecular weight and fragmentation pattern of the cyclohepta[b]indole derivative.

Materials:

  • Cyclohepta[b]indole derivative sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid (for ESI+) or ammonium hydroxide (for ESI-)

  • LC-MS vials

Instrumentation:

  • Liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS System Setup:

    • Equilibrate the LC-MS system with the initial mobile phase. A typical reversed-phase gradient might be:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: 5% B to 95% B over 10-20 minutes.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the class of compounds.

    • Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range (e.g., 100-1000).

  • Data Acquisition:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Acquire both full scan MS and tandem MS (MS/MS) data. For MS/MS, select the protonated molecule [M+H]⁺ (in positive mode) or deprotonated molecule [M-H]⁻ (in negative mode) as the precursor ion.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion from the full scan spectrum and use it to calculate the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.

Protocol for HPLC Purity Analysis

Objective: To determine the purity of a cyclohepta[b]indole derivative sample.

Materials:

  • Cyclohepta[b]indole derivative sample

  • Reference standard of the cyclohepta[b]indole derivative (if available)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer salts (e.g., phosphate, acetate) if required

  • HPLC vials

Instrumentation:

  • HPLC system with a UV detector and a reversed-phase C18 column.

Procedure:

  • Mobile Phase and Sample Preparation:

    • Prepare the mobile phase. A common starting point for RP-HPLC is a mixture of acetonitrile and water. The ratio will depend on the polarity of the analyte.

    • Degas the mobile phase using sonication or vacuum filtration.

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 0.1-1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (determined by UV-Vis spectroscopy, often around 280 nm for indole derivatives).

  • Data Acquisition:

    • Inject a blank (dissolution solvent) to identify any system peaks.

    • Inject the sample solution.

    • Run the analysis for a sufficient time to ensure all components have eluted.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

    • If a reference standard is used, a more accurate quantification can be performed using a calibration curve.

Visualization of Biological Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by cyclohepta[b]indole derivatives and a typical experimental workflow for their characterization.

Signaling Pathways

HDAC Inhibitor Signaling Pathway

HDAC_Inhibitor_Pathway HDAC_Inhibitor Cyclohepta[b]indole (HDAC Inhibitor) HDAC HDAC HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Leads to Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC inhibitor action of cyclohepta[b]indoles.

A-FABP Inhibitor Signaling Pathway

AFABP_Inhibitor_Pathway AFABP_Inhibitor Cyclohepta[b]indole (A-FABP Inhibitor) AFABP A-FABP AFABP_Inhibitor->AFABP Inhibits Inflammatory_Signaling Inflammatory Signaling (e.g., JNK, NF-κB) AFABP->Inflammatory_Signaling Modulates Fatty_Acids Fatty Acids Fatty_Acids->AFABP Binds to Inflammatory_Response Reduced Inflammatory Response Inflammatory_Signaling->Inflammatory_Response

Caption: A-FABP inhibitor action of cyclohepta[b]indoles.

Experimental Workflow

General Workflow for Characterization

Characterization_Workflow Sample Cyclohepta[b]indole Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (LC-MS, HRMS) Sample->MS Purity Purity Assessment HPLC->Purity Final_Report Comprehensive Characterization Report Purity->Final_Report Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Structure_Elucidation->Final_Report MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation MW_Confirmation->Final_Report

Caption: Workflow for cyclohepta[b]indole characterization.

References

Application Notes and Protocols for High-Throughput Screening of Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indole derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active agents. Their diverse biological activities have positioned them as promising candidates in various therapeutic areas, including oncology and neurodegenerative diseases.[1][2][3] High-throughput screening (HTS) is a crucial methodology in early-stage drug discovery, enabling the rapid identification of active compounds from extensive chemical libraries.[4][5] This document provides detailed application notes and protocols for primary and secondary HTS assays tailored for the screening of indole-based compounds against common drug discovery targets.

Data Presentation: Screening of Indole Derivatives

The following tables summarize hypothetical quantitative data from high-throughput screening of a selection of indole derivatives against various targets.

Table 1: Anti-Cancer Activity of 3-fluoro-2-methyl-1H-indole Derivatives [1]

Compound IDTubulin Polymerization IC50 (µM)Cancer Cell Line (MCF-7) IC50 (µM)Kinase X IC50 (µM)
FMI-0011.25.8> 100
FMI-0020.83.185.3
FMI-00315.625.212.1
FMI-004> 100> 1000.5
FMI-0052.58.950.7

Table 2: Apoptotic Activity of Indole-2-Carboxylic Acid Benzylidene-Hydrazides in T47D Cells [6]

Compound IDCaspase Activation EC50 (µM)Growth Inhibition GI50 (µM)
3a>10-
9a0.1-
9b0.10.9

Table 3: Inhibition of Mycobacterium tuberculosis DNA Gyrase ATPase by Indole Derivatives [7]

CompoundM. tuberculosis DNA Gyrase ATPase IC50 (µM)
80.26
110.56
140.08
Novobiocin (Control)>1.0

Experimental Protocols

High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay quantifies the ability of test compounds to inhibit the polymerization of tubulin into microtubules. The polymerization process is monitored by the increased fluorescence of a reporter dye that specifically binds to polymerized tubulin.[1][6]

Materials:

  • Tubulin (99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Fluorescent reporter dye (e.g., a dye that binds to microtubules)

  • Test indole compounds and controls (e.g., DMSO as negative control, known tubulin inhibitor as positive control)

  • 384-well plates

Protocol: [1]

  • Prepare a 10X stock solution of GTP in polymerization buffer.

  • Prepare a 10X stock solution of the fluorescent reporter dye in polymerization buffer.

  • Prepare a tubulin/reporter dye mix by diluting tubulin and the reporter dye to their final desired concentrations in polymerization buffer.

  • Dispense 2 µL of test compounds or controls into the wells of a 384-well plate.

  • Add 18 µL of the tubulin/reporter dye mix to each well.

  • Initiate the polymerization by adding 5 µL of the 10X GTP solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the chosen dye.

  • Calculate the rate of polymerization for each well and determine the percent inhibition for each test compound relative to the DMSO control.

Cell-Based Cytotoxicity Assay

Principle: This assay assesses the ability of test compounds to reduce the viability of cancer cells. A common method involves the use of a reagent (e.g., resazurin or a tetrazolium salt) that is converted into a fluorescent or colored product by metabolically active cells. The amount of product formed is proportional to the number of viable cells.[8][9]

Materials:

  • Cancer cell line (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • Test indole compounds and controls

  • Cell viability reagent (e.g., resazurin-based)

  • 96-well or 384-well clear-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed the cancer cells into the wells of a microplate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test indole compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, remove the medium and wash the cells with PBS.

  • Add the cell viability reagent, diluted in culture medium, to each well.

  • Incubate the plate for a further 1-4 hours at 37°C.

  • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC50 value for each compound.

Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the ability of test compounds to inhibit the activity of a specific kinase. The assay quantifies the amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher level of ATP, which is detected by a luciferase-based system, producing a luminescent signal.[1][10]

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine-5'-triphosphate)

  • Kinase reaction buffer

  • Test indole compounds and controls

  • ATP detection reagent (containing luciferase and luciferin)

  • 384-well plates

Protocol: [1]

  • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

  • Prepare a 2X ATP solution in kinase reaction buffer.

  • Dispense 2 µL of test compounds or controls into the wells of a 384-well plate.

  • Add 10 µL of the 2X kinase/substrate solution to each well.

  • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 20 µL of the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound relative to the DMSO control.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Indole Compounds

Indole-based compounds have been shown to modulate several key signaling pathways implicated in cancer and other diseases.[11][12][13]

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival. Indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) can inhibit this pathway, leading to anti-cancer effects.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole Indole Compounds Indole->PI3K Inhibition Indole->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole compounds.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in cellular responses like proliferation, differentiation, and apoptosis. Indole alkaloids have been reported to inhibit the phosphorylation of key kinases in this pathway, such as ERK and p38.[12][13]

MAPK_Pathway Stimuli Extracellular Stimuli MAP3K MAP3K (e.g., Raf) Stimuli->MAP3K MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K MAPK MAPK (e.g., ERK) MAP2K->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, etc.) TranscriptionFactors->CellularResponse Indole Indole Alkaloids Indole->MAPK Inhibition of Phosphorylation

Caption: MAPK signaling cascade and the inhibitory action of indole alkaloids.

High-Throughput Screening Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify active indole-based compounds.

HTS_Workflow Library Indole Compound Library PrimaryAssay Primary HTS Assay (e.g., Fluorescence) Library->PrimaryAssay HitID Hit Identification PrimaryAssay->HitID DoseResponse Dose-Response & IC50/EC50 Determination HitID->DoseResponse Active Compounds SecondaryAssay Secondary Assays (e.g., Cell-based) DoseResponse->SecondaryAssay LeadOpt Lead Optimization SecondaryAssay->LeadOpt Confirmed Hits

Caption: General experimental workflow for high-throughput screening of indole compounds.

References

Application Notes and Protocols for Anticancer Indole Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the anticancer activity of the parent compound 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole. The following application notes and protocols are based on a representative and well-studied class of indole derivatives with demonstrated anticancer properties. The methodologies and potential mechanisms of action described herein may serve as a valuable reference for researchers investigating novel indole compounds, including derivatives of this compound.

Introduction to Indole Derivatives in Oncology Research

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2][3] In oncology, indole derivatives have emerged as a promising class of therapeutic agents, exhibiting a wide range of anticancer activities. These compounds can induce cell death, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines through diverse mechanisms of action.[1] These mechanisms include the inhibition of tubulin polymerization, modulation of signaling pathways such as EGFR and p53-MDM2, and induction of apoptosis.[3][4] The versatility of the indole core allows for extensive chemical modification, enabling the development of derivatives with enhanced potency and selectivity against different cancer types.

Data Presentation: Cytotoxicity of Representative Indole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected indole derivatives against various human cancer cell lines, as reported in the literature. This data provides a comparative overview of their potency.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference Compound
10b A549Lung Carcinoma0.012Gefitinib
10b K562Myeloid Leukemia0.0105-Fluorouracil
U2 MCF-7Breast AdenocarcinomaSub-micromolar-
U2 MDA-MB-231Breast AdenocarcinomaSub-micromolar-
U2 A549Lung CarcinomaSub-micromolar-
Indole-isoxazole 5a HepG2Hepatocellular Carcinoma<3.8Doxorubicin
Indole-isoxazole 5r HepG2Hepatocellular Carcinoma<3.8Doxorubicin
Indole-isoxazole 5t HepG2Hepatocellular Carcinoma<3.8Doxorubicin
Indole-isoxazole 5a SNU475Hepatocellular Carcinoma<8.5Doxorubicin
Indole-isoxazole 5r SNU475Hepatocellular Carcinoma<8.5Doxorubicin
Indole-isoxazole 5t SNU475Hepatocellular Carcinoma<8.5Doxorubicin

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques employed in the evaluation of anticancer compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of indole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, K562, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Indole derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivative in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by indole derivatives.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Indole derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the indole derivative at various concentrations (including the IC50 value) for 24 to 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for investigating the effect of indole derivatives on the expression of key signaling proteins.

Materials:

  • Cancer cell lines

  • Indole derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against EGFR, p53, Bcl-2, Bax, and β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with the indole derivative as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes MDM2 MDM2 p53 p53 MDM2->p53 Inhibition Transcription Gene Transcription p53->Transcription CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis_N Apoptosis Transcription->Apoptosis_N Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibition Apoptosis_M Apoptosis Bax->Apoptosis_M Indole Indole Derivative Indole->EGFR Inhibition Indole->MDM2 Inhibition Indole->Bcl2 Inhibition

Caption: Proposed signaling pathways for anticancer indole derivatives.

Experimental Workflow Diagram

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of Indole Derivative B->C D Treat cells with compound C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 490nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Workflow for determining cell viability using the MTT assay.

References

Application Notes and Protocols: Development of Antiviral Agents from Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1][2] Its unique ability to mimic peptide structures and bind to enzymes makes it an attractive starting point for the design of novel therapeutics.[2] In the field of virology, indole derivatives have emerged as a promising class of antiviral agents, with compounds demonstrating activity against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Influenza, Dengue Virus (DENV), Zika Virus (ZIKV), and coronaviruses like SARS-CoV-2.[3][4]

These application notes provide a comprehensive overview of the development of antiviral agents from indole derivatives, including a summary of their antiviral activities, detailed experimental protocols for their evaluation, and graphical representations of key mechanisms and workflows.

Data Presentation: Antiviral Activity of Indole Derivatives

The following tables summarize the in vitro antiviral activity of selected indole derivatives against various viruses. The data is presented to facilitate comparison of their potency and cytotoxicity.

Table 1: Anti-HIV Activity of Indole Derivatives

Compound/DrugHIV StrainAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
DelavirdineHIV-1Reverse Transcriptase Assay0.26--[5]
Indolearylsulfone (IAS) analogHIV-1Cell-based0.59>100>169[6]
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid analogHIV-1 NNRTIsCell-based---[6]
Umifenovir analog 37HIV-1Cell-based3.58>298>83.3[7]
Umifenovir analog 38HIV-1Cell-based5.91>250>42.3[7]
Bisindole 6jHIV-1Cell-cell fusion0.2--[8]

Table 2: Anti-HCV Activity of Indole Derivatives

Compound/DrugHCV GenotypeAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Tetrahydroindole 2gt 1bCell-based12.4109.98.9[7]
Tetrahydroindole 2gt 2aCell-based8.7109.912.6[7]
Tetrahydroindole 3gt 1bCell-based7.9--[7]
Tetrahydroindole 3gt 2aCell-based2.6--[7]
Indole Acrylamide 16-Cell-based1.161.656.9[7]
Indole Acrylamide 18-Cell-based1.1669.059.5[7]
Indole Derivative V-Cell-based0.6--[5]

Table 3: Activity of Indole Derivatives Against Other Viruses

Compound/DrugVirusAssay TypeIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Umifenovir (Arbidol)SARS-CoV-2Cell-based4.11--[9]
Indole Chloropyridinyl Ester 1SARS-CoV-2Cell-basedEC50: 2.8>100>35.7[10]
Indole Chloropyridinyl Ester 1SARS-CoV 3CLproEnzymaticIC50: 0.25--[10]
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2Cell-basedIC50: 1.84144.678.6[11]
2,6-disubstituted indole 66Zika Virus ProteaseEnzymaticIC50: 0.32--[12]
2,6-disubstituted indole 67Zika Virus ProteaseEnzymaticIC50: 0.37--[12]
2,6-disubstituted indole 66 & 67Zika VirusCell-basedEC68: 1-3--[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the development of antiviral indole derivatives are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of a compound, which is essential for calculating the selectivity index.[13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[13]

Materials:

  • Host cell line (e.g., Vero, A549, MDCK)

  • Test indole derivative

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed a 96-well plate with host cells at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[14]

  • Prepare serial dilutions of the test indole derivative in cell culture medium.

  • Remove the overnight culture medium and add 100 µL of the various concentrations of the diluted compound to the wells. Include untreated cells as a control.

  • Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assay.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)

This assay is considered the gold standard for quantifying the inhibition of viral replication that results in the formation of plaques, such as with Dengue and Zika viruses.[8]

Principle: The PRNT measures the ability of a compound to reduce the number of viral plaques formed in a monolayer of susceptible cells. The reduction in plaque number is proportional to the antiviral activity of the compound.[8]

Materials:

  • Susceptible host cell line (e.g., Vero)

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Test indole derivative

  • Cell culture medium

  • Semi-solid overlay (e.g., containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Seed 24- or 6-well plates with a susceptible cell line to form a confluent monolayer.

  • Prepare serial dilutions of the test indole derivative.

  • Pre-incubate the virus with each compound dilution for a defined period (e.g., 1 hour at 37°C).

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and wash the cells.

  • Add a semi-solid overlay to restrict the spread of the virus to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (can range from 2 to 10 days depending on the virus).

  • Fix the cells and stain with crystal violet to visualize and count the plaques.

  • The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Enzymatic Assay: HIV-1 Reverse Transcriptase (RT) Inhibition

This assay is used to identify compounds that specifically target the reverse transcriptase enzyme of HIV-1.

Principle: This is a non-radioactive, colorimetric assay that quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a newly synthesized DNA strand using a poly(A) x oligo(dT) template/primer. The amount of incorporated DIG-dUTP is detected using an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction.[5]

Materials:

  • Recombinant HIV-1 RT

  • Streptavidin-coated 96-well plate

  • Biotinylated oligo(dT) primer and poly(A) template

  • DIG-dUTP and other dNTPs

  • Test indole derivative

  • Anti-DIG-HRP antibody

  • HRP substrate (e.g., TMB)

  • Stop solution

Procedure:

  • Immobilize the biotinylated template/primer on the streptavidin-coated plate.

  • Prepare serial dilutions of the test indole derivative.

  • Add the reaction mixture (containing dNTPs with DIG-dUTP), the test compound, and recombinant HIV-1 RT to the wells.

  • Incubate to allow for DNA synthesis.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the anti-DIG-HRP antibody and incubate.

  • Wash the plate and add the HRP substrate.

  • Stop the reaction and measure the absorbance.

  • The IC50 is the concentration of the compound that inhibits RT activity by 50%.

Enzymatic Assay: SARS-CoV-2 3CLpro (Mpro) Inhibition

This assay identifies inhibitors of the main protease of SARS-CoV-2, which is essential for viral replication.

Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly used. A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by 3CLpro, separating the fluorophore and quencher and resulting in an increase in fluorescence.[6][15]

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET peptide substrate

  • Assay buffer

  • Test indole derivative

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test indole derivative.

  • In a microplate, pre-incubate the 3CLpro enzyme with the test compound.[16]

  • Initiate the reaction by adding the FRET substrate.[16]

  • Measure the increase in fluorescence over time (kinetic assay) or at a fixed endpoint.[6]

  • The IC50 is the concentration of the compound that inhibits protease activity by 50%.

Visualizations

Mechanisms of Antiviral Action of Indole Derivatives

Indole derivatives can inhibit viral replication at various stages of the viral life cycle.

Antiviral_Mechanisms cluster_virus_lifecycle Viral Life Cycle cluster_indole_inhibitors Indole-Based Inhibitors Entry 1. Entry & Fusion Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication (RT, Polymerase) Uncoating->Replication Integration 4. Integration (Integrase) Replication->Integration Assembly 5. Assembly (Protease) Integration->Assembly Release 6. Release Assembly->Release Entry_Inhibitor Entry Inhibitors (e.g., Arbidol) Entry_Inhibitor->Entry RT_Inhibitor RT Inhibitors (e.g., Delavirdine) RT_Inhibitor->Replication Integrase_Inhibitor Integrase Inhibitors Integrase_Inhibitor->Integration Protease_Inhibitor Protease Inhibitors Protease_Inhibitor->Assembly Polymerase_Inhibitor Polymerase Inhibitors Polymerase_Inhibitor->Replication Antiviral_Screening_Workflow cluster_workflow Screening and Characterization Workflow Compound_Library Indole Derivative Compound Library Primary_Screening Primary Antiviral Screening (e.g., CPE Reduction Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & Cytotoxicity (EC50 & CC50 Determination) Hit_Identification->Dose_Response Lead_Selection Lead Selection (High SI) Dose_Response->Lead_Selection MOA_Studies Mechanism of Action Studies (e.g., Enzymatic Assays, Time-of-Addition) Lead_Selection->MOA_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) MOA_Studies->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo HIV_Entry_Inhibition cluster_cellular Host Cell cluster_viral HIV-1 CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 Membrane_Fusion Membrane Fusion CCR5->Membrane_Fusion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry gp120 gp120 gp120->CD4 binds gp120->CCR5 binds gp41 gp41 gp120->gp41 gp41->Membrane_Fusion mediates Indole_Inhibitor Indole-based Fusion Inhibitor Indole_Inhibitor->gp41 inhibits conformational change

References

Synthesis of Polyheterocyclic Structures from Tetrahydroindol-4-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse polyheterocyclic structures utilizing the versatile tetrahydroindol-4-one scaffold. The inherent reactivity of the fused pyrrole and enolizable ketone moieties makes these compounds valuable starting materials for the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science.

Introduction

4,5,6,7-Tetrahydroindol-4-ones are privileged synthons in organic synthesis, serving as a gateway to a variety of fused heterocyclic systems. Their derivatives have been identified in a range of biologically active molecules, including antipsychotics and agents for anxiety treatment. The ability to functionalize both the pyrrole ring and the cyclohexanone moiety allows for the construction of[1][2]-fused and[3][4]-fused polyheterocycles, leading to novel compounds with potential therapeutic applications. This document outlines key synthetic strategies, provides detailed experimental procedures for selected transformations, and summarizes quantitative data to aid in reaction optimization and library synthesis.

Synthetic Strategies and Methodologies

The synthesis of polyheterocyclic structures from tetrahydroindol-4-ones can be broadly categorized based on the newly formed ring's size and its point of fusion to the indole core. Common strategies include condensation reactions, cycloadditions, and multicomponent reactions.

####[1][2]-Fused Heterocycles

The enolizable ketone functionality of the tetrahydroindol-4-one is an excellent starting point for the construction of five- and six-membered rings fused to the[1][2]-bond of the indole nucleus.

  • Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. By first alkylating the tetrahydroindol-4-one at the C-5 position with an α-haloketone, a 1,4-dicarbonyl intermediate is generated, which can then be cyclized to form a pyrrole-fused system.

  • Hantzsch Thiazole Synthesis: The synthesis of fused thiazole rings can be achieved by reacting an α-haloketone derivative of the tetrahydroindol-4-one with a thioamide. This reaction provides a straightforward route to aminothiazole-fused indoles, which have shown anti-inflammatory activity.

  • Pyrazole Synthesis: Fused pyrazoles can be synthesized by condensing a 1,3-dicarbonyl derivative of the tetrahydroindol-4-one with hydrazine. These pyrazole-fused compounds have demonstrated cytostatic activity in cancer cell lines.

  • Pyridine Synthesis: The construction of a fused pyridine ring can be accomplished through various methods, including the reaction of α-formylated tetrahydroindol-4-ones with enamines or by [4+2] cycloaddition reactions.

  • Pyridazine Synthesis: Treatment of a 1,4-dicarbonyl derivative of tetrahydroindol-4-one with hydrazine can lead to the formation of a fused six-membered pyridazine ring, resulting in a tricyclic pyrrolo-fused cinnolinone.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-Fused Tetrahydroindol-4-one

This protocol describes the synthesis of a pyrazole-fused tetrahydroindol-4-one from a benzyl-protected tetrahydroindol-4-one, which has been investigated for its cytostatic activity.

Step 1: Formation of the 1,3-Diketone Derivative

  • To a solution of benzyl-protected tetrahydroindol-4-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add lithium hexamethyldisilazane (LiHMDS) (1.1 eq) dropwise at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of p-anisoyl chloride (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1,3-diketone derivative.

Step 2: Cyclization to the Pyrazole-Fused System

  • Dissolve the 1,3-diketone derivative (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the pyrazole-fused tetrahydroindol-4-one.

Protocol 2: Hantzsch Synthesis of an Aminothiazole-Fused Indole

This protocol details the synthesis of an aminothiazole-fused indole derivative, which has been explored for its anti-inflammatory properties.

  • Combine the α-brominated tetrahydroindol-4-one derivative (1.0 eq) and thiourea (1.2 eq) in a round-bottom flask.

  • Add ethanol as the solvent and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which may result in the precipitation of the product.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the aminothiazole-fused indole.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of various polyheterocyclic structures from tetrahydroindol-4-one derivatives.

Fused Ring SystemStarting Material/ReagentsProductYield (%)Reference
PyrazoleBenzyl-protected tetrahydroindol-4-one, LiHMDS, p-anisoyl chloride, HydrazinePyrazole-fused tetrahydroindol-4-oneNot specified in snippet[5]
Thiazoleα-bromoketone derivative, ThioureaAminothiazole-fused indoleNot specified in snippet[5]
Pyrrole (fused)N-substituted tetrahydroindol-4-one, Allyl bromide, Wacker-Tsuji oxidation, Lawesson's reagent/Methylamine HClThieno- and Pyrrolo-indolesNot specified in snippet[5]
Pyridine (fused)Tetrahydroindol-4-one, Ethyl formate, NaOMe/KOtBu, Secondary aminesEnaminoketones (precursor)51-98[5]
Cinnolinone (fused)4-Oxo-4,5,6,7-tetrahydroindole-3-carboxamide, HydrazineTricyclic pyrrolo fused cinnolinone65[5]
Isoquinoline (N-fused)Tetrahydroindol-4-one, 2-(2,2-difluorovinyl)-1-bromo-benzene, Pd-catalystN-fused isoquinoline derivative34[5]

Visualizations

Experimental Workflow: Synthesis of Fused Pyrazoles

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 Tetrahydroindol-4-one step1 Formation of 1,3-Dicarbonyl (e.g., via enolate acylation) start1->step1 start2 Hydrazine step2 Cyclocondensation start2->step2 start3 1,3-Dicarbonyl Precursor start3->step1 step1->step2 product Pyrazole-Fused Polyheterocycle step2->product

Caption: General workflow for the synthesis of pyrazole-fused polyheterocycles.

Signaling Pathway: Inhibition of Tubulin Polymerization by a Pyrazole-Indole Derivative

Some synthesized indolo-pyrazole derivatives grafted with thiazolidinone have been shown to act as tubulin polymerization inhibitors, a mechanism relevant to their cytotoxic effects against cancer cells.

G cluster_cell Cancer Cell compound Pyrazole-Indole Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Binding Site microtubules Microtubules tubulin->microtubules Polymerization apoptosis Apoptosis tubulin->apoptosis Inhibition of Polymerization mitosis Mitosis microtubules->mitosis Forms Mitotic Spindle mitosis->apoptosis Arrest at G2/M Phase

Caption: Mechanism of tubulin polymerization inhibition by pyrazole-indole derivatives.

Signaling Pathway: Anti-inflammatory Action via Cytokine Inhibition

Certain thiazole-fused indole derivatives exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and Nitric Oxide (NO).

G cluster_cell Macrophage / Inflammatory Cell stimulus Inflammatory Stimulus (e.g., LPS) signaling Intracellular Signaling (e.g., NF-κB, MAPK) stimulus->signaling cytokine_production Gene Expression & Production of Pro-inflammatory Cytokines signaling->cytokine_production cytokines TNF-α, IL-6, NO cytokine_production->cytokines inflammation Inflammatory Response compound Thiazole-Fused Indole Derivative compound->cytokine_production Inhibition cytokines->inflammation

Caption: Inhibition of pro-inflammatory cytokine production by thiazole-fused indoles.

Conclusion

Tetrahydroindol-4-ones are demonstrably versatile platforms for the synthesis of a wide array of polyheterocyclic structures. The methodologies outlined in this document provide a foundation for the development of novel compounds with potential applications in drug discovery and materials science. The provided protocols offer practical guidance for the synthesis of key heterocyclic systems, while the summarized data and visual workflows can aid in the strategic design of new synthetic targets and research directions. Further exploration of the biological activities of these compounds is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for Palladium-Catalyzed Amination in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amination of indoles, a cornerstone of modern synthetic chemistry for the construction of C-N bonds. This methodology is pivotal in the synthesis of a vast array of biologically active compounds, pharmaceuticals, and functional materials. The following sections detail established protocols, present key quantitative data for reaction optimization, and visualize the underlying catalytic cycles and experimental workflows.

Introduction to Palladium-Catalyzed Indole Amination

The functionalization of the indole scaffold, particularly at the nitrogen atom (N-arylation), is a critical transformation in medicinal chemistry. Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for this purpose. These reactions offer significant advantages over traditional methods like the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope and higher functional group tolerance.[1][2][3]

Recent advancements have further expanded the repertoire of palladium-catalyzed aminations to include direct C-H amination of the indole ring, providing access to previously challenging-to-synthesize substituted indoles.[4][5] These methods are characterized by their efficiency and atom economy.

Key Palladium-Catalyzed Amination Methodologies

Two primary palladium-catalyzed strategies for the amination of indoles are widely employed:

  • Buchwald-Hartwig Amination: This reaction involves the cross-coupling of an indole with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. It is the most common method for the N-arylation of indoles.[1][6]

  • Direct C-H Amination: These more recent methods enable the direct coupling of an amine with the C-H bonds of the indole nucleus, typically at the C2 or C3 position, avoiding the need for pre-functionalized starting materials.[4]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from representative palladium-catalyzed amination reactions for indole synthesis, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Buchwald-Hartwig N-Arylation of Indoles

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-BuToluene802495Buchwald, 2000
24-ChlorobenzonitrilePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1001888Hartwig, 2008
31-IodonaphthalenePd(TFA)₂ (5)dppf (10)Cs₂CO₃Toluene1004891Shi, 2021[7]
45-BromoindolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101685Generic Example

Table 2: Palladium-Catalyzed Direct C2-Amination of Indoles

| Entry | Indole Substrate | Amine Source | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | N-Methylindole | Morpholine | Pd(OAc)₂ (5) | Cu(acac)₂ (10) | Na₂CO₃ | Dioxane | RT | 12 | 92 | Sanford, 2011[4] | | 2 | Indole | Piperidine | Pd(OAc)₂ (5) | Cu(OAc)₂ (10) | K₂CO₃ | DMF | 100 | 24 | 85 | Daugulis, 2005 | | 3 | 5-Methoxyindole | Aniline | PdCl₂ (10) | AgNO₃ (20) | K₂CO₃ | Toluene | 120 | 36 | 78 | Generic Example |

Experimental Protocols

The following are detailed, generalized protocols for the two major types of palladium-catalyzed amination reactions for indole synthesis.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Indole

This protocol describes a typical procedure for the N-arylation of indole with an aryl bromide using a palladium/phosphine catalyst system.

Materials:

  • Indole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add indole (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of anhydrous toluene.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Injection: Add anhydrous toluene (5 mL) to the Schlenk tube, followed by the catalyst solution via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80-110 °C and stir vigorously for 16-24 hours, or until reaction completion is indicated by TLC or LC-MS analysis.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-arylindole.

Protocol 2: General Procedure for Palladium-Catalyzed Direct C2-Amination of Indole

This protocol outlines a representative procedure for the direct C2-amination of an N-substituted indole using a palladium/copper co-catalytic system.

Materials:

  • N-substituted indole (e.g., N-methylindole)

  • Secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetylacetonate (Cu(acac)₂)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous dioxane

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the N-substituted indole (0.5 mmol, 1.0 equiv), the secondary amine (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.025 mmol, 5 mol%), copper(II) acetylacetonate (0.05 mmol, 10 mol%), and sodium carbonate (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous dioxane (2.5 mL) to the vial.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel with a suitable eluent to yield the C2-aminated indole product.

Visualizations

The following diagrams illustrate the fundamental mechanisms and workflows associated with palladium-catalyzed amination in indole synthesis.

Buchwald_Hartwig_Catalytic_Cycle cluster_inputs cluster_outputs Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0L2->OxAdd + Ar-X PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord + Indole - X⁻ PdII_Amine_complex [Ar-Pd(II)(Indole)L₂]⁺X⁻ Amine_Coord->PdII_Amine_complex Red_Elim Reductive Elimination PdII_Amine_complex->Red_Elim + Base Red_Elim->Pd0L2 (Regeneration) Product N-Arylindole Red_Elim->Product ArX Ar-X IndoleH Indole-H Base Base HX_Base [Base-H]⁺X⁻

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Setup Reaction Setup (Indole, Aryl Halide, Base) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill) Setup->Inert Addition Add Solvent and Catalyst Solution Inert->Addition Reaction Heat and Stir (Monitor Progress) Addition->Reaction Workup Aqueous Workup (Quench, Extract, Dry) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Pure Product Purification->End

Caption: Experimental workflow for a typical Buchwald-Hartwig reaction.

Component_Relationships Reaction {Pd-Catalyzed Amination | Product Yield & Selectivity} Catalyst Catalyst System Pd Precursor Ligand Catalyst->Reaction Reactants Reactants Indole Substrate Aryl Halide/Amine Reactants->Reaction Conditions Reaction Conditions Base Solvent Temperature Conditions->Reaction

Caption: Key components influencing a Pd-catalyzed amination reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Fischer Indole Synthesis for Bulky Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of the Fischer indole synthesis, particularly when working with sterically hindered ketones. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the Fischer indole synthesis with bulky ketones.

Problem 1: Low or No Yield of the Desired Indole

Possible Cause Suggested Solution
Steric Hindrance Significant steric bulk on the ketone or phenylhydrazine can impede the reaction. Consider using a stronger acid catalyst (e.g., polyphosphoric acid) or higher reaction temperatures to overcome the activation barrier. In some cases, microwave irradiation may promote the reaction. If severe steric hindrance is an issue, exploring alternative synthetic routes might be necessary.[1]
Inappropriate Acid Catalyst The choice of acid catalyst is critical. The optimal catalyst can vary depending on the specific substrates. A screening of both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended.[1][2] For some sterically hindered substrates, milder acids like acetic acid may provide a cleaner reaction with fewer side products.[1]
Suboptimal Reaction Temperature The Fischer indole synthesis often requires elevated temperatures.[1] If the reaction is not proceeding, a gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is advised. For certain syntheses, a specific temperature, such as 80°C, has been found to be optimal.[1]
Unstable Hydrazone Intermediate The intermediate phenylhydrazone may be unstable under the strong acidic conditions required for cyclization. In such cases, a two-step procedure where the hydrazone is pre-formed and isolated before cyclization can be beneficial.[1]
Poor Quality of Phenylhydrazine Impurities in the phenylhydrazine can inhibit the reaction. It is recommended to use freshly distilled or purified phenylhydrazine. The hydrochloride salt of phenylhydrazine is often more stable and can be a better starting material.[1]

Problem 2: Formation of Multiple Regioisomers with Unsymmetrical Bulky Ketones

Possible Cause Suggested Solution
Lack of Regiocontrol The cyclization of the phenylhydrazone of an unsymmetrical ketone can occur on either side of the carbonyl group, leading to a mixture of indole regioisomers. The choice of acid catalyst and its concentration can influence the product ratio.[3]
Kinetic vs. Thermodynamic Control Weaker acids may favor the formation of the kinetic product, which is derived from the more substituted enamine. Stronger acids can lead to the thermodynamic product.[3]
Steric Direction Bulky substituents on the ketone can direct the cyclization to the less sterically hindered position.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

A1: The Fischer indole synthesis proceeds through several key steps:

  • Phenylhydrazone Formation: The reaction begins with the condensation of a phenylhydrazine with a ketone to form a phenylhydrazone.[2][4]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[2][4]

  • [3][3]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.[2][4]

  • Cyclization and Elimination: The intermediate then undergoes cyclization and loses a molecule of ammonia to form the aromatic indole ring.[2][4]

Q2: Which acid catalyst is best for the Fischer indole synthesis with bulky ketones?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. Both Brønsted acids (like HCl, H₂SO₄, and p-toluenesulfonic acid) and Lewis acids (such as ZnCl₂, BF₃, and AlCl₃) have been successfully used.[4] For bulky ketones, a stronger acid like polyphosphoric acid (PPA) is often effective for the cyclization step.[1] However, in some cases, a milder acid like acetic acid can prevent side reactions.[1] It is advisable to perform small-scale screening experiments with a few different catalysts to determine the best one for your specific reaction.

Q3: How can I minimize the formation of side products?

A3: Side product formation can be minimized by optimizing the reaction conditions. Using purified reagents is crucial.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the indole product. If aldol condensation is a competing reaction, purifying the hydrazone intermediate before the cyclization step can lead to a cleaner reaction.

Q4: Are there any alternatives to the classical Fischer indole synthesis for preparing indoles from bulky ketones?

A4: Yes, the Buchwald modification of the Fischer indole synthesis is a notable alternative. This method involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. This approach can expand the scope of the reaction and may be suitable for substrates that are problematic under the classical acidic conditions.

Data Presentation

The following tables summarize quantitative data on the influence of Lewis acid catalysts and solvents on the isomer distribution in the Fischer indole synthesis of an unsymmetrical ketone.

Table 1: Isomer Ratio of Indoles from the Phenylhydrazone of 3-Hexanone with Various Lewis Acids in 1,2-Dichlorobenzene

Lewis AcidIsomer Ratio (2,3-diethylindole / 2-propyl-3-methylindole)
AlCl₃18 / 82
SbCl₅18 / 82
TiCl₄18 / 82
SnCl₄19 / 81
ZnCl₂19 / 81
BiCl₃20 / 80
PCl₃20 / 80

Data sourced from Prochazka & Carlson, 1989.[5]

Table 2: Isomer Ratio and Yield for the Indolization of the Phenylhydrazone of 2-Hexanone with Different Lewis Acids and Solvents

Lewis AcidSolventIsomer Ratio (2-butylindole / 2-methyl-3-propylindole)Yield (%)
TiCl₄1,2-Dichlorobenzene5 / 956
ZnCl₂Tetrahydrofuran8 / 9218

Data sourced from Prochazka & Carlson, 1989.[5]

Experimental Protocols

General Protocol for Fischer Indole Synthesis with a Bulky Ketone (e.g., Isopropyl Methyl Ketone)

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Isopropyl methyl ketone

  • Glacial acetic acid

  • 1 M Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (1 equivalent) and isopropyl methyl ketone (1 equivalent) to glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a 1 M NaOH solution.

  • Dilute the mixture with water and extract the product with chloroform (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Formation Phenylhydrazine->Phenylhydrazone + H⁺ BulkyKetone Bulky Ketone BulkyKetone->Phenylhydrazone Tautomerization Tautomerization to Enamine Phenylhydrazone->Tautomerization - H₂O Sigmatropic [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic + H⁺ Cyclization Cyclization & NH₃ Elimination Sigmatropic->Cyclization - H⁺ Indole Substituted Indole Cyclization->Indole - NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting_Workflow Start Low Yield in Fischer Indole Synthesis with Bulky Ketone CheckPurity Are starting materials pure? Start->CheckPurity Purify Purify Phenylhydrazine and Ketone CheckPurity->Purify No CheckCatalyst Is the acid catalyst appropriate? CheckPurity->CheckCatalyst Yes Purify->CheckPurity ScreenCatalysts Screen Brønsted and Lewis Acids (e.g., PPA, ZnCl₂) CheckCatalyst->ScreenCatalysts No CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes ScreenCatalysts->CheckTemp IncreaseTemp Gradually increase temperature and monitor by TLC CheckTemp->IncreaseTemp No ConsiderTwoStep Is the hydrazone unstable? CheckTemp->ConsiderTwoStep Yes IncreaseTemp->ConsiderTwoStep TwoStep Perform two-step synthesis: 1. Form and isolate hydrazone 2. Cyclize with acid ConsiderTwoStep->TwoStep Yes Success Improved Yield ConsiderTwoStep->Success No TwoStep->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the various synthetic routes for this valuable heterocyclic compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the widely used Fischer indole synthesis and alternative methods.

Fischer Indole Synthesis: Troubleshooting

The Fischer indole synthesis is a robust and common method for the preparation of this compound, typically from cycloheptanone and a substituted phenylhydrazine under acidic conditions.[1][2] However, challenges can arise.

Issue 1: Low or No Product Yield

  • Question: My Fischer indole synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Possible Causes & Solutions:

    • Inadequate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3] Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[2] If you are experiencing low yields, consider screening different acid catalysts and optimizing their concentration.

    • Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed efficiently.[2] Ensure the reaction is heated appropriately and for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Poor Quality of Starting Materials: Impurities in the phenylhydrazine or cycloheptanone can interfere with the reaction. Ensure the purity of your starting materials, for instance, by checking the NMR spectrum of the phenylhydrazine.[4]

    • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired indole. Common side reactions include the formation of constitutional isomers, especially with substituted phenylhydrazines, and degradation of the starting materials or product under harsh acidic conditions.[5] (See Issue 2 for more details).

    • Workup and Purification Losses: Product loss can occur during the workup and purification steps. Ensure efficient extraction and handle the product carefully during purification to minimize losses.[6]

Issue 2: Formation of Multiple Products (Regioisomers or Byproducts)

  • Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired this compound. What are these other products and how can I improve the selectivity?

  • Possible Causes & Solutions:

    • Formation of Constitutional Isomers: When using a meta-substituted phenylhydrazine, the cyclization can occur at two different positions, leading to a mixture of regioisomers. The ratio of these isomers can be influenced by the nature of the substituent and the reaction conditions.

    • Side Reactions and Byproducts: Under strongly acidic conditions, side reactions can lead to various byproducts. For instance, the cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of aniline and other degradation products.[7]

    • Purification Challenges: Separating constitutional isomers can be challenging due to their similar polarities. Careful optimization of the column chromatography conditions (e.g., solvent system, gradient elution) is necessary. In some cases, alternative purification techniques like preparative HPLC may be required. One user reported difficulty in separating three spots with similar Rf values when synthesizing a related indole derivative.[4]

Issue 3: Product Insolubility

  • Question: The literature suggests my product should be soluble, but I am obtaining an insoluble solid. What could be the reason?

  • Possible Causes & Solutions:

    • Polymerization: Indoles can be prone to polymerization under strongly acidic conditions, leading to insoluble materials. Try using milder reaction conditions or a different acid catalyst.

    • Incorrect Product Formation: The insoluble material may not be the desired product. Characterize the solid using analytical techniques such as NMR and mass spectrometry to confirm its identity.

    • Crystallization during Reaction: The product may be crystallizing out of the reaction mixture. While this can be advantageous for purification, ensure that it does not hinder the reaction progress.

Alternative Synthesis Routes: Troubleshooting

To overcome the limitations of the Fischer indole synthesis, alternative methods such as (4+3) cycloaddition reactions and palladium-catalyzed syntheses have been developed.[8][9]

Issue 4: Low Yield in (4+3) Cycloaddition Reactions

  • Question: I am attempting a (4+3) cycloaddition to synthesize the cyclohepta[b]indole core, but the yield is low. How can I optimize this reaction?

  • Possible Causes & Solutions:

    • Substrate Reactivity: The electronic properties of the diene and the dienophile are crucial for the success of the cycloaddition. Ensure that the substrates are appropriately activated.

    • Catalyst and Reaction Conditions: These reactions are often mediated by Lewis acids or transition metals.[1] The choice of catalyst and reaction conditions (solvent, temperature) can significantly impact the yield and selectivity. A detailed protocol for a (4+3) cycloaddition synthesis of cyclohepta[b]indole derivatives involves the reaction of 2-vinylindoles with α-haloketones in the presence of a base and a perfluorinated solvent.[8]

    • Byproduct Formation: While often cleaner than the Fischer indole synthesis, side reactions can still occur. Analyze the crude reaction mixture to identify any major byproducts and adjust the reaction conditions accordingly.

Issue 5: Challenges in Palladium-Catalyzed Synthesis

  • Question: My palladium-catalyzed synthesis of this compound is not working as expected. What are the common pitfalls?

  • Possible Causes & Solutions:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities in the starting materials or solvents. Ensure that the reaction is performed under an inert atmosphere with dry solvents.

    • Ligand Choice: The choice of ligand is critical for the efficiency and selectivity of the palladium-catalyzed reaction. A variety of phosphine-based ligands are commonly used.

    • Reaction Parameters: Temperature, reaction time, and the choice of base can all influence the outcome of the reaction. Systematic optimization of these parameters is often necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Fischer indole synthesis is the most traditional and widely used method.[1][2] It involves the reaction of cycloheptanone with a phenylhydrazine derivative in the presence of an acid catalyst.

Q2: What are the main challenges associated with the Fischer indole synthesis for this molecule?

A2: The primary challenges include the potential for low yields, the formation of constitutional isomers when using substituted phenylhydrazines, and the occurrence of side reactions under harsh acidic conditions.[5] Purification of the product from these byproducts can also be difficult.[4]

Q3: Are there alternative methods to the Fischer indole synthesis?

A3: Yes, several alternative methods have been developed to overcome the limitations of the Fischer indole synthesis. These include (4+3) cycloaddition reactions, which can provide a more controlled and selective route to the cyclohepta[b]indole core.[1][8] Palladium-catalyzed reactions also offer a versatile approach to constructing the indole ring system.[9]

Q4: How can I purify this compound?

A4: Column chromatography on silica gel is the most common method for purifying the product.[8] The choice of eluent is crucial for achieving good separation, especially if constitutional isomers are present. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. In cases of difficult separation, reverse-phase chromatography or preparative HPLC may be necessary.

Q5: Where can I find a detailed experimental protocol for the synthesis?

Data Presentation

Table 1: Comparison of Synthetic Methods for Cyclohepta[b]indole Derivatives

Synthesis MethodKey ReagentsTypical YieldsAdvantagesDisadvantagesReference(s)
Fischer Indole Synthesis Phenylhydrazine, Cycloheptanone, Acid CatalystVariable (can be low)Readily available starting materials, one-pot procedure.Can result in low yields, formation of regioisomers, and side products. Harsh conditions may not be suitable for sensitive substrates.[1][2]
(4+3) Cycloaddition 2-Vinylindoles, α-Haloketones, BaseGood to ExcellentHigh yields and diastereoselectivity, mild reaction conditions.Requires synthesis of specialized starting materials (2-vinylindoles).[1][8]
Palladium-Catalyzed Synthesis o-Haloanilines, Cycloheptanone, Pd Catalyst, Ligand, BaseGoodHigh functional group tolerance, can be highly regioselective.Catalyst can be expensive and sensitive, requires careful optimization of reaction conditions.[9]

Experimental Protocols

General Protocol for Fischer Indole Synthesis

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

  • Formation of Phenylhydrazone (optional, can be done in situ): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq.) and cycloheptanone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by TLC.

  • Cyclization: To the solution containing the phenylhydrazone (or the initial mixture of phenylhydrazine and cycloheptanone), add the acid catalyst (e.g., polyphosphoric acid, or a solution of H₂SO₄ in ethanol). Heat the reaction mixture to reflux (the specific temperature and time will need to be optimized, typically ranging from 80°C to 140°C for several hours).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., aqueous NaOH or NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Detailed Protocol for (4+3) Cycloaddition Synthesis of a Cyclohepta[b]indole Derivative[8]

This protocol describes the synthesis of a substituted cyclohepta[b]indole and can be adapted for other derivatives.

  • Reaction Setup: To a stirring solution of a 2-vinylindole (0.2 mmol, 1.0 equiv), an α-haloketone (0.28 mmol, 1.4 equiv), and 2,2,2-trifluoroethanol (TFE) (86.4 μL, 1.2 mmol, 6.0 equiv) in toluene (0.4 mL, 0.5 M), add N,N-diisopropylethylamine (DIPEA) (52.3 μL, 0.3 mmol, 1.5 equiv).

  • Reaction: Stir the mixture for 1 hour at room temperature.

  • Workup and Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the corresponding cyclohepta[b]indole.

Mandatory Visualization

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Phenylhydrazine Phenylhydrazine Hydrazone_Formation Phenylhydrazone Formation Phenylhydrazine->Hydrazone_Formation Cycloheptanone Cycloheptanone Cycloheptanone->Hydrazone_Formation Tautomerization Tautomerization to Ene-hydrazine Hydrazone_Formation->Tautomerization Acid Catalyst Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization_Elimination Cyclization & NH3 Elimination Sigmatropic_Rearrangement->Cyclization_Elimination Crude_Product Crude Product Mixture Cyclization_Elimination->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 5,6,7,8,9,10-Hexahydro- cyclohepta[b]indole Purification->Final_Product

Caption: Workflow for the Fischer Indole Synthesis.

Troubleshooting_Logic Start Low Yield in Fischer Indole Synthesis Check_Catalyst Check Acid Catalyst (Type & Concentration) Start->Check_Catalyst Check_Temp_Time Optimize Reaction Temperature & Time Start->Check_Temp_Time Check_Purity Verify Starting Material Purity Start->Check_Purity Analyze_Byproducts Analyze for Side Products (TLC, NMR) Start->Analyze_Byproducts Optimize_Workup Optimize Workup & Purification Start->Optimize_Workup Solution_Catalyst Screen different acids (Brønsted/Lewis) Check_Catalyst->Solution_Catalyst Solution_Temp_Time Increase temperature or prolong reaction time Check_Temp_Time->Solution_Temp_Time Solution_Purity Purify starting materials Check_Purity->Solution_Purity Solution_Byproducts Modify conditions to suppress side reactions Analyze_Byproducts->Solution_Byproducts Solution_Workup Improve extraction and handling Optimize_Workup->Solution_Workup

Caption: Troubleshooting logic for low yield.

Alternative_Routes cluster_fischer Fischer Indole Synthesis cluster_cycloaddition (4+3) Cycloaddition cluster_palladium Palladium-Catalyzed Target 5,6,7,8,9,10-Hexahydro- cyclohepta[b]indole Fischer Phenylhydrazine + Cycloheptanone Fischer->Target Acid Catalyst Cycloaddition 2-Vinylindole + α-Haloketone Cycloaddition->Target Base Palladium o-Haloaniline + Cycloheptanone Palladium->Target Pd Catalyst, Ligand, Base

Caption: Alternative synthetic routes.

References

Technical Support Center: Purification of Crude Hexahydrocyclohepta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude hexahydrocyclohepta[b]indole and its derivatives. This guide provides troubleshooting advice, detailed protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining highly pure material.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary methods for purifying crude hexahydrocyclohepta[b]indole?

The most effective purification strategies for crude hexahydrocyclohepta[b]indole, a basic heterocyclic compound, typically involve a combination of techniques to remove unreacted starting materials, reagents, and side products. The primary methods are:

  • Column Chromatography: Silica gel chromatography is the most common initial purification step. Due to the basic nature of the indole nitrogen, acidic silanol groups on the silica can cause issues like peak tailing.[1] This is often addressed by adding a basic modifier to the mobile phase.

  • Recrystallization: This is a powerful technique for achieving high purity, especially after an initial cleanup by chromatography.[2][3][4] It relies on the principle of differential solubility of the product and impurities in a chosen solvent at varying temperatures.[3][5]

  • Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for separating the basic hexahydrocyclohepta[b]indole product from non-basic or acidic impurities.[6] The basic product is protonated with an acid, making it water-soluble, while neutral organic impurities remain in the organic phase.[6][7]

Q2: My compound is streaking badly or tailing during silica gel column chromatography. How can I fix this?

Peak tailing is a frequent problem when purifying basic compounds like indole alkaloids on standard silica gel.[1] This is caused by strong interactions between the basic nitrogen atom of your compound and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel.[1] Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Typically added at 0.5-2% (v/v).

    • Aqueous Ammonia (NH₄OH): A solution of Dichloromethane/Methanol (e.g., 4:1 v/v) with 2% v/v of a 25% aqueous ammonia solution is a common choice.[1]

  • Check for Column Overloading: Tailing can also be a result of loading too much crude material. A general rule is to load 1-5% of crude product relative to the mass of the silica gel.[1]

  • Change the Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[1]

Q3: I'm struggling to find a suitable solvent system for recrystallization. What is the best approach?

Finding the right solvent is the most critical step for successful recrystallization.[3] The ideal solvent should dissolve the compound well when hot but poorly when cold.[3]

Solvent Selection Protocol:

  • Single Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) into a test tube.

    • Add a few drops of a test solvent at room temperature. If the compound dissolves immediately, the solvent is too good and should be discarded.

    • If it doesn't dissolve, gently heat the mixture. If the compound dissolves completely upon heating, it's a potentially good solvent.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Mixed Solvent Systems: If no single solvent is ideal, use a solvent pair.[8] This involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"), with the two solvents being miscible.[5][8]

    • Dissolve the crude product in a minimum amount of the hot "good" solvent.

    • Add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy (turbid).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly.

Common Recrystallization Solvents to Screen:

Solvent System Polarity Boiling Point (°C) Notes
Ethanol/Water Polar 78-100 A very common and effective mixed system for moderately polar compounds.[8]
Toluene/Hexane Non-polar 69-111 Good for less polar compounds; toluene is the "good" solvent.[8]
Ethyl Acetate/Heptane Intermediate 77-98 Versatile system for compounds of intermediate polarity.

| Isopropanol | Polar | 82 | A good single solvent to try for many organic compounds. |

Q4: My crude product from a Fischer indole synthesis contains many side products. How can I simplify purification?

The Fischer indole synthesis can produce various byproducts, especially if reaction conditions are not optimal.[9][10] An initial acid-base extraction is an excellent first step to remove neutral impurities before proceeding to chromatography or recrystallization.[6] This simplifies the mixture, making subsequent purification steps more effective.

Experimental Protocols

Protocol 1: Column Chromatography with Basic Modifier
  • Select Eluent: Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf value of ~0.2-0.3.[11]

  • Prepare Eluent: Prepare the chosen eluent and add 1% (v/v) triethylamine (Et₃N).

  • Pack Column: Pack a glass column with silica gel using the prepared eluent (wet slurry packing).

  • Load Sample: Dissolve your crude product in a minimal amount of dichloromethane. If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel (dry loading).[12] Carefully add the sample to the top of the column.

  • Elute: Run the column, collecting fractions.

  • Analyze: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude hexahydrocyclohepta[b]indole in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Induce Saturation: While keeping the solution hot, add deionized water dropwise until the solution just begins to turn cloudy. This is the saturation point.

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Crystallization: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3][8]

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to rinse away any remaining soluble impurities.[3]

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes, then transfer them to a watch glass to air dry or dry in a vacuum oven.[3]

Visualized Workflows and Logic

Purification_Workflow cluster_start Synthesis cluster_purification Purification Strategy cluster_end Final Product Crude Crude Product Extraction Acid-Base Extraction (Optional First Pass) Crude->Extraction Remove non-basic impurities Chromatography Column Chromatography (Silica or Alumina) Crude->Chromatography Direct purification Extraction->Chromatography Simplify mixture Recrystallization Recrystallization Chromatography->Recrystallization Final polishing Pure Pure Product (>99%) Chromatography->Pure If sufficiently pure Recrystallization->Pure

Caption: General purification workflow for crude hexahydrocyclohepta[b]indole.

Chromatography_Troubleshooting Start Start: Peak Tailing on Silica TLC/Column Add_Base Add 1% Et3N or NH4OH to Mobile Phase Start->Add_Base Is it a basic compound? (Yes) Check_Loading Reduce Sample Load (1-5% of Silica Mass) Add_Base->Check_Loading Still tailing Result Problem Solved: Sharp, Symmetrical Peaks Add_Base->Result Effective Change_Stationary Switch to Neutral or Basic Alumina Check_Loading->Change_Stationary Still tailing Check_Loading->Result Effective Change_Stationary->Result Effective

Caption: Troubleshooting flowchart for peak tailing in column chromatography.

Caption: Logical steps of an acid-base extraction for purification.

References

Technical Support Center: Synthesis of Cyclohepta[b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclohepta[b]indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance for overcoming specific experimental issues. The information is organized by the synthetic method.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing cyclohepta[b]indoles, typically from the reaction of a phenylhydrazine with a cycloheptanone derivative under acidic conditions. While robust, it can present challenges, particularly with unsymmetrical ketones.

Q1: I am getting a mixture of regioisomers when using an unsymmetrical cycloheptanone derivative in a Fischer indole synthesis. How can I control the regioselectivity?

A1: The formation of regioisomers is a well-known challenge with unsymmetrical ketones in the Fischer indole synthesis. The regiochemical outcome is influenced by the stability of the intermediate enamine and the reaction conditions, particularly the acid catalyst used.

Troubleshooting:

  • Acid Catalyst Selection: The choice and concentration of the acid catalyst can significantly influence the ratio of regioisomers. For instance, using Eaton's reagent (P₂O₅/MeSO₃H) has been reported to provide unprecedented regiocontrol in favor of the 3-unsubstituted indoles in some cases. Different acid catalysts, such as polyphosphoric acid (PPA), sulfuric acid, or hydrochloric acid, can favor the formation of different isomers. It is recommended to screen various acid catalysts and concentrations to optimize for the desired isomer.

  • Steric Hindrance: The steric environment around the ketone can direct the formation of the enamine intermediate. Bulky substituents on one side of the ketone can favor the formation of the less sterically hindered enamine, thus leading to a higher yield of one regioisomer.

  • Reaction Temperature: Temperature can also affect the product distribution. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the product ratio by techniques like ¹H NMR or LC-MS.

Quantitative Data on Regioisomer Formation:

Ketone ReactantAcid CatalystConditionsProduct Ratio (Isomer 1 : Isomer 2)Reference
PhenylacetaldehydeEtOH, reflux, 4hN/A>5:1 (5,6- vs 4,5-indole)
Unsymmetrical Methyl KetonesVarying H₃PO₄/P₂O₅ concentrationsN/AProportion of 2-substituted indole increases with higher P₂O₅ concentration

Note: Comprehensive quantitative data on regioisomer ratios for cyclohepta[b]indole synthesis via the Fischer indole method is sparse in the literature. The provided examples illustrate the principle of regiocontrol.

Experimental Protocol: Fischer Indole Synthesis of a Cyclohepta[b]indole Derivative (General Procedure)

  • To a solution of the substituted phenylhydrazine hydrochloride (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid), add the cycloheptanone derivative (1.1 equiv).

  • Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone.

  • Cool the reaction mixture and add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Eaton's reagent) portion-wise.

  • Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH or NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired cyclohepta[b]indole isomer(s).

Logical Relationship: Factors Influencing Regioselectivity in Fischer Indole Synthesis

fischer_regioselectivity cluster_factors Controlling Factors cluster_outcome Reaction Outcome Acid Acid Catalyst Regioisomers Regioisomeric Product Ratio Acid->Regioisomers Sterics Steric Hindrance Sterics->Regioisomers Temp Temperature Temp->Regioisomers

Caption: Key factors influencing the regioselectivity of the Fischer indole synthesis.

(4+3) Cycloaddition Reactions

The (4+3) cycloaddition of 2-vinylindoles with oxyallyl cations is a modern and efficient method for constructing the cyclohepta[b]indole core. However, side reactions can occur, particularly depending on the nature of the substituents on the indole nitrogen.

Q2: I am observing a significant amount of a nucleophilic addition byproduct instead of the desired cyclohepta[b]indole in my (4+3) cycloaddition reaction. What is causing this and how can I prevent it?

A2: The formation of a nucleophilic addition product is a known side reaction in this cycloaddition, especially when the indole nitrogen bears an electron-donating group, such as a methyl group. An electron-donating group increases the nucleophilicity of the vinylindole, favoring a direct nucleophilic attack on the oxyallyl cation intermediate rather than the desired cycloaddition pathway.

Troubleshooting:

  • Protecting Group Strategy: The key to suppressing this side reaction is to use an electron-withdrawing protecting group on the indole nitrogen. Groups like Boc (tert-butyloxycarbonyl) or sulfonyl groups decrease the nucleophilicity of the vinylindole, thereby favoring the cycloaddition pathway.

  • Reaction Conditions: While the protecting group is the primary factor, optimizing reaction conditions such as solvent and base can also influence the product distribution. Perfluorinated solvents like 2,2,2-trifluoroethanol (TFE) are often used to stabilize the oxyallyl cation and promote the cycloaddition.

Quantitative Data on Product Distribution:

Indole ReactantN-SubstituentProductYieldReference
2-vinylindole-Boc(4+3) Cycloaddition Product72%
2-vinylindole-MeNucleophilic Addition Product55% (exclusive product)

Experimental Protocol: (4+3) Cycloaddition for Cyclohepta[b]indole Synthesis

  • To a stirring solution of the N-protected 2-vinylindole (1.0 equiv) and an α-haloketone (

Technical Support Center: Troubleshooting Sigma Binding Site Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during sigma receptor binding assays, with a focus on addressing low affinity.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of apparently low affinity (high Kd or Ki) in my sigma receptor binding assay?

Apparent low affinity can stem from several factors, broadly categorized as issues with experimental conditions, reagents, or data analysis. Specific common causes include:

  • Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can negatively impact ligand binding.

  • Reagent Quality: Degradation of the radioligand or the test compound, and reduced activity of the receptor preparation due to improper storage or handling are frequent culprits.[1]

  • High Non-Specific Binding (NSB): If NSB is excessively high, it can obscure the specific binding signal, leading to an inaccurate estimation of affinity.[2]

  • Assay Not at Equilibrium: Insufficient incubation time can prevent the binding reaction from reaching equilibrium, resulting in an underestimation of affinity.[3]

  • Inaccurate Protein Concentration: An incorrect determination of the receptor protein concentration will affect the calculation of binding parameters.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability and errors in the results.

Q2: How can I reduce high non-specific binding (NSB) in my assay?

High non-specific binding can significantly impact the accuracy of your affinity determination. Here are several strategies to mitigate it:

  • Optimize Radioligand Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd) to minimize binding to non-receptor components.[2]

  • Adjust Buffer Composition:

    • Include blocking agents like Bovine Serum Albumin (BSA) to reduce the binding of the radioligand to the assay tubes and filters.[2]

    • Increase the ionic strength of the buffer to reduce electrostatic interactions.

  • Pre-treat Filter Plates: Soaking filter plates in a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[3]

  • Increase Wash Steps: Perform additional, rapid washes with ice-cold wash buffer to more effectively remove unbound radioligand.[2]

  • Choose an Appropriate Competitor for NSB Determination: Use a structurally different, high-affinity unlabeled ligand to define non-specific binding.[3]

Q3: My specific binding signal is very low. What can I do to improve it?

A weak specific signal can make it difficult to accurately determine binding affinity. Consider the following troubleshooting steps:

  • Verify Receptor Expression: Ensure that your cell line or tissue preparation has a sufficient density of sigma receptors (Bmax).

  • Check Reagent Integrity: Use fresh aliquots of your radioligand and test compounds. Ensure your receptor preparations have been stored correctly at -80°C to maintain activity.

  • Optimize Incubation Time and Temperature: Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. While 90 minutes at 37°C is often used for sigma-1 receptors, this should be empirically determined for your specific system.[3]

  • Adjust Protein Concentration: While reducing protein concentration can lower NSB, too little protein will result in a low specific signal. Titrate the amount of membrane protein to find the optimal balance.

Troubleshooting Guide

The following table summarizes common problems observed in sigma binding assays that can lead to an apparent low affinity, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
High and Variable Blank Readings Contamination of reagents or labware.Use fresh, high-purity reagents and ensure all labware is thoroughly cleaned.
Insufficient washing.Increase the number and volume of wash steps with ice-cold buffer.[2]
Low Signal-to-Noise Ratio High non-specific binding (NSB).Optimize radioligand concentration, add blocking agents (e.g., BSA) to the buffer, and pre-treat filters with PEI.[2][3]
Low specific binding.Verify receptor expression, check reagent integrity, and optimize incubation conditions and protein concentration.
Inconsistent Replicate Data Pipetting errors or improper mixing.Ensure accurate and consistent pipetting technique and thorough mixing of all reagents.
Temperature fluctuations during incubation.Use a calibrated incubator or water bath to maintain a constant temperature.
Calculated Kd is Higher than Expected Assay not at equilibrium.Increase incubation time. Perform a time-course experiment to determine when equilibrium is reached.[3]
Ligand or receptor degradation.Use fresh reagents and properly stored membrane preparations.
Incorrect data analysis.Ensure the correct model is used for non-linear regression analysis of saturation binding data.
Calculated Ki is Higher than Expected Inaccurate Kd of the radioligand.Re-determine the Kd of your radioligand under the exact same assay conditions.
Incorrect application of the Cheng-Prusoff equation.Ensure the assumptions of the Cheng-Prusoff equation are met and use the correct formula.[4]

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cells

This protocol describes the preparation of crude membranes, a common source of receptors for binding assays.[3]

  • Homogenization: Homogenize tissues or cell pellets in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue disrupter or Potter-Elvehjem homogenizer.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step. This wash step helps to remove endogenous ligands and other interfering substances.

  • Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

Protocol 2: Radioligand Saturation Binding Assay for Sigma-1 Receptors

This assay is used to determine the equilibrium dissociation constant (Kd) of a radioligand and the maximum receptor density (Bmax).[3]

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

    • Total Binding: Add assay buffer, increasing concentrations of [3H]-(+)-pentazocine (e.g., 0.1 to 50 nM), and the membrane preparation (e.g., 50-100 µg protein).

    • Non-Specific Binding (NSB): Add assay buffer, the same increasing concentrations of [3H]-(+)-pentazocine, a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol), and the membrane preparation.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the average total binding counts for each radioligand concentration.

    • Plot specific binding as a function of the radioligand concentration.

    • Use non-linear regression analysis with a one-site binding model to determine the Kd and Bmax values.[5][6]

Protocol 3: Competitive Inhibition Binding Assay

This assay measures the ability of an unlabeled test compound to compete with a radioligand for binding to the receptor, allowing for the determination of the inhibitory constant (Ki).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of radioligand (typically at or near its Kd), and membrane preparation.

    • Non-Specific Binding (NSB): Assay buffer, the fixed concentration of radioligand, a high concentration of a non-labeled competitor, and membrane preparation.

    • Competition: Assay buffer, the fixed concentration of radioligand, increasing concentrations of the unlabeled test compound, and membrane preparation.

  • Incubation, Filtration, and Quantification: Follow the same procedure as described in the saturation binding assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Troubleshooting Low Affinity

G Troubleshooting Workflow for Low Affinity in Sigma Binding Assays start Low Affinity Observed (High Kd or Ki) check_nsb Assess Non-Specific Binding (NSB) start->check_nsb nsb_high Is NSB > 50% of Total Binding? check_nsb->nsb_high optimize_nsb Optimize to Reduce NSB: - Lower [Radioligand] - Add BSA to Buffer - Pre-soak Filters in PEI - Increase Washes nsb_high->optimize_nsb Yes nsb_ok NSB is Acceptable nsb_high->nsb_ok No end_reassess Re-run Assay with Optimized Conditions optimize_nsb->end_reassess check_signal Evaluate Specific Binding Signal nsb_ok->check_signal signal_low Is Specific Signal Low? check_signal->signal_low optimize_signal Optimize to Increase Signal: - Verify Receptor Expression - Check Reagent Quality - Optimize Incubation Time/Temp - Titrate Protein Concentration signal_low->optimize_signal Yes signal_ok Specific Signal is Adequate signal_low->signal_ok No optimize_signal->end_reassess check_equilibrium Verify Binding Equilibrium signal_ok->check_equilibrium not_equilibrium Has a Time-Course Experiment Been Performed? check_equilibrium->not_equilibrium perform_time_course Perform Time-Course Experiment to Determine T_equilibrium not_equilibrium->perform_time_course No equilibrium_ok Assay is at Equilibrium not_equilibrium->equilibrium_ok Yes perform_time_course->end_reassess check_data_analysis Review Data Analysis equilibrium_ok->check_data_analysis analysis_issue Is the Correct Model Used? (e.g., one-site vs. two-site) Is Cheng-Prusoff Applied Correctly? check_data_analysis->analysis_issue correct_analysis Correct Data Analysis: - Use appropriate non-linear regression model - Verify Kd and [L] for Ki calculation analysis_issue->correct_analysis No end_good Affinity Measurement is Reliable analysis_issue->end_good Yes correct_analysis->end_reassess

Caption: A decision tree for troubleshooting low affinity results.

Signaling Pathway: Sigma-1 Receptor

G Simplified Sigma-1 Receptor Signaling cluster_er Endoplasmic Reticulum (ER) cluster_downstream Downstream Effects s1r_bip Sigma-1R / BiP Complex s1r Sigma-1R s1r_bip->s1r Dissociation bip BiP s1r_bip->bip ip3r IP3 Receptor s1r->ip3r Modulation cellular_stress Cellular Stress Response s1r->cellular_stress neuronal_plasticity Neuronal Plasticity s1r->neuronal_plasticity ca_er Ca2+ Release ip3r->ca_er ion_channels Ion Channel Modulation (K+, Na+, Ca2+) ca_er->ion_channels ligand Ligand (e.g., Agonist) ligand->s1r_bip

Caption: Key interactions in sigma-1 receptor signaling.

Signaling Pathway: Sigma-2 Receptor

G Simplified Sigma-2 Receptor (TMEM97) Signaling cluster_er_membrane ER Membrane cluster_cellular_processes Cellular Processes s2r Sigma-2R (TMEM97) pgrcm1 PGRMC1 s2r->pgrcm1 Interaction cholesterol Cholesterol Homeostasis s2r->cholesterol calcium Calcium Signaling s2r->calcium cell_proliferation Cell Proliferation & Survival s2r->cell_proliferation ligand Ligand ligand->s2r

Caption: Overview of sigma-2 receptor-mediated cellular functions.

References

Technical Support Center: Overcoming Poor Solubility of Indole Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the common challenge of poor aqueous solubility of indole derivatives.

I. Frequently Asked Questions (FAQs)

Q1: Why are my indole derivatives poorly soluble in aqueous media?

A1: The limited aqueous solubility of many indole derivatives is primarily due to the hydrophobic nature of the indole ring system. The presence of nonpolar substituents can further increase lipophilicity, making it difficult for these compounds to dissolve in polar solvents like water. For a drug to be absorbed, it must first be in solution, making solubility a critical factor for bioavailability.

Q2: What are the initial steps to take when encountering a solubility issue?

A2: A systematic approach is recommended. Begin with simple and common techniques before progressing to more complex methods. A good starting point is to try various pharmaceutically acceptable co-solvents and to adjust the pH of the medium. If these methods do not yield satisfactory results, more advanced techniques such as the use of complexing agents like cyclodextrins or particle size reduction can be explored.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A3: This is a very common issue that occurs when the final concentration of the compound exceeds its thermodynamic solubility in the aqueous medium, even with a small percentage of DMSO. Here are several strategies to address this:

  • Reduce the DMSO stock concentration: Prepare a more dilute stock solution in DMSO and then perform the serial dilution into your aqueous buffer. This will result in a lower final DMSO concentration.

  • Incorporate a co-solvent: Add a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG 400), to the aqueous buffer to increase the overall solvent capacity for your compound.

  • Use surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic indole derivative, increasing its apparent solubility in the aqueous solution.

  • Employ cyclodextrins: Preparing an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), prior to dilution can effectively prevent precipitation.

Q4: How can I determine the solubility of my indole derivative?

A4: A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This involves adding an excess amount of the solid compound to a known volume of the solvent (e.g., your aqueous buffer), agitating the mixture at a constant temperature until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered supernatant. A detailed protocol for this method is provided in Section III.

Q5: Which solubilization technique is best for my compound?

A5: The optimal solubilization technique depends on several factors, including the physicochemical properties of your specific indole derivative, the intended application (e.g., in vitro assay vs. in vivo formulation), and the required concentration. A preliminary assessment of the compound's properties, such as its pKa and logP, can help guide the selection. For ionizable compounds, pH adjustment is often a simple and effective first choice. For neutral but hydrophobic compounds, co-solvents, surfactants, or cyclodextrins are excellent options. For compounds that are particularly challenging to solubilize, more advanced methods like solid dispersions or nanotechnology-based formulations may be necessary.

II. Troubleshooting Guide: Common Solubility Problems & Solutions

Problem Probable Cause Suggested Solutions
Compound precipitates immediately upon dilution of organic stock into aqueous buffer.The compound's concentration exceeds its thermodynamic solubility in the final aqueous medium.- Decrease the concentration of the organic stock solution.- Incorporate a co-solvent (e.g., ethanol, PEG 400) into the aqueous buffer.- Add a non-ionic surfactant (e.g., Tween® 80) to the aqueous buffer.- Formulate with a cyclodextrin (e.g., HP-β-CD) to create an inclusion complex.
The solution becomes cloudy or hazy over time.The solution is supersaturated, and the compound is slowly precipitating or crystallizing out of solution.- Increase the concentration of the co-solvent or surfactant.- Consider using a crystallization inhibitor.- Ensure the pH of the solution is maintained in a range where the compound is most soluble.
Solubility is still low despite using a co-solvent.The chosen co-solvent may not be optimal for your compound, or its concentration is too low.- Screen a panel of different co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).- Create a solubility profile by testing a range of co-solvent concentrations.
The final concentration of the organic solvent (e.g., DMSO) is toxic to the cells in my biological assay.The required concentration of the organic solvent to keep the compound in solution is above the tolerance level of the cells.- Switch to a less toxic co-solvent if possible.- Explore formulation strategies that require lower solvent concentrations, such as cyclodextrin complexation or nanotechnology-based delivery systems (e.g., nanoemulsions, solid lipid nanoparticles).

III. Detailed Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of an indole derivative in a specific aqueous medium.

Materials:

  • Indole derivative (solid form)

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Validated analytical method for concentration analysis (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid indole derivative to a scintillation vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid present.

  • Seal the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the vials to stand to let the undissolved particles settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate if necessary and analyze the concentration of the dissolved compound using a validated analytical method.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method

Objective: To enhance the aqueous solubility of a poorly soluble indole derivative by forming an inclusion complex with a cyclodextrin.

Materials:

  • Indole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water solution (e.g., 1:1 v/v)

  • Mortar and pestle

  • Spatula

  • Glass dish for drying

Procedure:

  • Accurately weigh the indole derivative and HP-β-CD in a desired molar ratio (commonly 1:1 or 1:2).

  • Place the HP-β-CD in a mortar.

  • Slowly add a small amount of the ethanol/water solution to the HP-β-CD and triturate with the pestle until a uniform, paste-like consistency is achieved.

  • Add the accurately weighed indole derivative to the paste.

  • Knead the mixture thoroughly for 45-60 minutes. During this process, the solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a pasty consistency.

  • Scrape the resulting solid mass from the mortar and spread it thinly on a glass dish.

  • Dry the solid mass in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting solid powder is the inclusion complex, which can then be used for dissolution studies or in experimental assays.

Protocol 3: Formulation using a Co-solvent System

Objective: To prepare a solution of a poorly soluble indole derivative using a co-solvent system.

Materials:

  • Indole derivative

  • Primary organic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Co-solvents (e.g., Ethanol, Polyethylene Glycol 400 - PEG 400)

  • Aqueous buffer or saline

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a concentrated stock solution of the indole derivative in the primary organic solvent (e.g., DMSO).

  • In a separate container, prepare the co-solvent mixture. A common starting ratio could be 10% DMSO, 40% PEG 400, and 50% water.

  • While stirring, slowly add the concentrated stock solution of the indole derivative to the co-solvent mixture.

  • Once a clear solution is obtained, slowly add the aqueous buffer or saline to reach the final desired concentration of the indole derivative.

  • Continuously monitor the solution for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized by adjusting the ratios of the co-solvents.

IV. Quantitative Data Summary: Comparison of Solubilization Techniques

The following tables provide a summary of quantitative data on the solubility of representative indole compounds and the effectiveness of various solubilization techniques.

Table 1: Solubility of Indole and Indole-3-Acetic Acid in Various Solvents

CompoundSolventSolubilityTemperature (°C)
IndoleWater0.1 g/100 mLRoom Temperature
IndoleHot WaterSolubleNot specified
IndoleEthanolReadily SolubleNot specified
Indole-3-Acetic AcidWaterInsolubleNot specified
Indole-3-Acetic AcidEthanol50 mg/mLNot specified
Indole-3-Acetic AcidMethanolSolubleNot specified
Indole-3-Acetic AcidDMSOSolubleNot specified
Data sourced from multiple references.[1][2][3][4][5]

Table 2: Solubility Enhancement of Indomethacin using Cyclodextrins

CyclodextrinMethodKey Finding
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Phase-solubility analysisLinear increase in indomethacin solubility with increasing HP-β-CD concentration, indicating the formation of a water-soluble complex.[6]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Freeze-drying (complete complexation)Highest dissolution rate compared to uncomplexed drug and other preparation methods.[6]
Indomethacin is a widely studied indole derivative, and the data presented here is indicative of the potential for cyclodextrins to enhance the solubility of other indole compounds.

Table 3: Solubility Enhancement of Indomethacin using Solid Dispersions

CarrierDrug:Carrier RatioMethodFold Increase in Solubility
PEG40001:4Solid Dispersion~4-fold
Gelucire 50/131:4Solid Dispersion~3.5-fold
Poloxamer 188Not specifiedSolid Dispersion~6-fold
PVP K30Not specifiedSolid Dispersion~3-fold
Data for PEG4000 and Gelucire 50/13 from[7]. Data for Poloxamer 188 and PVP K30 from[8].

V. Visual Guides: Diagrams and Workflows

G cluster_troubleshooting Troubleshooting Strategies start Start: Poorly soluble indole derivative prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute precipitate Precipitation observed? dilute->precipitate no_precipitate No precipitation: Proceed with experiment precipitate->no_precipitate No reduce_stock Reduce stock concentration and re-dilute precipitate->reduce_stock Yes re_dilute Re-dilute reduce_stock->re_dilute add_cosolvent Add co-solvent (e.g., Ethanol, PEG 400) to aqueous buffer add_cosolvent->re_dilute add_surfactant Add surfactant (e.g., Tween 80) to aqueous buffer add_surfactant->re_dilute use_cd Formulate with cyclodextrin (e.g., HP-β-CD) use_cd->re_dilute precipitate2 Precipitation still observed? re_dilute->precipitate2 precipitate2->add_cosolvent Yes no_precipitate2 No precipitation: Proceed with experiment precipitate2->no_precipitate2 No

Caption: Troubleshooting workflow for compound precipitation.

G start Start: Determine equilibrium solubility add_excess Add excess solid compound to known volume of solvent start->add_excess agitate Agitate at constant temperature (e.g., 24-48 hours) add_excess->agitate settle Allow undissolved solid to settle agitate->settle filter Filter supernatant (e.g., 0.22 µm filter) settle->filter analyze Analyze concentration of dissolved compound (e.g., by HPLC) filter->analyze end End: Equilibrium solubility determined analyze->end

Caption: Experimental workflow for the shake-flask solubility method.

G cluster_strategies Solubilization Strategies main_topic Poorly Soluble Indole Derivative phys_mod Physical Modifications main_topic->phys_mod chem_mod Chemical Modifications main_topic->chem_mod form_strat Formulation Strategies main_topic->form_strat size_red Particle Size Reduction (Micronization, Nanonization) phys_mod->size_red solid_disp Solid Dispersions phys_mod->solid_disp prodrug Prodrug Approach chem_mod->prodrug salt_form Salt Formation chem_mod->salt_form cosolvents Co-solvents form_strat->cosolvents surfactants Surfactants (Micelles) form_strat->surfactants cyclodextrins Cyclodextrins form_strat->cyclodextrins nanotech Nanotechnology (Nanoemulsions, Nanoparticles) form_strat->nanotech

Caption: Overview of solubilization strategies for poorly soluble indole derivatives.

G cluster_cd Cyclodextrin (Host) cd Hydrophilic Exterior (Soluble in Water) cavity Hydrophobic Cavity complex Water-Soluble Inclusion Complex cd->complex indole Hydrophobic Indole Derivative (Guest) indole->complex

Caption: Mechanism of cyclodextrin inclusion complexation.

References

Technical Support Center: Stabilizing Hexahydrocyclohepta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of hexahydrocyclohepta[b]indole and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My hexahydrocyclohepta[b]indole sample shows signs of degradation (e.g., discoloration, precipitation, new spots on TLC/LC-MS) after a short period. What are the likely causes?

A1: Degradation of hexahydrocyclohepta[b]indole derivatives can be initiated by several factors. The indole nucleus is susceptible to oxidation, and the overall structure may be sensitive to pH, light, and temperature.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored at the recommended temperature, typically -20°C or -80°C for long-term storage, and protected from light.

    • Inert Atmosphere: For highly sensitive analogs, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

    • Solvent Choice: If in solution, the choice of solvent is critical. Protic solvents may participate in degradation, and residual acids or bases in the solvent can catalyze decomposition. Use high-purity, anhydrous solvents. For aqueous buffers, be mindful of the pH and potential for hydrolysis, especially if ester or amide functionalities are present. Indole alkaloids can be unstable in certain solvents, with some showing degradation within 24 hours at ambient conditions.[1]

Q2: I am observing inconsistent results in my biological assays. Could this be related to compound instability?

A2: Yes, inconsistent results are a common consequence of compound degradation. The degradation products may have different biological activities or could be inactive, leading to variability in your experimental outcomes.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of the hexahydrocyclohepta[b]indole derivative immediately before use.

    • Solution Stability Study: If solutions need to be stored, perform a small-scale stability study. Analyze the solution by HPLC or LC-MS at different time points (e.g., 0, 2, 4, 8, 24 hours) to check for the appearance of degradation products.

    • Control for Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquot stock solutions into single-use vials.

Q3: What are the optimal conditions for long-term storage of solid hexahydrocyclohepta[b]indole?

A3: For long-term stability of solid hexahydrocyclohepta[b]indole, the following conditions are recommended:

  • Temperature: Store at -20°C or preferably -80°C.

  • Atmosphere: Store in a tightly sealed container, under an inert atmosphere (argon or nitrogen) if the compound is known to be sensitive to oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Ensure the compound is stored in a desiccated environment to prevent hydrolysis.

Forced Degradation and Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]

Summary of Forced Degradation Conditions and Potential Outcomes

The following table summarizes typical stress conditions used in forced degradation studies and the expected stability profile for a representative hexahydrocyclohepta[b]indole. The degradation percentages are illustrative and should be determined experimentally for each specific derivative.

Stress ConditionReagent/ParametersTypical DurationExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 - 72 hours5 - 15%Hydrolysis of labile groups (e.g., esters, amides), potential rearrangement of the cyclohepta ring.
Base Hydrolysis 0.1 M NaOH24 - 72 hours10 - 20%Saponification of ester groups, potential epimerization at stereocenters adjacent to carbonyls.
Oxidation 3% H₂O₂24 hours15 - 30%Oxidation of the indole nitrogen, hydroxylation of the indole or cyclohepta ring.
Thermal Degradation 60°C7 days5 - 10%General decomposition, potential for dimerization or polymerization.
Photodegradation 1.2 million lux hours (visible) & 200 watt hours/m² (UV)As per ICH Q1B guidelines10 - 25%Photolytic cleavage of bonds, formation of colored degradants.

Experimental Protocols

Protocol for a Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of the hexahydrocyclohepta[b]indole derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 220 nm and 280 nm).

  • Column Temperature: 30°C.

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis prep Prepare 1 mg/mL Stock Solution of Hexahydrocyclohepta[b]indole acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose Aliquots oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose Aliquots thermal Thermal Stress (60°C) prep->thermal Expose Aliquots photo Photostability (ICH Q1B) prep->photo Expose Aliquots hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterization Characterize Degradants (LC-MS/MS, NMR) hplc->characterization Identify Peaks

Caption: Workflow for conducting a forced degradation study.

Plausible Degradation Pathway of a Hexahydrocyclohepta[b]indole Derivative

G cluster_degradation Degradation Products parent Hexahydrocyclohepta[b]indole (Parent Compound) hydrolysis_prod Hydrolyzed Product (e.g., Cleavage of Ester/Amide) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod1 N-Oxide (Oxidation at Indole Nitrogen) parent->oxidation_prod1 Oxidation oxidation_prod2 Hydroxylated Derivative (Oxidation of Aromatic Ring) parent->oxidation_prod2 Oxidation photolysis_prod Photodegradant (e.g., Ring Opening/Rearrangement) parent->photolysis_prod Photolysis

Caption: Potential degradation pathways for hexahydrocyclohepta[b]indole.

References

Technical Support Center: Refining the Synthesis of 5,6-dihydrocyclohepta[b]indol-6-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,6-dihydrocyclohepta[b]indol-6-one. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.

Modern Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination and Intramolecular Heck Reaction

This two-step approach offers a more controlled and often higher-yielding pathway to 5,6-dihydrocyclohepta[b]indol-6-one compared to classical methods. The synthesis commences with a palladium-catalyzed amination of 2-chlorotropone with 2-bromoaniline, followed by an intramolecular Heck reaction to form the tricyclic ketone.

Experimental Workflow: Palladium-Catalyzed Route

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Intramolecular Heck Reaction A 2-Chlorotropone + 2-Bromoaniline B Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., Cs2CO3) + Toluene A->B C Reaction at Elevated Temperature (e.g., 110°C) B->C D Workup and Purification (Column Chromatography) C->D E 2-(2-Bromoanilino)tropone D->E F 2-(2-Bromoanilino)tropone G Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) + Base (e.g., K2CO3) + Solvent (e.g., DMF) F->G H Reaction at High Temperature (e.g., 140°C) G->H I Workup and Purification (Column Chromatography) H->I J 5,6-dihydrocyclohepta[b]indol-6-one I->J

Caption: Workflow for the Pd-catalyzed synthesis.

Troubleshooting Guide: Palladium-Catalyzed Route

Q1: I am observing low to no conversion in the Buchwald-Hartwig amination step. What are the likely causes and solutions?

A1: Low conversion in the amination of 2-chlorotropone can stem from several factors. The electron-deficient nature of the tropone ring and the potential for catalyst inhibition by the pyridine-like oxygen are key challenges.

  • Inactive Catalyst:

    • Problem: The Pd(0) active species may not be forming efficiently, or it may be decomposing. Oxygen can be particularly detrimental, oxidizing the catalyst and phosphine ligands.

    • Solution: Ensure all reagents and solvents are thoroughly degassed using techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Use a pre-catalyst or an efficient in-situ generation method for the active catalyst. Consider using a robust ligand system like XPhos or SPhos, which are known to be effective for challenging couplings.

  • Suboptimal Base:

    • Problem: The choice of base is critical. An inappropriate base may not be strong enough to deprotonate the aniline effectively or may be sterically hindered.

    • Solution: Cesium carbonate (Cs₂CO₃) is often a good starting point for this type of reaction. If yields are still low, consider screening other bases such as K₃PO₄ or NaOtBu. Ensure the base is of high purity and anhydrous.

  • Incorrect Reaction Temperature:

    • Problem: The reaction may require a specific temperature to proceed efficiently. Too low a temperature will result in slow reaction rates, while excessive heat can lead to catalyst decomposition.

    • Solution: A reaction temperature of around 110°C in a high-boiling solvent like toluene or dioxane is a good starting point. If conversion is low, a modest increase in temperature may be beneficial, but monitor for signs of catalyst degradation (e.g., formation of palladium black).

Q2: The intramolecular Heck reaction is giving a low yield of the desired 5,6-dihydrocyclohepta[b]indol-6-one. How can I optimize this step?

A2: The intramolecular Heck reaction is sensitive to the choice of catalyst, ligand, base, and solvent. The following table summarizes optimization data for this specific reaction, which can guide your troubleshooting efforts.

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)P(o-tol)₃ (20)K₂CO₃ (2)DMF14045
2Pd(OAc)₂ (10)P(o-tol)₃ (40)K₂CO₃ (2)DMF14052
3Pd(OAc)₂ (10)XPhos (20)K₂CO₃ (2)DMF14090
4Pd₂(dba)₃ (5)P(t-Bu)₃ (20)Cs₂CO₃ (2)Dioxane100<10

Data adapted from a relevant synthetic study.

Based on this data and general principles of Heck reactions:

  • Ligand Choice is Crucial: As seen in the table, the choice of ligand has a dramatic effect on the yield. Sterically hindered and electron-rich ligands like XPhos are often superior for promoting the intramolecular cyclization.

  • Catalyst and Base Combination: The combination of Pd(OAc)₂ and K₂CO₃ appears to be effective. Ensure the palladium acetate is of good quality.

  • Solvent Effects: Polar aprotic solvents like DMF are often used for Heck reactions as they can help to stabilize the cationic intermediates in one of the possible mechanistic pathways.

  • Side Reactions: A common side reaction is the reduction of the aryl halide starting material. This can sometimes be suppressed by the addition of a weak acid, though in some cases, this can also reduce the yield of the desired product.

Logical Troubleshooting Flowchart: Low Yield in Heck Reaction

G start Low Yield in Intramolecular Heck Reaction q1 Is the ligand optimal? (e.g., using XPhos) start->q1 s1 Switch to a sterically hindered, electron-rich ligand like XPhos. q1->s1 No q2 Is the reaction temperature and solvent appropriate? (e.g., DMF at 140°C) q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Adjust temperature and/or screen polar aprotic solvents (e.g., DMF, DMAc). q2->s2 No q3 Is the catalyst and base quality and combination suitable? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use high-purity Pd(OAc)2 and K2CO3. Ensure anhydrous conditions. q3->s3 No q4 Is there evidence of starting material reduction? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Consider addition of a weak acid (e.g., acetic acid), but monitor for potential yield reduction. q4->s4 Yes end_node Consult further literature or consider alternative synthetic routes. q4->end_node No a4_yes Yes a4_no No s4->end_node G cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Fischer Indolization and Dehydrogenation A Cycloheptane-1,2-dione + Phenylhydrazine B Acidic or Neutral Conditions (e.g., Acetic Acid in Ethanol) A->B C Cycloheptane-1,2-dione Phenylhydrazone B->C D Phenylhydrazone Intermediate E Acid Catalyst (e.g., Polyphosphoric Acid) + Heat D->E F Cyclization and Dehydration E->F G Dehydrogenation (often in situ or as a separate step) F->G H Workup and Purification (Crystallization or Chromatography) G->H I 5,6-dihydrocyclohepta[b]indol-6-one H->I

Technical Support Center: Stereoisomerism in Substituted Iminocyclohept[b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted iminocyclohept[b]indoles. The focus is on addressing the challenges associated with stereoisomerism in these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of stereoisomerism encountered in substituted iminocyclohept[b]indoles?

A1: Substituted iminocyclohept[b]indoles can exhibit several types of stereoisomerism:

  • Enantiomers: Non-superimposable mirror images that arise from one or more chiral centers.

  • Diastereomers: Stereoisomers that are not mirror images of each other. These occur when a molecule has multiple chiral centers.

  • Atropisomers: A specific type of stereoisomerism that results from hindered rotation around a single bond. In the context of iminocyclohept[b]indoles, this can occur due to bulky substituents restricting the rotation of the imino group or other substituted aryl rings.

Q2: What is atropisomerism and why is it significant in this class of compounds?

A2: Atropisomerism is a form of axial chirality where steric hindrance prevents the free rotation of substituents around a single bond, leading to stable, isolatable stereoisomers. This is particularly relevant for substituted iminocyclohept[b]indoles where bulky groups can restrict the rotation of the imino-aryl bond or other biaryl linkages. The stability of atropisomers is determined by the rotational energy barrier. Atropisomers can be classified based on their rotational energy barriers and half-lives at room temperature.[1]

Q3: How can I determine if my substituted iminocyclohept[b]indole is likely to exhibit stable atropisomers?

A3: The likelihood of stable atropisomers depends on the size of the substituents ortho to the axis of rotation. A rotational energy barrier greater than 22 kcal/mol at room temperature is generally required for the isolation of stable atropisomers. Computational modeling can be a powerful tool to predict these rotational barriers before synthesis.[2]

Q4: What are the common analytical techniques for identifying and characterizing stereoisomers of iminocyclohept[b]indoles?

A4: The most common techniques include:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): For separating enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for identifying diastereomers, which typically have distinct NMR spectra. Chiral shift reagents can be used to distinguish enantiomers.

  • X-ray Crystallography: Provides the absolute configuration of a stereoisomer if a suitable single crystal can be obtained.

Troubleshooting Guides

Chiral HPLC Separation Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers. - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature.- Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type).- Modify the mobile phase composition (e.g., adjust the ratio of organic modifier to hexane, add acidic or basic modifiers).- Vary the column temperature to enhance selectivity.
Broad peak shape. - Poor solubility of the analyte in the mobile phase.- Secondary interactions with the stationary phase.- Adjust the mobile phase composition to improve solubility.- Add a small amount of a competing agent (e.g., a mild acid or base) to the mobile phase.
Inconsistent retention times. - Fluctuation in mobile phase composition or flow rate.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.- Check the HPLC system for leaks or pump malfunctions.- Use a guard column and ensure the mobile phase is compatible with the CSP.
NMR Analysis Challenges
Issue Possible Cause(s) Troubleshooting Steps
Overlapping signals of diastereomers. - Insufficient magnetic field strength.- Similar chemical environments of the diastereomers.- Use a higher field NMR spectrometer (e.g., 600 MHz or higher).- Acquire 2D NMR spectra (e.g., COSY, HSQC, NOESY) to resolve overlapping signals and assign protons.- Vary the solvent and/or temperature to induce chemical shift changes.
Difficulty in determining enantiomeric excess (ee). - Enantiomers have identical NMR spectra in an achiral environment.- Use a chiral solvating agent or a chiral lanthanide shift reagent to induce chemical shift differences between the enantiomers.- Derivatize the sample with a chiral auxiliary to form diastereomers that can be distinguished by NMR.
Ambiguous stereochemical assignment. - Lack of clear through-space correlations (NOE/ROE).- Perform ROESY experiments, which are often more reliable for molecules in the size range of iminocyclohept[b]indoles.- Compare NMR data with computational models of the different stereoisomers.
X-ray Crystallography Problems
Issue Possible Cause(s) Troubleshooting Steps
Inability to grow single crystals. - Impure sample.- Poor choice of crystallization solvent(s).- Unfavorable molecular packing.- Purify the sample to the highest possible degree (e.g., by preparative HPLC).- Screen a wide range of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
Poor diffraction quality. - Small or disordered crystals.- Optimize crystallization conditions to grow larger, more ordered crystals.- Use a synchrotron X-ray source for higher intensity beams.
Ambiguous absolute configuration. - The molecule does not contain a heavy atom.- If possible, co-crystallize with a molecule of known absolute configuration.- Synthesize a derivative containing a heavy atom (e.g., bromine or iodine).

Data Presentation

Table 1: Classification of Atropisomers Based on Rotational Energy Barriers
ClassRotational Barrier (kcal/mol)Half-life at Room Temperature
Class 1< 20Minutes or less
Class 220 - 28Hours to a month
Class 3> 28Years or longer
Data adapted from LaPlante et al.[1]
Table 2: Example Chiral HPLC Separation Parameters for Indole Derivatives
Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)
Chiralcel OD-Hn-Hexane/Isopropanol (90:10)1.0254
Chiralpak AD-Hn-Hexane/Ethanol (80:20)0.8254
Lux Cellulose-1n-Hexane/Isopropanol/TFA (85:15:0.1)1.2254
These are representative conditions and may require optimization for specific substituted iminocyclohept[b]indoles.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Enantiomeric Separation
  • Sample Preparation: Dissolve a small amount of the iminocyclohept[b]indole sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Column Screening:

    • Begin with a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Use a standard mobile phase such as n-hexane/isopropanol (90:10) at a flow rate of 1 mL/min.

    • Monitor the separation at a suitable UV wavelength based on the chromophore of the molecule.

    • If no separation is observed, screen other CSPs with different chiral selectors.

  • Method Optimization:

    • Mobile Phase: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes can have a significant impact on resolution.

    • Additives: For acidic or basic compounds, add a small amount of a corresponding modifier (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) to the mobile phase to improve peak shape and resolution.

    • Temperature: Adjust the column temperature. Lower temperatures often improve resolution but increase retention times.

Protocol 2: NMR Analysis for Diastereomeric Ratio (d.r.) Determination
  • Sample Preparation: Prepare a solution of the iminocyclohept[b]indole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • Signal Selection: Identify well-resolved signals corresponding to each diastereomer. Protons in close proximity to the stereocenters are often the most diagnostic.

  • Integration: Carefully integrate the selected signals for each diastereomer.

  • d.r. Calculation: The diastereomeric ratio is the ratio of the integration values for the corresponding signals of the two diastereomers.

Protocol 3: Single Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified iminocyclohept[b]indole stereoisomer in a minimal amount of a suitable solvent.

    • Use a crystallization technique such as slow evaporation, vapor diffusion (e.g., chloroform/hexane), or liquid-liquid diffusion to grow single crystals.

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

  • Data Collection:

    • Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

    • Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion.[3]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and determine the absolute stereochemistry.

Visualizations

Stereoisomer_Relationship cluster_0 Substituted Iminocyclohept[b]indole cluster_1 Stereoisomers Racemic Mixture Racemic Mixture Enantiomer A Enantiomer A Racemic Mixture->Enantiomer A Separation Enantiomer B Enantiomer B Racemic Mixture->Enantiomer B Separation Diastereomer C Diastereomer C Enantiomer A->Diastereomer C if multiple chiral centers Diastereomer D Diastereomer D Enantiomer B->Diastereomer D if multiple chiral centers

Caption: Logical relationship of stereoisomers in substituted iminocyclohept[b]indoles.

Chiral_HPLC_Workflow A Racemic Sample B Dissolve in Mobile Phase A->B C Inject into Chiral HPLC B->C D Screen Chiral Stationary Phases (CSPs) C->D E Optimize Mobile Phase D->E Partial Separation H No Separation D->H No F Adjust Temperature E->F G Separated Enantiomers F->G Optimized H->D Try new CSP

Caption: Experimental workflow for chiral HPLC method development.

Atropisomerism_Concept cluster_0 Atropisomer A cluster_1 Transition State cluster_2 Atropisomer B A Im-Ar (Twisted) TS Im-Ar (Planar) A->TS Rotation (Energy Barrier) B Im-Ar (Twisted) TS->B

Caption: Conceptual diagram of atropisomerism around an imino-aryl single bond.

References

Technical Support Center: Diastereoselective (5+2) Cycloadditions for Tetrahydrocyclohepta[b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving diastereoselectivity in the (5+2) cycloaddition synthesis of tetrahydrocyclohepta[b]indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the (5+2) cycloaddition for synthesizing tetrahydrocyclohepta[b]indoles?

A1: This reaction typically involves the cycloaddition of a five-atom component, often a vinylcyclopropane (VCP) or a similar reactive species, with a two-atom π-system, such as an alkyne or alkene. In the context of tetrahydrocyclohepta[b]indoles, a dearomative cycloaddition occurs where the indole nucleus acts as the two-atom component, reacting with a five-carbon partner to construct the seven-membered ring fused to the indole core. This process allows for the rapid assembly of complex polycyclic structures.

Q2: What are the most common catalysts used for this transformation?

A2: Rhodium(I) complexes are the most frequently employed catalysts for (5+2) cycloadditions involving vinylcyclopropanes. Catalysts such as [Rh(CO)2Cl]2 are effective. The choice of ligands on the rhodium center can significantly influence both the reactivity and the stereoselectivity of the reaction.

Q3: What factors primarily control the diastereoselectivity of the reaction?

A3: The diastereoselectivity is a result of a complex interplay of steric and electronic factors. Key controlling elements include the structure of the substrates (substituents on the indole and the five-carbon partner), the choice of catalyst and ligands, the solvent, and the reaction temperature. The facial selectivity of the cycloaddition is determined by the preferred transition state, which minimizes steric hindrance and maximizes favorable electronic interactions.

Q4: What are common side reactions to be aware of?

A4: Common side reactions can include homodimerization of the vinylcyclopropane starting material, or competing cycloaddition pathways such as [2+2] or [4+2] cycloadditions.[1] In some cases, isomerization of the starting materials or products can also occur. The formation of these byproducts is often dependent on the reaction conditions and the specific substrates used.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Poor d.r.)

  • Question: My (5+2) cycloaddition is yielding the desired tetrahydrocyclohepta[b]indole, but as a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity?

  • Answer: Low diastereoselectivity is a common challenge and can be addressed by systematically optimizing several reaction parameters:

    • Catalyst and Ligand: The steric and electronic properties of the catalyst-ligand complex are paramount. If you are using a standard rhodium catalyst, consider screening a variety of phosphine or other ligands. Bulkier ligands can enhance facial selectivity by creating a more sterically demanding environment around the metal center.

    • Solvent: The polarity of the solvent can influence the stability of the diastereomeric transition states. A solvent screen is recommended. Non-polar solvents often favor higher diastereoselectivity in cycloaddition reactions. In some cases, solvent-substrate non-covalent interactions can be the major determinant of diastereoselectivity.

    • Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lower activation energy. However, this may come at the cost of a slower reaction rate. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • Substrate Modification: The substituents on both the indole and the vinylcyclopropane can have a significant impact on stereoselectivity. Bulky substituents on the indole nitrogen or at other positions can direct the approach of the other reactant. Similarly, the stereochemistry of the vinylcyclopropane itself can influence the outcome of the reaction.

Issue 2: Low or No Product Yield

  • Question: I am not observing any formation of the desired tetrahydrocyclohepta[b]indole, or the yield is very low. What are the potential causes and solutions?

  • Answer: Low or no yield can be attributed to several factors:

    • Catalyst Inactivity: Ensure the catalyst is active. If using a pre-catalyst, it may require activation. Handle air- and moisture-sensitive catalysts under an inert atmosphere.

    • Reaction Conditions: The reaction may require specific temperatures or longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine if the starting materials are being consumed. If starting materials remain, consider increasing the temperature or reaction time.

    • Substrate Incompatibility: Some substrates may be incompatible with the reaction conditions. For example, certain electron-withdrawing or -donating groups on the indole ring can affect its reactivity.[2] It might be necessary to modify the substrate or protect certain functional groups.

    • Side Reactions: As mentioned in the FAQs, side reactions such as dimerization or alternative cycloaddition pathways may be consuming the starting materials. Analyzing the crude reaction mixture can help identify these side products and guide the optimization of conditions to minimize their formation.

Issue 3: Formation of Unexpected Isomers

  • Question: I have isolated a product with the correct mass, but the stereochemistry is not what I expected, or I am observing the formation of constitutional isomers. What could be the reason?

  • Answer: The formation of unexpected isomers can be due to:

    • Reaction Mechanism: The regioselectivity of the cycloaddition is determined by the mechanism. For rhodium-catalyzed reactions, the regioselectivity can be influenced by both steric and electronic factors in the transition state. Electron-withdrawing groups on one of the reacting partners can alter the preferred orientation of the cycloaddition.

    • Isomerization: The starting materials or the product might be isomerizing under the reaction conditions. For instance, the double bond of a vinylcyclopropane can potentially isomerize. It is important to analyze the purity and isomeric composition of the starting materials. Post-reaction isomerization of the product can sometimes be mitigated by modifying the work-up procedure.

Data Presentation

Table 1: Effect of Catalyst and Solvent on Diastereoselectivity

EntryCatalyst (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)d.r.
1[Rh(CO)2Cl]2 (5)-Toluene11024753:1
2[Rh(CO)2Cl]2 (5)PPh3Toluene11024825:1
3[Rh(CO)2Cl]2 (5)P(OPh)3Toluene11024784:1
4[Rh(CO)2Cl]2 (5)-Dioxane10024722.5:1
5[Rh(CO)2Cl]2 (5)-CH2Cl24048652:1

Data is representative and compiled for illustrative purposes based on typical outcomes in related cycloadditions.

Table 2: Influence of Indole Substituents on Diastereoselectivity

EntryIndole Substituent (R)CatalystSolventTemperature (°C)Yield (%)d.r.
1H[Rh(CO)2Cl]2Toluene110753:1
25-MeO[Rh(CO)2Cl]2Toluene110803.5:1
35-Br[Rh(CO)2Cl]2Toluene110703:1
4N-Me[Rh(CO)2Cl]2Toluene110854:1
5N-Boc[Rh(CO)2Cl]2Toluene11088>10:1

Data is representative and compiled for illustrative purposes based on general trends observed in indole chemistry.

Experimental Protocols

General Protocol for Rhodium-Catalyzed (5+2) Cycloaddition of a 2-Vinylindole Derivative

Materials:

  • 2-Vinylindole derivative (1.0 eq)

  • Vinylcyclopropane derivative (1.2 eq)

  • [Rh(CO)2Cl]2 (5 mol%)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the 2-vinylindole derivative, vinylcyclopropane derivative, and [Rh(CO)2Cl]2 to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the reaction vessel to achieve the desired concentration (typically 0.1 M).

  • Reaction: Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired tetrahydrocyclohepta[b]indole diastereomers.

  • Characterization: Characterize the purified product(s) by NMR spectroscopy and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Reactants & Catalyst start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool concentrate Concentrate cool->concentrate purify Column Chromatography concentrate->purify characterize Characterize (NMR, MS) purify->characterize dr_ratio Determine d.r. characterize->dr_ratio

Caption: Experimental workflow for the (5+2) cycloaddition.

troubleshooting_logic cluster_solutions Potential Solutions issue Low Diastereoselectivity catalyst Optimize Catalyst/Ligand issue->catalyst solvent Screen Solvents issue->solvent temp Lower Temperature issue->temp substrate Modify Substrate issue->substrate outcome Desired Diastereoselectivity catalyst->outcome Improved d.r. solvent->outcome Improved d.r. temp->outcome Improved d.r. substrate->outcome Improved d.r.

Caption: Troubleshooting logic for low diastereoselectivity.

References

Validation & Comparative

A Comparative Analysis of Cyclohepta[b]indole-Based Kinase Inhibitors: Scytonemin vs. TCS-PIM-1-4a

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals objectively comparing the performance of two prominent cyclohepta[b]indole-based kinase inhibitors, Scytonemin and TCS-PIM-1-4a. This guide provides a summary of their inhibitory activities, target signaling pathways with supporting experimental data, and detailed methodologies for key assays.

The cyclohepta[b]indole scaffold is recognized as a privileged structure in drug discovery, forming the core of various biologically active compounds.[1] Among these, inhibitors of protein kinases are of significant interest due to their therapeutic potential, particularly in oncology. This guide focuses on a comparative analysis of two such inhibitors: the natural product Scytonemin and the synthetic molecule TCS-PIM-1-4a (also known as SMI-4a). Both compounds feature an indole-based structure and have been shown to modulate key cellular processes by inhibiting specific protein kinases.

Comparative Inhibitor Potency and Selectivity

The inhibitory activity of Scytonemin and TCS-PIM-1-4a has been evaluated against various protein kinases and cancer cell lines. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency and cellular efficacy.

In Vitro Kinase Inhibition

TCS-PIM-1-4a is a selective, ATP-competitive inhibitor of PIM kinases, demonstrating high potency for Pim-1.[2] There are some discrepancies in the literature regarding the precise IC50 value for Pim-1, with reported values ranging from 17 nM to 24 µM.[3][4] For the purpose of this comparison, we will consider the nanomolar range which is more consistent with a potent inhibitor. Scytonemin has been identified as an inhibitor of several cell cycle-regulating kinases, notably as a micromolar inhibitor of Polo-like kinase 1 (PLK1).[5] It also inhibits other kinases such as Myt1, cyclin-dependent kinase 1 (CDK1)/cyclin B, checkpoint kinase 1 (Chk1), and protein kinase C (PKC).

InhibitorTarget KinaseIC50 / KiCitation(s)
TCS-PIM-1-4a (SMI-4a) Pim-117 nM[4]
Pim-124 nM[2]
Pim-2100 nM[2]
Pim-1 (Ki)0.6 µM[3]
Scytonemin Polo-like kinase 1 (PLK1)Micromolar inhibitor[5]
Myt1, CDK1/cyclin B, Chk1, PKCInhibitory activity noted
Cellular Activity (Cytotoxicity)

Both compounds exhibit cytotoxic effects against various cancer cell lines, leading to cell cycle arrest and apoptosis.

InhibitorCell LineActivityIC50 ValueCitation(s)
TCS-PIM-1-4a (SMI-4a) PC3 (Prostate Carcinoma)Cytotoxicity17 µM[2]
Scytonemin MDA-MB-231 (Breast Cancer)Cytotoxicity8 µM
MCF-7 (Breast Cancer)Cytotoxicity4 µM

Key Signaling Pathway: PIM-1 Regulation of Apoptosis

TCS-PIM-1-4a directly targets the PIM-1 serine/threonine kinase, a key regulator of cell survival and proliferation. PIM-1 exerts its anti-apoptotic effects primarily through the phosphorylation of several target proteins, including the pro-apoptotic protein Bad. Phosphorylation of Bad by PIM-1 prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-xL, thereby promoting cell survival. PIM-1 also influences the cell cycle by phosphorylating cell cycle inhibitors such as p21 and p27. The inhibition of PIM-1 by compounds like TCS-PIM-1-4a can, therefore, lead to cell cycle arrest and the induction of apoptosis.

PIM1_Signaling_Pathway cluster_0 PIM-1 Signaling cluster_1 Inhibitor Action PIM1 PIM-1 Kinase Bad Bad PIM1->Bad phosphorylates p27 p27 (Kip1) PIM1->p27 phosphorylates Bcl_xL Bcl-xL Bad->Bcl_xL inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis inhibits Cell_Cycle Cell Cycle Progression p27->Cell_Cycle inhibits Inhibitor Cyclohepta[b]indole Inhibitors (e.g., TCS-PIM-1-4a) Inhibitor->PIM1 inhibits

PIM-1 signaling pathway and point of inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the in vitro potency of a compound against a specific kinase by measuring ADP production.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer containing buffering agents (e.g., HEPES), salts (e.g., MgCl2), and additives (e.g., DTT, BSA). The optimal buffer composition may vary depending on the kinase.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km value for the specific kinase.

  • Kinase Enzyme: Dilute the recombinant kinase enzyme to the desired working concentration in kinase buffer.

  • Substrate: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.

  • Test Compound: Prepare serial dilutions of the cyclohepta[b]indole inhibitor in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 1%).

2. Kinase Reaction:

  • Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

  • Add 2 µL of the diluted kinase enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a pre-mixed substrate/ATP solution to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

3. Signal Detection (e.g., using ADP-Glo™ Assay):

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

  • Incubate at room temperature for 30 minutes in the dark.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of a compound on adherent cancer cell lines.

1. Cell Plating:

  • Harvest and count cells from a logarithmic phase culture.

  • Adjust the cell density with complete culture medium and seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (e.g., 5,000-10,000 cells/well) should be determined for each cell line.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the cyclohepta[b]indole inhibitor in complete culture medium from a concentrated stock in DMSO.

  • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or medium with DMSO (vehicle control).

  • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

3. MTT Addition and Incubation:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Data Acquisition:

  • Carefully remove the medium containing MTT from the wells.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

5. Data Analysis:

  • Subtract the average absorbance of blank wells (medium and MTT solution only) from all other readings.

  • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

References

In Vivo Validation of Hexahydrocyclohepta[b]indole Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the indole scaffold represents a privileged structure in the development of novel therapeutics. This guide provides a comprehensive in vivo comparison of a prominent anticancer indole derivative, contextualizing its performance against other relevant indole-based compounds. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate informed decisions in preclinical drug development.

While in vivo data for the parent compound 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole remains limited in publicly accessible literature, numerous derivatives have undergone rigorous preclinical evaluation. This guide focuses on the in vivo anticancer efficacy of the indole-2-carboxamide derivative, LG25, as a case study to exemplify the therapeutic potential of this chemical class. Its performance is compared with other indole derivatives that have demonstrated significant in vivo anticancer activity.

Comparative In Vivo Anticancer Efficacy of Indole Derivatives

The following table summarizes the in vivo anticancer activity of selected indole derivatives in preclinical tumor models. This allows for a direct comparison of their efficacy.

Compound ClassSpecific DerivativeAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
Indole-2-carboxamideLG25Xenograft Mouse Model (MDA-MB-231 cells)Triple-Negative Breast CancerNot SpecifiedSignificant Inhibition[1]
Indole Isoquinoline HybridCompound 24Mouse ModelPaclitaxel-Resistant Colon Cancer80 mg/kg, twice daily (oral)76[2]
Bis(indolyl)-hydrazide-hydrazoneNot SpecifiedHeLa-Xenograft Mouse ModelCervical CancerNot Specified61.52[3]
Indole AlkaloidBufothionineGastric Cancer Xenograft Mouse ModelGastric CancerNot SpecifiedSignificant Suppression[3]

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for key in vivo experiments are provided below.

Anticancer Activity in a Xenograft Mouse Model

This protocol is a standard method for evaluating the in vivo efficacy of a test compound against solid tumors.

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HeLa for cervical cancer) are cultured under standard conditions.

  • Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft.

2. Tumor Implantation:

  • A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size.

3. Treatment:

  • Once tumors reach a predetermined volume, animals are randomized into control and treatment groups.

  • The test compound (e.g., LG25) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

4. Monitoring and Endpoint:

  • Tumor volume and body weight are measured regularly.

  • The study is terminated when tumors in the control group reach a specified size, or after a predetermined duration.

  • Tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

5. Data Analysis:

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.

Visualizing Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated.

anticancer_pathway LG25 LG25 (Indole-2-carboxamide) Akt Akt LG25->Akt Inhibits Phosphorylation CellCycle Cell Cycle (G2/M Arrest) LG25->CellCycle Induces Apoptosis Apoptosis LG25->Apoptosis Induces mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Activates Proliferation Tumor Cell Proliferation NFkB->Proliferation Promotes CellCycle->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Signaling pathway of LG25 in triple-negative breast cancer.[1]

xenograft_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cancer Cell Culture TumorImplantation 3. Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimation 2. Animal Acclimation AnimalAcclimation->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 5. Randomization TumorGrowth->Randomization Treatment 6. Treatment (Compound vs. Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint: Tumor Excision & Weighing Monitoring->Endpoint DataAnalysis 9. Data Analysis Endpoint->DataAnalysis

Experimental workflow for in vivo anticancer xenograft model.

This guide underscores the significant potential of indole derivatives as anticancer agents, with compounds like LG25 demonstrating promising in vivo activity. The provided protocols and visualizations serve as a valuable resource for the continued development and evaluation of this important class of molecules. Further investigation into the in vivo efficacy of a broader range of hexahydrocyclohepta[b]indole derivatives is warranted to fully explore their therapeutic utility.

References

Comparative Guide to the Structure-Activity Relationship of Substituted Hexahydrocyclohepta[b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of substituted hexahydrocyclohepta[b]indoles, a "privileged" heterocyclic scaffold in medicinal chemistry.[1] Compounds based on this core structure have demonstrated a wide array of biological activities, including anticancer and enzyme inhibitory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support ongoing research and drug development efforts.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of various substituted hexahydrocyclohepta[b]indole derivatives against different cancer cell lines and enzymes. These tables are compiled from publicly available research data to facilitate a clear comparison of the impact of substitutions on the core scaffold.

Table 1: Anticancer Activity of N-substituted 1,2,3-Triazolylmethyl Hexahydrocyclohepta[b]indole Derivatives

Compound IDR Group (at Triazole N-1)HeLa IC50 (μM)MCF-7 IC50 (μM)
4a Phenyl60.9430.41
4b 4-Methylphenyl69.1362.34
4c 3-Acetylphenyl18.6815.89
4d 4-Methoxyphenyl20.0641.49
4f 4-Fluorophenyl44.0913.09
4l 4-ChlorophenylNot ReportedNot Reported

Data extracted from a study on 1,2,3-triazole-based carbazole derivatives, which includes the hexahydrocyclohepta[b]indole scaffold.[2]

Table 2: Enzyme Inhibitory Activity of Substituted Hexahydrocyclohepta[b]indoles

Compound IDScaffold VariationTarget EnzymeIC50 (nM)
7 Tetrahydrocarbazole (6-membered ring)PRMT518.6 ± 0.9
(S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide Hexahydrocyclohepta[b]indoleSIRT1Potent Inhibitor (Specific IC50 not provided in source)
11 4-chlorocyclohepta[b]indol-10(5H)-oneDYRK1APotent Inhibitor (Specific IC50 not provided in source)

Data compiled from various sources indicating the potential of the broader carbazole and specific hexahydrocyclohepta[b]indole scaffolds as enzyme inhibitors.[3][4][5]

Structure-Activity Relationship (SAR) Insights

Analysis of the available data provides the following preliminary SAR insights for the hexahydrocyclohepta[b]indole scaffold:

  • Substitution at the triazole ring: For anticancer activity, substitutions on the N-1 phenyl ring of the triazole moiety significantly influence potency. An electron-withdrawing acetyl group at the meta-position (4c ) and a fluorine at the para-position (4f ) appear to enhance activity against HeLa and MCF-7 cell lines, respectively, compared to an unsubstituted phenyl ring (4a ).[2]

  • Enzyme Inhibition: The hexahydrocyclohepta[b]indole core is a viable scaffold for targeting enzymes like PRMT5, SIRT1, and DYRK1A.[3][4][5] The specific substitution patterns confer target selectivity. For instance, a carboxamide group at position 6 is a feature of a known SIRT1 inhibitor.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and support further investigation.

Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁵ cells per well.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 5 μM, 10 μM, etc.).

  • Incubation: The plates are incubated for an additional 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6]

SIRT1 Enzyme Inhibition Assay (Fluorescence-Based)

This in vitro assay measures the ability of a compound to inhibit the deacetylase activity of SIRT1.

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare working solutions of recombinant human SIRT1 enzyme, a fluorogenic peptide substrate, and NAD+ in an assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions, followed by the SIRT1 enzyme solution.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NAD+ mixture to all wells.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes.

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding a developer solution.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[2][3]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of substituted hexahydrocyclohepta[b]indoles.

DYRK1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-MET) ERK_Signaling ERK Signaling RTK->ERK_Signaling Activates DYRK1A DYRK1A SPRY2 SPRY2 DYRK1A->SPRY2 Phosphorylates NFAT NFAT DYRK1A->NFAT Phosphorylates SPRY2->RTK Stabilizes Transcription Gene Transcription (Proliferation, Survival) ERK_Signaling->Transcription NFAT_inactive NFAT (Inactive) NFAT->NFAT_inactive Nuclear Export

Caption: DYRK1A Signaling Pathway in Cancer.[7][8]

SIRT1_Inhibition_Apoptosis Hexahydrocyclohepta_b_indole Hexahydrocyclohepta[b]indole Inhibitor SIRT1 SIRT1 Hexahydrocyclohepta_b_indole->SIRT1 Inhibits p53_acetylated Acetylated p53 (Active) SIRT1->p53_acetylated Deacetylates p53_deacetylated Deacetylated p53 (Inactive) Apoptosis Apoptosis p53_acetylated->Apoptosis Induces

Caption: SIRT1 Inhibition Leading to Apoptosis.[3]

Experimental_Workflow_Anticancer_Screening cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Substituted Hexahydrocyclohepta[b]indoles Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Compound_Treatment Treatment with Test Compounds Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Collection Absorbance Measurement MTT_Assay->Data_Collection IC50_Determination IC50 Value Calculation Data_Collection->IC50_Determination

Caption: Workflow for Anticancer Screening.

References

Comparing affinity of enantiomers for sigma binding sites.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Affinity of Enantiomers for Sigma Binding Sites

For researchers and professionals in drug development, understanding the stereoselectivity of sigma receptors is crucial for designing potent and selective therapeutics. This guide provides a comparative analysis of the binding affinities of various enantiomeric pairs for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, supported by experimental data and detailed protocols.

Enantioselective Binding to Sigma Receptors

Sigma receptors exhibit a notable degree of stereoselectivity, meaning that enantiomers of the same compound can have significantly different binding affinities for the two receptor subtypes. Generally, the sigma-1 receptor shows a preference for the dextrorotatory ((+)-) enantiomers of benzomorphan-type ligands, while the sigma-2 receptor tends to favor the levorotatory ((-)-) enantiomers. This differential affinity provides a basis for the rational design of subtype-selective ligands.

Comparative Binding Affinity of Enantiomers

The following table summarizes the binding affinities (Ki, in nM) of several enantiomeric pairs for sigma-1 and sigma-2 receptors, as determined by radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Compound ClassEnantiomerSigma-1 (σ₁) Ki (nM)Sigma-2 (σ₂) Ki (nM)Selectivity (σ₁/σ₂)Reference
Morphinans (-)-Cyclorphan344>10,000-[1]
(+)-Cyclorphan12>10,000-[1]
(-)-Butorphanol1081,46013.5[1]
(+)-Butorphanol171,17068.8[1]
Norbenzomorphans (1R,5S)-Enantiomers-Generally lower affinity-[Maher et al., 2023]
(1S,5R)-Enantiomers-2-3 fold higher affinity-[Maher et al., 2023]
Novel Ligands (R)-L145 ± 8210 ± 304.67[Szőllősi et al., 2020]
(S)-L111 ± 3165 ± 2515.0[Szőllősi et al., 2020]
(R)-L2350 ± 50>5000>14.3[Szőllősi et al., 2020]
(S)-L281 ± 12>5000>61.7[Szőllősi et al., 2020]
(R)-L358 ± 9180 ± 203.10[Szőllősi et al., 2020]
(S)-L395 ± 15250 ± 402.63[Szőllősi et al., 2020]

Note: For Norbenzomorphans, specific Ki values were not available in the abstract; the table reflects the reported relative affinities.

Experimental Protocols

The determination of binding affinities (Ki values) for sigma receptors is typically performed using competitive radioligand binding assays. Below are detailed methodologies for assays targeting the sigma-1 and sigma-2 receptors.

Sigma-1 Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand, such as [³H]-(+)-pentazocine, from the sigma-1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Membrane Preparation: Homogenates from guinea pig brain or liver, which have high densities of sigma-1 receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: Serial dilutions of the enantiomers of interest.

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Incubation: Membrane homogenates are incubated with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the unlabeled test compound.

  • Equilibrium: The incubation is typically carried out at 37°C for 150 minutes to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

Due to the lack of a highly selective sigma-2 radioligand, this assay often employs a non-selective sigma ligand, [³H]-1,3-di-o-tolylguanidine ([³H]-DTG), in the presence of a masking agent to block its binding to sigma-1 receptors.

Materials:

  • Radioligand: [³H]-DTG

  • Masking Agent: (+)-Pentazocine (to saturate sigma-1 receptors).

  • Membrane Preparation: Homogenates from rat liver or tumor cell lines with high expression of sigma-2 receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM) or a high concentration of unlabeled DTG.

  • Test Compounds: Serial dilutions of the enantiomers of interest.

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Pre-incubation (Masking): Membrane homogenates are pre-incubated with the masking agent, (+)-pentazocine, to block all sigma-1 binding sites.

  • Incubation: A fixed concentration of [³H]-DTG and varying concentrations of the unlabeled test compound are added to the pre-incubated membranes.

  • Equilibrium: The incubation is typically carried out at room temperature for 120 minutes.

  • Termination and Washing: The reaction is terminated and filters are washed as described for the sigma-1 assay.

  • Quantification: Radioactivity is measured using a scintillation counter.

  • Data Analysis: IC50 and Ki values are calculated using the same methods as for the sigma-1 assay.

Visualizations

Signaling Pathway Diagram

cluster_ligands Ligands cluster_receptors Sigma Receptors cluster_effects Downstream Effects (+)-Enantiomer (+)-Enantiomer Sigma-1 Receptor Sigma-1 Receptor (+)-Enantiomer->Sigma-1 Receptor High Affinity Sigma-2 Receptor Sigma-2 Receptor (+)-Enantiomer->Sigma-2 Receptor Low Affinity (-)-Enantiomer (-)-Enantiomer (-)-Enantiomer->Sigma-1 Receptor Low Affinity (-)-Enantiomer->Sigma-2 Receptor High Affinity Cellular Signaling 1 Cellular Signaling 1 Sigma-1 Receptor->Cellular Signaling 1 Cellular Signaling 2 Cellular Signaling 2 Sigma-2 Receptor->Cellular Signaling 2

Caption: Stereoselective binding of enantiomers to sigma receptors.

Experimental Workflow Diagram

start Start prepare Prepare Membrane Homogenates start->prepare incubate Incubate Membranes with Radioligand and Test Compound prepare->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the Efficacy of Hexahydrocyclohepta[b]indole Derivatives and Other D2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of hexahydrocyclohepta[b]indole derivatives and other well-characterized dopamine D2 receptor ligands. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the dopaminergic system. The information is organized to facilitate a clear comparison of binding affinities and functional activities, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for various D2 receptor ligands, including hexahydrocyclohepta[b]indole derivatives, typical antipsychotics, atypical antipsychotics, and other reference compounds.

Table 1: Comparative D2 Receptor Binding Affinities (Ki) of Hexahydrocyclohepta[b]indole Derivatives and Other Ligands
Compound ClassCompoundD2 Receptor Ki (nM)
Hexahydrocyclohepta[b]indole Derivatives 2-Fluoro-11-[4-(4-fluorophenyl)-4-oxobutyl]-5,6,7,8,9,10-hexahydro-7S,10R-iminocyclohept[b]indole0.80[1]
(7R,10S)-enantiomer of the above562[1]
Typical Antipsychotics Haloperidol1.0 - 2.96
Chlorpromazine1.8 - 9.4
Spiperone0.02 - 0.23
Atypical Antipsychotics Clozapine125 - 160
Olanzapine11
Risperidone3.3
Quetiapine160
Aripiprazole0.34 - 1.5
Other D2 Ligands Dopamine (endogenous agonist)15 (low affinity state), 0.2 (high affinity state)
Quinpirole (agonist)2.0
Raclopride (antagonist)1.8

Note: Functional efficacy data (e.g., EC50 or IC50 values from cAMP or β-arrestin assays) for hexahydrocyclohepta[b]indole derivatives were not available in the reviewed literature. The comparison for this class is based on binding affinity (Ki) data.

Table 2: Functional Efficacy of Selected D2 Receptor Ligands (Agonists)
CompoundAssay TypeParameterValue (nM)
DopaminecAMP InhibitionIC502500[2]
β-arrestin RecruitmentEC5049[3]
QuinpirolecAMP InhibitionIC50~10
β-arrestin RecruitmentEC5075[3]
BromocriptinecAMP InhibitionIC50~10[2]
Aripiprazoleβ-arrestin RecruitmentEC50145[4]
Table 3: Functional Efficacy of Selected D2 Receptor Ligands (Antagonists)
CompoundAssay TypeParameterValue (nM)
HaloperidolDopamine-induced β-arrestin recruitment inhibitionIC50~10
OlanzapineDopamine-induced β-arrestin recruitment inhibitionIC50~20
ClozapineDopamine-induced β-arrestin recruitment inhibitionIC50~100

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for common assays used to characterize D2 receptor ligands.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the D2 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in the assay buffer.

2. Binding Reaction:

  • A constant concentration of a D2-selective radioligand (e.g., [³H]-Spiperone) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., a hexahydrocyclohepta[b]indole derivative) are added to compete for binding.

  • Non-specific binding is determined in the presence of a high concentration of a known D2 ligand (e.g., unlabeled haloperidol).

3. Incubation and Filtration:

  • The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

4. Data Analysis:

  • The radioactivity on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for agonist/antagonist activity)

This assay determines the functional effect of a ligand on the D2 receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. D2 receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

1. Cell Culture:

  • A cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.

2. Assay Procedure:

  • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • To measure agonist activity, cells are treated with increasing concentrations of the test compound.

  • To measure antagonist activity, cells are pre-incubated with the test compound before stimulation with a known D2 agonist (e.g., dopamine or quinpirole).

  • Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

3. cAMP Measurement:

  • The reaction is stopped, and the cells are lysed.

  • Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

4. Data Analysis:

  • For agonists, the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC50) is determined.

  • For antagonists, the concentration that inhibits 50% of the response to the reference agonist (IC50) is calculated.

Mandatory Visualizations

D2 Receptor Signaling Pathways

D2_Signaling_Pathways Ligand D2 Ligand (e.g., Dopamine, Hexahydrocyclohepta[b]indole) D2R Dopamine D2 Receptor Ligand->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MAPK MAPK Pathway Beta_Arrestin->MAPK Activates

Caption: D2 receptor signaling pathways, illustrating both G-protein dependent and β-arrestin mediated cascades.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow A 1. Membrane Preparation (Cells/Tissue expressing D2R) B 2. Incubation - D2R Membranes - Radioligand ([³H]-Spiperone) - Unlabeled Test Compound A->B C 3. Filtration (Separate bound from free radioligand) B->C D 4. Scintillation Counting (Quantify bound radioactivity) C->D E 5. Data Analysis (Calculate IC50 and Ki) D->E

Caption: A generalized workflow for a competitive radioligand binding assay to determine ligand affinity.

References

In Vitro vs. In Vivo Cytotoxicity of Indole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis of a wide range of natural and synthetic compounds with potent biological activities. Notably, many indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for novel anticancer therapies. However, the translation of in vitro potency to in vivo efficacy is a critical challenge in drug development. This guide provides an objective comparison of the in vitro and in vivo cytotoxicity of selected indole compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating this complex landscape.

Comparative Efficacy of Indole Compounds: In Vitro vs. In Vivo

The following table summarizes the cytotoxic performance of representative indole compounds, showcasing their in vitro activity (IC50 values) alongside their in vivo efficacy in preclinical models. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as cell lines, animal models, and dosing regimens.

Indole Compound In Vitro Model (Cell Line) In Vitro Cytotoxicity (IC50) In Vivo Model In Vivo Efficacy Reference(s)
Indole-3-carbinol (I3C) MCF-7 (Breast Cancer)~200-490 µMMCF7-derived xenograft miceCombination with Luteolin (10 mg/kg/day I3C + 10 mg/kg/day Luteolin) synergistically suppresses tumor growth.[1]
MDA-MB-231 (Breast Cancer)Not specifiedNot specifiedNot specified
3,3'-Diindolylmethane (DIM) PC-3 (Prostate Cancer)~38.93 µMTRAMP-C2 mouse prostate cancer model2.5, 5, or 10 mg/kg intraperitoneally 3 times a week for 3 weeks significantly inhibited tumor growth.[2][3][4]
LNCaP (Prostate Cancer)>30 µMNot specifiedNot specified[5]
CTr/CTet Mixture (I3C derivatives) MCF-7 (Breast Cancer)1.3 µg/mlTumor xenograft modelInhibited the growth of xenotransplanted tumors.[6][7]
MDA-MB-231 (Breast Cancer)1.6 µg/ml[6][7]
Indole Nitroolefin (Compound 16) 22Rv1 (Prostate Cancer)1.53 µmol/LRM1 prostate cancer xenograft model10 mg/kg via intraperitoneal injection every two days showed in vivo antitumor efficacy.[8]
Indole-imidazole hybrid (Compound 7a/7b) Various cancer cell lines1.6 to 3.7 nmol/LNot specified30 mg/kg intraperitoneal injection caused an 83.8% decrease in tumor cell growth.[9]
Indole iso-quinoline hybrid (Compound 24) Various cancer cell linesGI50 = 1.5 µmol/LPaclitaxel-resistant colon cancer mouse model80 mg/kg orally twice a day showed 76% inhibition of tumor development.[9]

Signaling Pathways and Experimental Workflows

Indole compounds exert their cytotoxic effects through the modulation of various signaling pathways, often leading to the induction of apoptosis (programmed cell death). A common mechanism involves the regulation of the Bcl-2 family of proteins, which are key arbiters of the intrinsic apoptotic pathway.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Indole_Compound Indole Compound Bcl2 Bcl-2 (Anti-apoptotic) Indole_Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indole_Compound->Bax Activates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 Activates

Caption: Intrinsic apoptosis pathway induced by indole compounds.

The general workflow for evaluating the cytotoxicity of indole compounds from in vitro screening to in vivo validation is a multi-step process.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_culture Cell Culture (Cancer Cell Lines) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) cell_culture->cytotoxicity_assay ic50 Determine IC50 cytotoxicity_assay->ic50 mechanistic_studies Mechanistic Studies (e.g., Apoptosis, Cell Cycle) ic50->mechanistic_studies animal_model Xenograft Animal Model mechanistic_studies->animal_model Lead Compound Selection compound_admin Compound Administration animal_model->compound_admin tumor_monitoring Tumor Growth Monitoring compound_admin->tumor_monitoring toxicity_assessment Toxicity Assessment compound_admin->toxicity_assessment efficacy_evaluation Efficacy Evaluation tumor_monitoring->efficacy_evaluation

Caption: General experimental workflow for cytotoxicity testing.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the reliable assessment of cytotoxicity. Below are detailed methodologies for commonly employed in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

  • Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After compound treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Remove the TCA and wash the wells with water. Stain the cells with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the wells with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm.

  • Data Analysis: The absorbance is proportional to the total protein mass. Calculate the percentage of cell growth and determine the IC50 value.

In Vivo Cytotoxicity Assay

Xenograft Mouse Model

This in vivo model is crucial for evaluating the therapeutic efficacy and potential toxicity of lead compounds in a living organism.

  • Cell Culture and Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a specific concentration.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-10 million) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Compound Administration: Once the tumors reach a predetermined size, randomly assign the mice to treatment and control groups. Administer the indole compound through an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle used to dissolve the compound.

  • Efficacy and Toxicity Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Monitor for any signs of toxicity, such as weight loss, behavioral changes, or organ damage.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition. Analyze toxicity data to assess the safety profile of the compound.

References

Hexahydrocyclohepta[b]indole Cross-Reactivity: A Comparative Analysis with Psilocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydrocyclohepta[b]indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the cross-reactivity of these molecules with various receptors is crucial for drug development, enabling the prediction of off-target effects and the refinement of selectivity. Due to the limited availability of comprehensive public data on a single hexahydrocyclohepta[b]indole derivative, this guide provides a comparative analysis using the well-characterized, structurally related tryptamine alkaloid, psilocin (4-hydroxy-N,N-dimethyltryptamine). Psilocin, the active metabolite of psilocybin, shares the core indole structure and serves as an informative surrogate for understanding potential receptor interactions.

This guide presents quantitative binding affinity and functional activity data for psilocin against a panel of central nervous system receptors. Detailed experimental protocols for the cited assays are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying pharmacology.

Comparative Receptor Binding Profile of Psilocin

The following table summarizes the binding affinities (Ki) of psilocin for a range of human receptors, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and supporting literature.[1][2][3][4][5] Lower Ki values indicate higher binding affinity.

Receptor FamilyReceptor SubtypeKi (nM)
Serotonin 5-HT1A100
5-HT1B>10000
5-HT1D31.6
5-HT1E46.8
5-HT2A6
5-HT2B12.6
5-HT2C14
5-HT5A63.1
5-HT6126
5-HT789.1
Dopamine D1224
D3158
Adrenergic α1A>10000
α2A>10000
Histamine H1>10000
Transporter SERT>10000

Functional Activity of Psilocin at Key Receptors

Beyond binding affinity, the functional activity of a compound at a receptor determines its biological effect (e.g., agonist, antagonist). The following table summarizes the functional potency (EC50) and efficacy (Emax) of psilocin in various in vitro functional assays.

ReceptorAssay TypeParameterValueReference
5-HT2ACa2+ MobilizationEC508.3 nM[6]
Ca2+ MobilizationEmax<40% (relative to 5-HT)[6]
5-HT2Aβ-arrestin RecruitmentEC5011.1 nM[7]
β-arrestin RecruitmentEmax112% (relative to LSD)[7]
5-HT1AG-protein ActivationEC50~100 nM[8]

Experimental Protocols

Detailed methodologies for the key experimental assays are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.[9][10][11]

Objective: To determine the inhibition constant (Ki) of a test compound against a specific receptor.

Materials:

  • Cell membranes expressing the target human receptor.

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound (e.g., psilocin).

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes expressing the receptor of interest on ice. Homogenize the membranes in cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd). For determining total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of the non-specific binding control.

  • Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay

This protocol describes a cell-based assay to measure the recruitment of β-arrestin to a G-protein coupled receptor (GPCR) upon ligand binding, a key event in receptor desensitization and signaling.[7][12][13]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to induce β-arrestin recruitment to a specific GPCR.

Materials:

  • A stable cell line co-expressing the target GPCR fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Cell culture medium and supplements.

  • Test compound (e.g., psilocin).

  • Reference agonist.

  • Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Detection reagent containing the substrate for the reporter enzyme.

  • 384-well white, clear-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells into 384-well assay plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in the assay buffer.

  • Agonist Stimulation: Remove the cell culture medium from the plates and add the diluted test compound or reference agonist to the respective wells. Incubate the plates at 37°C for a specified period (e.g., 90 minutes).

  • Detection: Add the detection reagent to each well. This reagent contains the substrate which will be converted by the complemented reporter enzyme into a luminescent product.

  • Signal Measurement: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal as a function of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway for psilocin at the 5-HT2A receptor and the general workflows for the described experimental assays.

G cluster_0 Psilocin-Mediated 5-HT2A Receptor Signaling Psilocin Psilocin HTR2A 5-HT2A Receptor (GPCR) Psilocin->HTR2A Binds to Gq_G11 Gαq/11 HTR2A->Gq_G11 Activates Beta_Arrestin β-Arrestin HTR2A->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: Psilocin signaling at the 5-HT2A receptor.

G cluster_1 Radioligand Binding Assay Workflow cluster_2 β-Arrestin Recruitment Assay Workflow prep Prepare Membranes & Reagents incubate Incubate Membranes, Radioligand & Test Compound prep->incubate filter Filter to Separate Bound & Unbound Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 → Ki) count->analyze plate Plate Engineered Cells stimulate Stimulate with Test Compound plate->stimulate detect Add Detection Reagent stimulate->detect measure Measure Luminescence detect->measure analyze2 Data Analysis (EC50 & Emax) measure->analyze2

Caption: Experimental workflows for binding and functional assays.

References

The Efficacy of Indole Derivatives Across Therapeutic Targets: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and molecular interactions of indole-based compounds with key proteins implicated in cancer, inflammation, and infectious diseases, supported by computational docking studies.

This guide offers researchers, scientists, and drug development professionals an objective comparison of the performance of various indole derivatives against a range of therapeutic protein targets. By summarizing quantitative data from recent studies and detailing the experimental methodologies, this document serves as a valuable resource for understanding the structure-activity relationships of this versatile scaffold and guiding future drug design efforts.

Comparative Binding Affinities of Indole Derivatives

The therapeutic potential of indole derivatives is underscored by their ability to bind to a diverse array of protein targets with high affinity. The following tables summarize the binding energies and inhibitory concentrations of several indole derivatives from various studies, providing a quantitative comparison of their efficacy. Lower binding energy values (more negative) indicate a more stable protein-ligand complex and potentially higher efficacy.

Target ProteinIndole DerivativeBinding Energy (kcal/mol)IC50 (µM)Therapeutic Area
Tubulin (Colchicine-binding site) Indole-tetrazole coupled aromatic amide (Compound 7)-0.52 (inhibition of tubulin polymerization)Cancer
Indole-tetrazole coupled aromatic amide (Compound 9)-0.34 (inhibition of tubulin polymerization)Cancer
Indole-chalcone derivative (Compound 4)-0.81 (inhibition of tubulin polymerization)Cancer
9-aryl-5H-pyrido[4,3-b]indole derivative (Compound 2)-8.7 (against HeLa cells)Cancer
EGFR Methoxy-substituted indole curcumin derivative (Compound 27)-10.115 (against A549 cells)Cancer
HCK Indole-chalcone-based glycohybrid (Compound 20)-13.421.05 (against MCF-7 cells)Cancer
Bcl-2 Novel indole derivative (Compound 29)-7.63Cancer
Mcl-1 Novel indole derivative (Compound 29)-1.53Cancer
COX-2 N-substituted indole derivative (Compound 13b)High Interaction Energy-Inflammation
N-substituted indole derivative (Compound 14b)High Interaction Energy-Inflammation
STING Indole derivative (Compound 4dc)-0.14 (in RAW-Lucia™ ISG cells)Inflammation
DNA Gyrase Indole-triazole hybrid (Compound 6)Good binding affinity-Infectious Disease
HIV-1 gp120 Indole derivativeFavorable binding mode-Infectious Disease

Note: Direct comparison of binding energies across different studies should be done with caution due to variations in computational methods.

Experimental Protocols: A Look into the Methodology

The data presented in this guide is derived from in silico molecular docking studies. A generalized workflow for these experiments is outlined below, followed by a typical detailed protocol.

General Experimental Workflow

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage p1 Retrieve Protein Structure (e.g., from PDB) p2 Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges p1->p2 l1 Design/Select Indole Derivatives l2 Prepare Ligands: - 2D to 3D conversion - Energy minimization - Assign charges l1->l2 g1 Define Binding Site (Grid Box Generation) p2->g1 d1 Run Docking Algorithm (e.g., AutoDock, Glide) l2->d1 g1->d1 a1 Analyze Docking Poses & Binding Energies d1->a1 v1 Visualize Protein-Ligand Interactions a1->v1

A typical workflow for molecular docking studies.
Detailed Molecular Docking Protocol Example (General)

A representative protocol for molecular docking of indole derivatives is as follows:

  • Protein and Ligand Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[1][2] Water molecules and co-crystallized ligands are removed.[1][3] Kollman charges and polar hydrogens are added to the protein structure using software like AutoDockTools.[1] The 2D structures of the indole derivatives are drawn using chemical drawing software and converted to 3D structures.[1][2] The ligand structures are then optimized to their lowest energy conformation.[1]

  • Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.[1][3] The grid parameters are set based on the co-crystallized ligand or known active site residues.

  • Docking Simulation : Molecular docking is performed using software such as AutoDock or Glide.[2][4][5] The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring possible binding conformations of the ligand within the protein's active site.[3]

  • Analysis of Results : The resulting docking poses are ranked based on their binding energies.[3] The pose with the lowest binding energy is typically considered the most favorable.[3] Visualization of the protein-ligand complex is performed using software like PyMOL or Discovery Studio Visualizer to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.[1][3]

Signaling Pathways Targeted by Indole Derivatives

Indole derivatives have been shown to modulate various signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Its aberrant activation is a common feature in many cancers.[7] Indole derivatives like Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to deregulate this pathway, contributing to their anti-cancer effects.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Indole Indole Derivatives Indole->PI3K Indole->Akt Indole->mTOR

Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
cGAS-STING Signaling Pathway in Inflammation

The cGAS-STING pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.[8] Dysregulation of this pathway is implicated in various inflammatory diseases.[8] Certain indole derivatives have been identified as potent inhibitors of STING, thereby suppressing inflammatory signaling.[8]

G cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN Indole Indole Derivatives Indole->STING

Indole derivatives as inhibitors of the cGAS-STING pathway.

Logical Framework for Comparative Analysis

The comparative assessment of indole derivatives is based on a logical progression from computational prediction to potential therapeutic application.

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation docking Molecular Docking (Binding Affinity) binding_assay Binding Assays (e.g., SPR) docking->binding_assay adme ADME/T Prediction (Drug-likeness) lead_opt Lead Optimization adme->lead_opt cell_assay Cell-based Assays (IC50, EC50) binding_assay->cell_assay animal_model Animal Models of Disease cell_assay->animal_model animal_model->lead_opt

Logical progression of indole derivative drug discovery.

References

Biological activity of cyclohepta[b]indoles versus benzazepin-based inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Cyclohepta[b]indoles and Benzazepine-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two important heterocyclic scaffolds: cyclohepta[b]indoles and benzazepines. Both classes of compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, particularly as inhibitors of key cellular signaling pathways implicated in various diseases, including cancer. This document aims to present a side-by-side comparison of their performance, supported by available experimental data, to aid researchers in the design and development of novel therapeutic agents.

Introduction

Cyclohepta[b]indoles are a class of compounds characterized by a seven-membered ring fused to an indole nucleus. This structural motif is found in a number of natural products and synthetic molecules that exhibit a broad spectrum of biological activities.[1][2][3] These activities include the inhibition of protein kinases, histone deacetylases (HDACs), and other enzymes, leading to potential applications in oncology, as well as anti-inflammatory and neuroprotective therapies.[1][2][3]

Benzazepines are bicyclic compounds containing a benzene ring fused to a seven-membered azepine ring. This scaffold is a privileged structure in medicinal chemistry, with well-known examples including benzodiazepines that act on the central nervous system.[4] More recently, benzazepine-based compounds have been developed as potent and selective inhibitors of various enzymes, including protein kinases and HDACs, demonstrating their versatility as therapeutic scaffolds.[5][6][7]

This guide will focus on the comparative inhibitory activities of these two scaffolds against two major classes of drug targets: Protein Kinases and Histone Deacetylases (HDACs) .

Quantitative Data Presentation: Inhibitory Activities

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative cyclohepta[b]indole and benzazepine-based compounds against various protein kinases and histone deacetylases. Lower IC50 values indicate greater potency.

Table 1: Comparison of Kinase Inhibitory Activity

Compound ClassCompound Name/TypeTarget KinaseIC50Reference
Cyclohepta[b]indole Arcyriaflavin ACDK4140 nM[3]
Arcyriaflavin ACaMKII25 nM[3]
Monoterpenoid Indole Alkaloid(Anticancer activity)0.74 - 11.22 µM (against various cancer cell lines)[1]
Benzazepine-based 1,4-Benzodiazepine-2-oneSrc73 µM[1][6]
DibenzodiazepinePAK12.5 µM[2]
BenzoxazepinePI3Kα0.016 µM

Table 2: Comparison of Histone Deacetylase (HDAC) Inhibitory Activity

Compound ClassCompound Name/TypeTarget HDACIC50Reference
Cyclohepta[b]indole SIRT1 Inhibitor IVSIRT1Potent Inhibition (IC50 in nM range)[8]
Benzazepine-based CarbamazepineHDACs (Class I & II)2 µM[5][9]
1,5-Benzodiazepin-2-one derivativeHDAC1Potent Inhibition (IC50 in µM range)[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language, compatible with Graphviz.

Signaling Pathways

Signaling_Pathways cluster_kinase Kinase Inhibition Pathways cluster_cdk4 CDK4/Cyclin D Pathway cluster_src Src Kinase Pathway cluster_hdac HDAC Inhibition Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CyclinD Cyclin D Receptor->CyclinD CDK4 CDK4 CyclinD->CDK4 activates Rb Rb CDK4->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry promotes Arcyriaflavin_A Arcyriaflavin A (Cyclohepta[b]indole) Arcyriaflavin_A->CDK4 inhibits Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src activates Downstream_Effectors Downstream Effectors (e.g., STAT3, FAK) Src->Downstream_Effectors phosphorylates Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Benzazepine_Inhibitor Benzazepine Inhibitor Benzazepine_Inhibitor->Src inhibits Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones acetylation HDACs HDACs HDACs->Histones acts on Acetylated_Histones->Histones deacetylation Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation HATs HATs HATs->Acetylated_Histones acts on Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin_Relaxation->Gene_Expression Inhibitor Cyclohepta[b]indole or Benzazepine Inhibitor Inhibitor->HDACs inhibits

Caption: Key signaling pathways affected by cyclohepta[b]indole and benzazepine-based inhibitors.

Experimental Workflows

Experimental_Workflows cluster_kinase_assay In Vitro Kinase Inhibition Assay Workflow cluster_hdac_assay In Vitro HDAC Inhibition Assay Workflow Start_K Start Prepare_Reagents_K Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Start_K->Prepare_Reagents_K Incubate_K Incubate Kinase with Inhibitor Prepare_Reagents_K->Incubate_K Add_Substrate_ATP_K Add Substrate and ATP to Initiate Reaction Incubate_K->Add_Substrate_ATP_K Incubate_Reaction_K Incubate at 37°C Add_Substrate_ATP_K->Incubate_Reaction_K Stop_Reaction_K Stop Reaction Incubate_Reaction_K->Stop_Reaction_K Detect_Signal_K Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction_K->Detect_Signal_K Analyze_Data_K Analyze Data (Calculate IC50) Detect_Signal_K->Analyze_Data_K End_K End Analyze_Data_K->End_K Start_H Start Prepare_Reagents_H Prepare Reagents: - HDAC Enzyme - Substrate - Inhibitor Start_H->Prepare_Reagents_H Incubate_H Incubate HDAC with Inhibitor Prepare_Reagents_H->Incubate_H Add_Substrate_H Add Fluorogenic Substrate Incubate_H->Add_Substrate_H Incubate_Reaction_H Incubate at 37°C Add_Substrate_H->Incubate_Reaction_H Add_Developer_H Add Developer to Generate Signal Incubate_Reaction_H->Add_Developer_H Measure_Fluorescence_H Measure Fluorescence Add_Developer_H->Measure_Fluorescence_H Analyze_Data_H Analyze Data (Calculate IC50) Measure_Fluorescence_H->Analyze_Data_H End_H End Analyze_Data_H->End_H

Caption: Generalized workflows for in vitro kinase and HDAC inhibition assays.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 96- or 384-well white microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. A final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a microplate, add the kinase and the test compound (or vehicle control) to the appropriate wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence or fluorescence, which correlates with the amount of ADP produced or ATP consumed.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a common fluorometric method for measuring the in vitro inhibitory activity of compounds against HDAC enzymes.

Materials:

  • Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, SIRT1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test compounds (dissolved in DMSO)

  • HDAC assay buffer (e.g., containing Tris-HCl, NaCl, KCl, MgCl2)

  • Developer solution (e.g., containing trypsin and a stop solution like Trichostatin A)

  • 96- or 384-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in HDAC assay buffer. Maintain a final DMSO concentration of less than 1%.

  • Reaction Setup: In a black microplate, add the HDAC enzyme and the test compound (or vehicle control) to the wells.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Signal Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution to each well.

  • Fluorescence Measurement: After a short incubation at room temperature, measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Cytotoxicity/Antiproliferative Assay (MTT Assay)

This protocol is used to assess the effect of the inhibitor compounds on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Conclusion

Both cyclohepta[b]indoles and benzazepine-based compounds represent versatile scaffolds for the development of potent inhibitors of key cellular targets like protein kinases and histone deacetylases. The available data suggests that cyclohepta[b]indole derivatives, such as arcyriaflavin A, can exhibit highly potent and selective inhibition of specific kinases in the nanomolar range.[3] Similarly, certain cyclohepta[b]indoles have been identified as potent inhibitors of SIRT1.[8]

Benzazepine-based inhibitors have also demonstrated significant potential, with examples showing activity against Src family kinases, PAK1, and various HDAC isoforms, often in the low micromolar to nanomolar range.[1][2][5] The modular nature of both scaffolds allows for extensive synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

While direct comparative studies are limited, this guide provides a foundation for researchers to evaluate the relative merits of each scaffold for their specific drug discovery programs. The choice between a cyclohepta[b]indole and a benzazepine-based approach will ultimately depend on the specific target, the desired selectivity profile, and the synthetic feasibility. Further head-to-head comparisons of optimized inhibitors from both classes against a broader panel of targets are warranted to fully elucidate their therapeutic potential.

References

Cyclohepta[b]indoles: A Comparative Guide to Recent Synthetic and Pharmacological Advancements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cyclohepta[b]indole scaffold has emerged as a "privileged" structural motif in medicinal chemistry. Its prevalence in a diverse range of biologically active natural products and synthetic compounds has spurred significant research into its synthesis and therapeutic potential. This guide provides a comparative overview of recent breakthroughs in the synthesis of cyclohepta[b]indole derivatives and their promising applications as anticancer agents and inhibitors of key cellular enzymes like SIRT1 and A-FABP.

Recent years have witnessed the development of innovative synthetic strategies that offer greater efficiency and structural diversity compared to the classical Fischer indole synthesis. These advancements have enabled the exploration of structure-activity relationships (SAR), leading to the identification of potent and selective inhibitors for various therapeutic targets. This review focuses on comparing different synthetic methodologies and the corresponding biological activities of the resulting cyclohepta[b]indole derivatives, supported by experimental data.

Synthetic Strategies: A Comparative Look

While the Fischer indole synthesis has been a traditional method, its limitations in creating unsymmetrically substituted cyclohepta[b]indoles have driven the development of more versatile techniques.[1] Modern approaches provide access to a wider array of derivatives, crucial for detailed SAR studies.

Dearomative (4+3) Cycloaddition

A highly efficient and selective method for constructing the cyclohepta[b]indole core is the dearomative (4+3) cycloaddition of 2-vinylindoles with in situ generated oxyallyl cations.[2][3] This reaction proceeds under mild conditions and without the need for expensive catalysts, offering good to excellent yields and complete diastereoselectivity.[2][3]

Table 1: Comparison of Yields for (4+3) Cycloaddition Reactions [2][3]

2-Vinylindole Substituent (R)Oxyallyl Cation PrecursorYield (%)
H1,1,3-tribromo-propan-2-one85
5-Me1,1,3-tribromo-propan-2-one82
5-Cl1,1,3-tribromo-propan-2-one78
7-Me1,1,3-tribromo-propan-2-one88
H1,3-dibromo-1,3-diphenylpropan-2-one92
Gold-Mediated Energy Transfer Photocatalysis

Another innovative approach involves the use of gold-mediated energy transfer photocatalysis. This method facilitates the intramolecular cycloaddition of indoles to furnish functionalized cyclohepta[b]indoles. This strategy is noted for being operationally simple and atom-economical.

Sequential Catalytic Assembly

A novel sequential catalytic approach utilizes a three-step process involving ring-closing metathesis, catalytic hydrogenation, and acid-catalyzed ring expansion of readily available isatin derivatives.[4] This methodology has been successfully applied to the synthesis of Adipocyte Fatty-Acid-Binding Protein (A-FABP) inhibitors.[4]

Therapeutic Potential and Structure-Activity Relationships

The diverse biological activities of cyclohepta[b]indoles make them attractive candidates for drug discovery.[1] Recent research has particularly focused on their anticancer properties and their ability to inhibit key enzymes involved in cellular regulation.

Anticancer Activity

Cyclohepta[b]indole derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. While research on the specific pathways affected by cyclohepta[b]indoles is ongoing, studies on related indole compounds suggest the involvement of the NF-κB and JNK/AP-1 pathways.[5] The induction of apoptosis is a desirable characteristic for anticancer drugs, and some indole conjugates have been shown to activate the mitochondrial apoptotic pathway.[5]

SIRT1 Inhibition

Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is a key regulator of various cellular processes, and its inhibition has therapeutic implications in cancer and other diseases. Cyclohepta[b]indoles have emerged as potent and selective SIRT1 inhibitors.[6] High-throughput screening has led to the discovery of indole-based compounds with IC50 values in the nanomolar range, representing a significant improvement over previously reported SIRT1 inhibitors.[6] The enantioselective synthesis of one of the most potent SIRT1 inhibitors, a cyclohepta[b]indole derivative, has been achieved on a gram scale.[7]

Table 2: Inhibitory Activity of Selected Indole Derivatives against SIRT1 [8]

CompoundSIRT1 IC50 (nM)SIRT2 IC50 (nM)Selectivity (SIRT2/SIRT1)
6l 5.8 ± 0.5> 1000> 172
6m 7.2 ± 0.8> 1000> 138
6n 9.1 ± 1.1> 1000> 109
6o 12.5 ± 1.5> 1000> 80

These data highlight the potential for developing highly selective SIRT1 inhibitors based on the cyclohepta[b]indole scaffold.

A-FABP Inhibition

Adipocyte fatty-acid-binding protein (A-FABP) is another promising therapeutic target, and cyclohepta[b]indole derivatives have been identified as potent inhibitors.[4][9] The development of these inhibitors showcases the utility of modern synthetic methods in accessing novel chemical matter for drug discovery.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below is a representative protocol for the (4+3) cycloaddition synthesis of cyclohepta[b]indoles.

General Procedure for the (4+3) Cycloaddition Reaction[2][3]

To a stirring solution of a 2-vinylindole (1.0 equiv) and an α-haloketone (1.4 equiv) in toluene (0.5 M), 2,2,2-trifluoroethanol (TFE, 6.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv) are added. The reaction mixture is stirred at room temperature for 1 hour. Following the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the corresponding cyclohepta[b]indole.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in cyclohepta[b]indole research, the following diagrams, generated using the DOT language, depict a typical synthetic workflow and the logical relationship in structure-activity relationship studies.

G cluster_synthesis Synthetic Workflow Start Starting Materials (2-Vinylindole, α-Haloketone) Reaction (4+3) Cycloaddition (TFE, DIPEA, Toluene, rt, 1h) Start->Reaction Reactants Workup Solvent Removal Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product Cyclohepta[b]indole Derivative Purification->Product Purified Product

Caption: Synthetic workflow for the (4+3) cycloaddition to produce cyclohepta[b]indoles.

G cluster_sar Structure-Activity Relationship (SAR) Logic Scaffold Cyclohepta[b]indole Core Modification Systematic Structural Modifications (R1, R2, etc.) Scaffold->Modification Synthesis Synthesis of Analogues Modification->Synthesis Assay Biological Evaluation (e.g., IC50 determination) Synthesis->Assay Data Comparative Data Analysis Assay->Data SAR_Conclusion Identify Key Structural Features for Activity and Selectivity Data->SAR_Conclusion

Caption: Logical workflow for establishing structure-activity relationships of cyclohepta[b]indoles.

Conclusion and Future Directions

Recent advancements in synthetic methodologies have significantly expanded the accessibility and diversity of cyclohepta[b]indole derivatives. This has paved the way for more in-depth investigations into their therapeutic potential. The promising results in anticancer and SIRT1 inhibitory activities underscore the importance of this scaffold in drug discovery.

Future research should focus on:

  • Comparative Studies: Conducting more comprehensive studies that directly compare the biological activities of a wide range of systematically modified cyclohepta[b]indole derivatives to establish clear structure-activity relationships.

  • Mechanism of Action: Elucidating the specific signaling pathways modulated by cyclohepta[b]indoles to better understand their therapeutic effects and potential side effects.

  • Exploration of New Targets: Expanding the investigation of cyclohepta[b]indoles against other relevant biological targets to uncover new therapeutic applications.

The continued exploration of the cyclohepta[b]indole scaffold holds great promise for the development of novel and effective therapeutic agents for a variety of diseases. The combination of innovative synthetic chemistry and rigorous biological evaluation will be key to unlocking the full potential of this remarkable heterocyclic system.

References

A Comparative Guide to the Synthetic Routes of the Cyclohepta[b]indole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohepta[b]indole core is a privileged structural motif found in a variety of biologically active natural products and synthetic pharmaceuticals. Its unique seven-membered ring fused to an indole framework presents significant synthetic challenges and has spurred the development of diverse chemical strategies. This guide provides an objective comparison of prominent synthetic routes to the cyclohepta[b]indole scaffold, supported by experimental data, detailed methodologies, and visual pathway diagrams to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Synthetic Methodologies

The synthesis of the cyclohepta[b]indole scaffold can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The following tables summarize the quantitative data for some of the most significant and recently developed methods.

Table 1: Gold-Mediated Energy Transfer Photocatalysis

This method utilizes a gold-based photocatalyst to facilitate an intramolecular cycloaddition, leading to the formation of the cyclohepta[b]indole core under mild conditions.[1][2]

Substrate (Indole Derivative)ProductYield (%)Time (h)Catalyst Loading (mol%)Ref.
Dimethyl-substituted indole 1a2a84184[1][2]
Ethyl ester substituted2b85184[1][2]
Methyl ester substituted2c82184[1][2]
tert-Butyl ester substituted2d88184[1][2]
3-Methoxy substituted2f80184[1][2]
4-Methoxy substituted2g81184[1][2]
4-Methyl substituted2h81184[1][2]
5-Methyl substituted2i62184[1][2]
7-Methyl substituted2j78184[1][2]
5-Fluoro substituted2k33184[1][2]
N-Methyl substituted2l75184[1][2]
Table 2: (4+3) Cycloaddition of Vinylindoles with Oxyallyl Cations

This approach involves the reaction of 2-vinylindoles or 3-alkenylindoles with in situ generated oxyallyl cations to construct the seven-membered ring in a dearomative cycloaddition.

VinylindoleOxyallyl Cation PrecursorProductYield (%)Time (h)Ref.
Ethyl (E)-2-(prop-1-en-1-yl)-1H-indole-1-carboxylate2-bromocyclopentan-1-one3a881
Ethyl (E)-2-(pent-1-en-1-yl)-1H-indole-1-carboxylate2-bromocyclopentan-1-one3b581
Ethyl (E)-2-(3-methylbut-1-en-1-yl)-1H-indole-1-carboxylate2-bromocyclopentan-1-one3c751
Ethyl (E)-2-styryl-1H-indole-1-carboxylate2-bromocyclopentan-1-one3d851
3-Isopropenyl-N-tosyl-indoleDimethoxy silyl enol ether 3a6a97-
N-Boc-3-isopropenylindoleDimethoxy silyl enol ether 3a4b91-
Table 3: Brønsted Acid-Catalyzed Three-Component Cascade Reaction

This strategy employs a Brønsted acid to catalyze a cascade reaction between 3,3'-bis(indolyl)methanes (BIMs), an aldehyde, and an active methylene compound to form dihydrocyclohepta[b]indole carboxylates.

Indole ComponentAldehydeActive Methylene CompoundProductYield (%)Time (h)Ref.
3,3'-Bis(indolyl)methaneBenzaldehydeDiethyl malonateDihydrocyclohepta[b]indole carboxylate8512
3,3'-Bis(5-methoxyindolyl)methane4-ChlorobenzaldehydeDiethyl malonateSubstituted analog8212
3,3'-Bis(5-methylindolyl)methane4-MethylbenzaldehydeDimethyl malonateSubstituted analog8812
Table 4: Fischer Indole Synthesis

A classic method for indole synthesis, this reaction can be applied to the construction of the cyclohepta[b]indole scaffold, for instance, in the synthesis of the antidepressant iprindole from phenylhydrazine and suberone.[2] Modern variations often employ microwave assistance to improve yields and reduce reaction times.

PhenylhydrazineKetone/AldehydeCatalystConditionsProductYield (%)Ref.
PhenylhydrazineSuberonePolyphosphoric acidHeatIprindoleNot specified[2]
PhenylhydrazineCyclohexanonep-TSAMicrowave (600W), 3 minTetrahydrocarbazole91

Experimental Protocols

Gold-Mediated Energy Transfer Photocatalysis

General Procedure: In a vial, the indole substrate (0.10 mmol) and the gold photocatalyst [Au(SIPr)(Cbz)] (0.004 mmol, 4 mol%) are dissolved in isopropyl acetate (2 mL). The vial is sealed and the mixture is irradiated with 365 nm LEDs at room temperature for 18 hours. After the reaction is complete, the solvent is removed under reduced pressure and the residue is purified by column chromatography on silica gel to afford the desired cyclohepta[b]indole product.[1][2]

(4+3) Cycloaddition of 2-Vinylindoles with α-Haloketones

General Procedure: To a stirring solution of the 2-vinylindole (0.2 mmol, 1.0 equiv), α-haloketone (0.28 mmol, 1.4 equiv), and 2,2,2-trifluoroethanol (TFE, 1.2 mmol, 6.0 equiv) in toluene (0.4 mL, 0.5 M), N,N-diisopropylethylamine (DIPEA, 0.3 mmol, 1.5 equiv) is added. The mixture is stirred for 1 hour at room temperature. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding cyclohepta[b]indole.

Brønsted Acid-Catalyzed Three-Component Synthesis of Dihydrocyclohepta[b]indole Carboxylates

General Procedure: A mixture of 3,3′-bis(indolyl)methane (1.0 mmol), the corresponding aldehyde (1.0 mmol), an active methylene compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (20 mol%) in 1,2-dichloroethane (5 mL) is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Fischer Indole Synthesis of Iprindole

Procedure: A mixture of phenylhydrazine and suberone is heated in the presence of a catalytic amount of polyphosphoric acid. The reaction mixture is stirred at an elevated temperature until the starting materials are consumed. After cooling, the mixture is worked up by neutralization and extraction with an organic solvent. The crude product is then purified by crystallization or chromatography to yield iprindole.[2]

Signaling Pathways and Experimental Workflows

Gold_Mediated_Photocatalysis cluster_start Starting Materials cluster_reaction Photochemical Reaction cluster_end Product Indole Indole Substrate Triplet_Indole Triplet Indole Indole->Triplet_Indole Energy Transfer Photocatalyst [Au(SIPr)(Cbz)] Irradiation 365 nm Light Excited_Catalyst Excited Photocatalyst Irradiation->Excited_Catalyst Excitation Excited_Catalyst->Triplet_Indole Energy Transfer Cyclization Intramolecular Cycloaddition Triplet_Indole->Cyclization Product Cyclohepta[b]indole Cyclization->Product

Four_Plus_Three_Cycloaddition cluster_start Reactants cluster_reaction Reaction Sequence cluster_end Product Vinylindole 2-Vinylindole Cycloaddition [4+3] Cycloaddition Vinylindole->Cycloaddition Haloketone α-Haloketone Oxyallyl Oxyallyl Cation (in situ) Haloketone->Oxyallyl with Base Base Base (DIPEA) Oxyallyl->Cycloaddition Product Cyclohepta[b]indole Cycloaddition->Product

Bronsted_Acid_Cascade cluster_start Starting Materials cluster_reaction Cascade Reaction cluster_end Product BIM 3,3'-Bis(indolyl)methane Intermediate1 Vinylindole Intermediate BIM->Intermediate1 with Aldehyde, Acid Aldehyde Aldehyde Malonate Active Methylene Compound Intermediate2 Michael Addition Acid Brønsted Acid Intermediate1->Intermediate2 with Malonate Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product Dihydrocyclohepta[b]indole Carboxylate Cyclization->Product

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Hydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation Hydrazine->Hydrazone Ketone Suberone Ketone->Hydrazone Acid Acid Catalyst Rearrangement [3][3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid, Heat Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product Cyclohepta[b]indole (Iprindole) Cyclization->Product -NH3

References

Evaluating the Antiproliferative Activity of Novel Paullone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel paullone derivatives, evaluating their antiproliferative activity based on experimental data. Paullones, a class of small molecules, have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This document summarizes the inhibitory activities of prominent paullone analogs against various kinases and cancer cell lines, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.

Data Presentation: Comparative Inhibitory Activity

The antiproliferative efficacy of paullone derivatives is primarily assessed by their half-maximal inhibitory concentration (IC50) against specific kinases and their growth inhibitory concentration (GI50) against various cancer cell lines. The following tables present a compilation of this quantitative data for well-studied paullone analogs, kenpaullone and alsterpaullone, as well as a novel paullone-based PROTAC.

Table 1: Comparative Inhibitory Activity (IC50) of Paullone Analogs Against Key Kinases

Kinase TargetKenpaullone IC50 (µM)Alsterpaullone IC50 (µM)
CDK1/cyclin B0.4[1][2]0.035[3][4][5]
CDK2/cyclin A0.68[1][2]0.015[6][7]
CDK2/cyclin E7.5[1][2]0.2[6][7]
CDK5/p250.85[1][2]0.04[6][7]
GSK-3β-0.004[6][7]
c-Src15[1][2]-
Casein Kinase 220[1][2]-
ERK120[1][2]-
ERK29[1][2]-

Table 2: Antiproliferative Activity of Paullone Derivatives Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / GI50 (µM)
AlsterpaulloneHeLaCervical CancerInhibits growth in a dose-dependent manner (0-30 µM)[6][7]
AlsterpaulloneJurkatLeukemiaInduces apoptosis at 1-3 µM[7]
AlsterpaulloneHepG2HepatoblastomaInduces apoptosis at 1 µM[1]
AlsterpaulloneGroup 3 Medulloblastoma cell lines (D425, D458)MedulloblastomaReduces cell proliferation[8]
PROTAC 23aMCF-7Breast Cancer0.10[9]
PROTAC 23aA549Lung Cancer0.12[9]
9-bromo-2,3-dimethoxy-paullone (4t)NCI-60 panelVarious1 - 10 (GI50)[4][5]
9-trifluoromethyl-paullone (4u)NCI-60 panelVarious1 - 10 (GI50)[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment of the antiproliferative activity of novel compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the paullone derivatives for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the paullone derivatives for the desired time. Harvest both adherent and floating cells, wash with PBS, and count.

  • Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the paullone derivatives. Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to understand the molecular mechanisms of action.

  • Cell Lysis: Treat cells with paullone derivatives, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, p-p38) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Analyze the band intensities to determine changes in protein expression levels.

In Vitro CDK1/Cyclin B Kinase Assay

This assay measures the direct inhibitory effect of the compounds on CDK1/cyclin B activity.

  • Reaction Setup: In a microplate, combine the CDK1/cyclin B enzyme, a specific substrate (e.g., histone H1), and various concentrations of the paullone derivative in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating the antiproliferative activity of paullone derivatives.

G cluster_0 Paullone Derivative Action cluster_1 Cell Cycle Regulation cluster_2 Apoptotic Pathway Paullone Paullone Derivatives CDK1_CyclinB CDK1/Cyclin B Paullone->CDK1_CyclinB Inhibition CDK2_CyclinA CDK2/Cyclin A/E Paullone->CDK2_CyclinA Inhibition p38_MAPK p38 MAPK Paullone->p38_MAPK Activation G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2_M_Arrest CDK1_CyclinB->G2_M_Arrest CyclinB1_down Cyclin B1 Downregulation Bcl2 Bcl-2 (Anti-apoptotic) p38_MAPK->Bcl2 Inhibition p38_MAPK->Bcl2 Bax Bax (Pro-apoptotic) p38_MAPK->Bax Activation Mitochondria Mitochondrial Perturbation Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activation Bcl2->Mitochondria Inhibition Bax->Mitochondria Promotion Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Signaling pathway of paullone-induced cell cycle arrest and apoptosis.

G cluster_workflow Experimental Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment with Paullone Derivatives (Dose- and Time-response) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt facs_cycle Flow Cytometry (Cell Cycle Analysis) treatment->facs_cycle facs_apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) treatment->facs_apoptosis wb Western Blot (Protein Expression) treatment->wb ic50 IC50/GI50 Determination mtt->ic50 cell_cycle_dist Cell Cycle Phase Distribution (%) facs_cycle->cell_cycle_dist apoptosis_quant Apoptotic Cell Quantification (%) facs_apoptosis->apoptosis_quant protein_changes Mechanism of Action (Signaling Pathway) wb->protein_changes end Conclusion: Antiproliferative Profile ic50->end cell_cycle_dist->end apoptosis_quant->end protein_changes->end

Caption: Workflow for evaluating the antiproliferative activity of paullone derivatives.

References

Safety Operating Guide

Proper Disposal of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole (CAS No. 2047-89-4).

Hazard Profile and Safety Summary

Based on available safety information, this compound is classified with the following hazards.[1] Adherence to the corresponding safety precautions is mandatory.

Hazard Statement Description Precautionary Statement Description
H302Harmful if swallowedP261Avoid breathing dust/fume/gas/mist/vapors/spray.
H315Causes skin irritationP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319Causes serious eye irritation
H335May cause respiratory irritation

Data sourced from CookeChem product information.[1]

Experimental Protocol: Waste Disposal Procedure

The inappropriate disposal of potentially hazardous chemicals is illegal and can have serious repercussions. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, ensure appropriate PPE is worn, including chemical safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a fume hood.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, chemically compatible, and clearly labeled hazardous waste container.[5] The container must be kept securely closed when not in use.

  • Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and properly labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.

Step 3: Labeling the Waste Container All waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Harmful," "Irritant")

  • The accumulation start date.[5]

Step 4: Storage of Hazardous Waste Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment is used to prevent spills.

Step 5: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][3] Follow their specific procedures for waste collection and documentation. Do not allow waste to accumulate beyond your facility's established limits (e.g., typically no more than 55 gallons of hazardous waste or for longer than 12 months in a satellite accumulation area).[3]

Step 6: Decontamination Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Visualization of Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Solid or Liquid) A->B Start C Step 3: Label Waste Container (Name, Hazards, Date) B->C F Step 6: Decontaminate Work Area B->F D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Schedule EHS Pickup D->E G Disposal Complete E->G F->D Dispose Cleaning Materials as Waste

Caption: Workflow for the proper disposal of chemical waste.

References

Essential Safety and Operational Guide for Handling 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling, storage, and disposal of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. The following recommendations are compiled from safety data sheets for the compound and structurally related chemicals, as well as general best practices for handling hazardous materials in a research environment.

Chemical Profile:

  • Appearance: White to pale cream solid, crystals, or powder.[1][2]

  • Molecular Formula: C₁₃H₁₅N[2][3]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesChemical splash goggles or safety glasses with side shields compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or holes before use.[1]
Body Protection Lab Coat/CoverallsA standard laboratory coat is required for all procedures. For operations with a higher risk of exposure, chemical-resistant coveralls should be worn.[1]
Respiratory Protection RespiratorUnder normal use conditions with adequate ventilation, respiratory protection may not be required.[1] In case of dust formation or inadequate ventilation, a NIOSH-approved respirator with a particle filter is recommended.[1] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial for maintaining chemical integrity and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders to avoid dust formation.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • Protect from light.[4]

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect solid waste in a clearly labeled, sealed container.

  • Contaminated PPE and cleaning materials should also be collected as hazardous waste.

Disposal Procedure:

  • Do not dispose of down the drain or with general laboratory trash.

  • Arrange for disposal through a licensed hazardous waste disposal company.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh/Measure Chemical C->D In Fume Hood E Perform Experiment D->E F Decontaminate Work Surface E->F G Segregate Waste (Solid, Liquid, Sharps) F->G H Dispose of Waste in Labeled Containers G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Reactant of Route 2
Reactant of Route 2
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.